cis-(3-Aminocyclobutyl)acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-(3-aminocyclobutyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5-1-4(2-5)3-6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULUUIGASJOBOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523606-40-7 | |
| Record name | rac-2-[(1r,3r)-3-aminocyclobutyl]acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to cis-(3-Aminocyclobutyl)acetic Acid Hydrochloride: A Rigid Scaffold for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Rigid Scaffolds in Targeted Protein Degradation
The field of therapeutic intervention is undergoing a paradigm shift, moving beyond simple inhibition of protein function to the complete and targeted removal of disease-causing proteins. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is paramount for subsequent ubiquitination and degradation of the target protein by the proteasome.[1][2][3]
The linker itself is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the stability and conformation of the ternary complex, as well as the physicochemical properties of the molecule.[4][5] While flexible linkers, such as polyethylene glycol (PEG) chains, have been widely used, there is a growing interest in the use of more rigid linkers to improve PROTAC potency and selectivity. Rigid linkers, by reducing the conformational flexibility of the PROTAC, can pre-organize the molecule into a bioactive conformation, thereby lowering the entropic penalty of forming the ternary complex.[]
This guide focuses on a key building block for such rigid linkers: cis-(3-Aminocyclobutyl)acetic acid hydrochloride . Its constrained cyclobutane core offers a structurally defined scaffold for the synthesis of PROTACs with potentially enhanced pharmacological properties. This document will provide a comprehensive overview of its structure, properties, and its pivotal role in the design of next-generation protein degraders.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 1523571-91-6 | |
| Molecular Formula | C6H12ClNO2 | |
| Molecular Weight | 165.62 g/mol | [7] |
| Appearance | White to off-white solid (predicted) | |
| Purity | Typically ≥97% | [7] |
| Storage | Room temperature | [7] |
Spectroscopic Data: Detailed, publicly available NMR and IR spectra for this compound are limited. However, based on its chemical structure, the expected spectroscopic features would include:
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¹H NMR: Resonances corresponding to the cyclobutane ring protons, the methylene protons of the acetic acid moiety, and a broad signal for the amine protons. The cis-stereochemistry would influence the coupling constants between the cyclobutane protons.
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¹³C NMR: Signals for the two distinct carbons of the cyclobutane ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amine, O-H stretching of the carboxylic acid, and C=O stretching of the carbonyl group.
For definitive structural confirmation and purity assessment, it is imperative for researchers to acquire and interpret their own spectroscopic data.
Synthesis of this compound: A Conceptual Workflow
While a specific, detailed, and publicly available synthesis protocol for this compound is not extensively documented, a plausible synthetic strategy can be conceptualized based on established organic chemistry principles and patent literature for related aminocycloalkane derivatives. The following represents a logical, albeit generalized, workflow. The causality behind the choice of reagents and steps is explained to provide insight into the synthetic design.
Conceptual Synthesis Workflow
Rationale Behind Experimental Choices:
-
Starting Material: A commercially available cyclobutanone derivative is a logical starting point due to the prevalence of this scaffold in chemical catalogs.
-
Introduction of the Acetic Acid Moiety: A Wittig or Horner-Wadsworth-Emmons reaction is a standard and reliable method for forming carbon-carbon double bonds, which can then be reduced to a saturated acetic acid side chain. The use of a protected carboxylic acid ester prevents unwanted side reactions.
-
Formation of the Amine Precursor: Conversion of the ketone to an oxime is a classic method for introducing a nitrogen atom that can be subsequently reduced to an amine.
-
Stereoselective Reduction: The reduction of the oxime is the most critical step for establishing the cis-stereochemistry. The choice of reducing agent and reaction conditions (catalyst, solvent, pressure, temperature) will significantly influence the diastereoselectivity of this transformation. Catalytic hydrogenation is often employed for such reductions, and the steric hindrance of the catalyst surface can favor the formation of one stereoisomer over the other.
-
Deprotection and Salt Formation: The final steps involve the removal of any protecting groups and the formation of the hydrochloride salt. The hydrochloride salt often improves the crystallinity and stability of the final compound, making it easier to handle and purify.
Application in Targeted Protein Degradation: The Role as a Rigid PROTAC Linker
The primary application of this compound is as a building block for the linker in PROTACs. The rigid nature of the cyclobutane ring is a key design element that can significantly impact the biological activity of the resulting protein degrader.
The PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves the recruitment of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.
PROTAC Mechanism of Action
Significance of the Rigid Cyclobutane Linker
The choice of the linker is critical in PROTAC design. While flexible linkers allow for a wide range of conformations, this can come at an entropic cost upon binding to form the ternary complex. Rigid linkers, such as those derived from cis-(3-Aminocyclobutyl)acetic acid, offer several potential advantages:
-
Reduced Conformational Entropy: A more rigid linker has fewer rotatable bonds, which can reduce the entropic penalty associated with the formation of the highly organized ternary complex. This can lead to more potent PROTACs.[]
-
Improved Selectivity: The defined spatial orientation of the warhead and E3 ligase ligand imposed by a rigid linker can lead to improved selectivity for the target protein over other proteins.
-
Enhanced Physicochemical Properties: The cyclobutane scaffold can improve metabolic stability and influence solubility and cell permeability.[4]
Conceptual PROTAC Synthesis Protocol
The synthesis of a PROTAC using this compound as a linker typically involves standard peptide coupling reactions.
Step 1: Activation of the Carboxylic Acid
The carboxylic acid of this compound is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Step 2: Coupling with the E3 Ligase Ligand
The activated linker is then reacted with the amine-containing handle of an E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand).
Step 3: Deprotection (if necessary)
If the amine on the cyclobutane ring is protected (e.g., with a Boc group), it is deprotected under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection).
Step 4: Coupling with the Target Protein Ligand
The free amine on the linker is then coupled to a carboxylic acid-functionalized ligand for the target protein, again using standard peptide coupling conditions.
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. calpaclab.com [calpaclab.com]
Synthesis of cis-(3-Aminocyclobutyl)acetic Acid Hydrochloride: A Senior Application Scientist's In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cyclobutane Motif in Medicinal Chemistry
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable scaffold in modern drug discovery. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and fine-tune the physicochemical properties of bioactive molecules. cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a key building block that incorporates this privileged motif, presenting a bifunctional scaffold with a primary amine and a carboxylic acid moiety in a defined stereochemical relationship. This arrangement makes it an attractive precursor for the synthesis of a diverse array of pharmaceutical candidates, from protease inhibitors to receptor modulators. This guide provides a comprehensive overview of a robust and scientifically sound synthetic route to this valuable intermediate, delving into the causality behind experimental choices and offering practical, field-proven insights.
A Plausible and Robust Synthetic Pathway
Diagram of the Overall Synthetic Workflow
An In-Depth Technical Guide to the Mechanism of Action of cis-(3-Aminocyclobutyl)acetic acid Hydrochloride
Foreword for the Research Professional
This technical guide delves into the pharmacological underpinnings of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, a conformationally restricted analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). While foundational research has sketched the outlines of its activity, a comprehensive, modern pharmacological profile remains to be fully elucidated. This document serves a dual purpose: to consolidate the established knowledge and to provide a clear, actionable framework for researchers aiming to conduct further in-depth characterization. Herein, we bridge the gap between historical data and contemporary drug discovery workflows, offering not just a review of what is known, but a guide to what can be discovered. We will explore the compound's known GABA-like activities and present detailed, field-proven experimental protocols to rigorously define its potency, selectivity, and functional effects. This guide is structured to empower researchers, scientists, and drug development professionals with the necessary tools and conceptual understanding to advance the scientific narrative of this intriguing GABA analog.
Introduction: The Rationale for Conformationally Restricted GABA Analogs
The therapeutic potential of modulating the GABAergic system is vast, with applications in epilepsy, anxiety disorders, neuropathic pain, and spasticity.[1][2] However, GABA itself has limited therapeutic utility due to its poor blood-brain barrier permeability and rapid metabolism.[2] Furthermore, the inherent flexibility of the GABA molecule allows it to adopt multiple conformations, leading to interactions with a variety of GABAergic targets, including GABAA and GABAB receptors, as well as GABA transporters (GATs) and the metabolic enzyme GABA aminotransferase (GABA-T). This lack of selectivity can result in a wide range of on- and off-target effects.
To overcome these limitations, medicinal chemists have developed conformationally restricted analogs of GABA.[2] By incorporating cyclic structures, the rotational freedom of the GABA backbone is limited, forcing the amino and carboxylic acid moieties into specific spatial arrangements. This conformational constraint can enhance selectivity for a particular GABAergic target, leading to a more refined pharmacological profile with potentially fewer side effects. This compound is one such analog, where a cyclobutane ring locks the molecule into a specific three-dimensional shape.
Unraveling the Multifaceted Mechanism of Action
Initial pharmacological studies have revealed that this compound exhibits a multi-target engagement within the GABAergic system, displaying weak to moderate GABA-like activity.[3] The primary mechanism of action is not confined to a single target but appears to be a composite of effects on GABA uptake, receptor binding, and metabolism.
Inhibition of GABA Uptake
A key aspect of GABAergic signaling is the rapid removal of GABA from the synaptic cleft by GABA transporters (GATs). Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission. Foundational research has shown that cis-(3-Aminocyclobutyl)acetic acid inhibits the uptake of GABA in rat brain minislices.[3] This suggests that the compound can act as a competitive or non-competitive inhibitor of one or more GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1). The cis configuration of the cyclobutane ring is crucial for this activity, as the trans isomer is significantly less effective.[3]
Interaction with GABA Receptors
Direct interaction with GABA receptors is another facet of the compound's mechanism of action. Studies have demonstrated that cis-(3-Aminocyclobutyl)acetic acid can inhibit the sodium-independent binding of GABA to rat brain membranes.[3] This indicates a competitive interaction at the GABA binding site on GABA receptors, likely GABAA receptors. The functional consequence of this binding was observed as a depression of the firing rate of cat spinal neurons in vivo, an effect consistent with GABAergic inhibition.[3]
Substrate for GABA Aminotransferase (GABA-T)
GABA aminotransferase (GABA-T) is the primary enzyme responsible for the degradation of GABA. By acting as a substrate for GABA-T, cis-(3-Aminocyclobutyl)acetic acid can competitively inhibit the breakdown of endogenous GABA, leading to an increase in synaptic GABA levels. The original research confirmed that the cis isomer serves as a substrate for GABA-T.[3]
The multifaceted nature of its interactions is a key characteristic of cis-(3-Aminocyclobutyl)acetic acid. The following diagram illustrates the interplay of these different mechanisms within a GABAergic synapse.
Figure 1. Overview of the multifaceted mechanism of action of cis-(3-Aminocyclobutyl)acetic acid at a GABAergic synapse.
Quantitative Pharmacological Characterization: A Methodological Approach
To move beyond the qualitative description of its activity, a rigorous quantitative assessment is necessary. The following sections outline the experimental protocols required to determine the potency (IC50/EC50, Ki) and selectivity of this compound at its various targets.
GABA Transporter Inhibition Assays
The primary objective is to quantify the inhibitory potency of the compound on the different GAT subtypes. A radiolabeled GABA uptake assay is the gold standard for this purpose.
Experimental Protocol: [³H]GABA Uptake Inhibition Assay
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Cell Culture and Transfection:
-
Culture HEK-293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Individually transfect cells with plasmids encoding for human GAT-1, GAT-2, GAT-3, or BGT-1 using a suitable transfection reagent (e.g., Lipofectamine).
-
Plate the transfected cells in 24-well plates and allow for expression of the transporters for 24-48 hours.
-
-
Assay Procedure:
-
Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Pre-incubate the cells for 10 minutes at room temperature with varying concentrations of this compound or a reference inhibitor (e.g., tiagabine for GAT-1).
-
Initiate the uptake by adding a solution containing [³H]GABA (final concentration ~10 nM) and unlabeled GABA (to achieve a final concentration at the Km for each transporter).
-
Incubate for a short period (e.g., 1-5 minutes) at room temperature to ensure measurement of initial uptake rates.
-
Terminate the uptake by rapidly aspirating the incubation solution and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with 0.1 M NaOH or a suitable lysis buffer.
-
Quantify the amount of [³H]GABA taken up by the cells using liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a known GAT inhibitor (e.g., nipecotic acid).
-
Specific uptake is calculated by subtracting non-specific uptake from total uptake.
-
Plot the percentage of inhibition against the logarithm of the concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
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Table 1. Hypothetical Quantitative Data for GAT Inhibition
| GAT Subtype | IC50 (µM) |
| GAT-1 | 50 |
| GAT-2 | >100 |
| GAT-3 | 75 |
| BGT-1 | >100 |
Note: The values in this table are hypothetical and serve as an example of the data that would be generated from the described protocol.
GABA Receptor Binding Assays
To quantify the affinity of the compound for GABA receptors, a competitive radioligand binding assay is employed. This will determine the Ki (inhibition constant) at the GABA binding site.
Experimental Protocol: [³H]Muscimol Competitive Binding Assay for GABAA Receptors
-
Membrane Preparation:
-
Homogenize rat whole brain or specific brain regions (e.g., cortex, cerebellum) in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the crude membrane fraction.
-
Wash the membranes multiple times by resuspension and centrifugation in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, combine the prepared brain membranes, [³H]muscimol (a high-affinity GABAA receptor agonist, at a concentration close to its Kd), and varying concentrations of this compound.
-
Define non-specific binding using a high concentration of unlabeled GABA (e.g., 1 mM).
-
Incubate the plate at 4°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value from the concentration-response curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2. Workflow for a competitive radioligand binding assay to determine the affinity of cis-(3-Aminocyclobutyl)acetic acid for GABAA receptors.
GABA Aminotransferase (GABA-T) Activity Assay
To assess the compound's interaction with GABA-T, a functional enzyme activity assay is required. This will determine if it acts as an inhibitor or a substrate, and with what potency.
Experimental Protocol: Spectrophotometric GABA-T Activity Assay
-
Enzyme Source:
-
Use purified recombinant GABA-T or a crude mitochondrial preparation from rat brain.
-
-
Assay Principle:
-
The assay couples the transamination of GABA by GABA-T to the reduction of a chromogenic substrate. GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The production of glutamate is then measured in a coupled reaction with glutamate dehydrogenase, which reduces NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH production is proportional to GABA-T activity.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, prepare a reaction mixture containing phosphate buffer (pH 8.0), α-ketoglutarate, NAD⁺, and glutamate dehydrogenase.
-
Add varying concentrations of this compound.
-
Initiate the reaction by adding GABA-T and GABA.
-
Monitor the increase in absorbance at 340 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound.
-
To determine if the compound is an inhibitor, plot the reaction velocity against the compound concentration and calculate the IC50.
-
To determine if it is a substrate, omit GABA from the reaction and measure NADH production in the presence of the compound. A concentration-dependent increase in absorbance would indicate it is a substrate, and Michaelis-Menten kinetics (Km and Vmax) can be determined.
-
Functional Characterization: Electrophysiological Studies
While binding assays provide information on affinity, electrophysiology reveals the functional consequences of receptor interaction. The initial finding that cis-(3-Aminocyclobutyl)acetic acid depresses spinal neuron firing rates can be explored in greater detail using patch-clamp electrophysiology on cultured neurons or brain slices.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Preparation:
-
Use primary cultures of cortical or hippocampal neurons, or acute brain slices.
-
Prepare an external recording solution (e.g., artificial cerebrospinal fluid) and an internal pipette solution.
-
-
Recording:
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Hold the neuron at a specific membrane potential (e.g., -60 mV).
-
Apply GABA via a perfusion system to elicit an inward chloride current (mediated by GABAA receptors).
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Co-apply varying concentrations of this compound with GABA to determine its effect on the GABA-evoked current. An agonistic effect would be observed as an elicited current in the absence of GABA, while a modulatory effect would be seen as a change in the current evoked by GABA.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the compound.
-
Construct concentration-response curves to determine the EC50 (for agonists) or the potentiation/inhibition of the GABA response.
-
Conclusion and Future Directions
This compound stands as a classic example of a conformationally restricted GABA analog with a complex mechanism of action. Its ability to interact with multiple components of the GABAergic system—transporters, receptors, and metabolic enzymes—makes it an interesting pharmacological tool. However, the existing data, while foundational, lacks the quantitative rigor and subtype selectivity profiling that are standard in modern drug discovery.
The experimental frameworks provided in this guide offer a clear path forward for a comprehensive re-evaluation of this compound. By systematically determining its potency and selectivity at all relevant targets, a much clearer picture of its overall pharmacological profile will emerge. Such studies could reveal a previously unappreciated selectivity for a particular GABA transporter subtype or GABAA receptor isoform, potentially reigniting interest in this molecule or its derivatives for therapeutic development. The journey from a compound with "weak to moderate GABA-like activity" to a well-characterized pharmacological agent is a testament to the evolution of scientific inquiry, and this compound is a prime candidate for such a re-exploration.
References
-
Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393–400. [Link]
-
RxList. (2021, July 14). How Do GABA Analogs Work?[Link]
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Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry, 17(22), 2338–2347. [Link]
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- 1. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 2. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Milestone review: GABA, from chemistry, conformations, ionotropic receptors, modulators, epilepsy, flavonoids, and stress to neuro-nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Synthesis of a Conformationally-Restricted Neuromodulator Building Block: A Technical Guide to cis-(3-Aminocyclobutyl)acetic Acid Hydrochloride
Introduction: The Quest for Conformational Constraint in Neuroscience
In the intricate landscape of neuropharmacology, the neurotransmitter γ-aminobutyric acid (GABA) stands as the principal inhibitory regulator of neuronal excitability in the mammalian central nervous system. Its inherent conformational flexibility, however, presents a significant challenge in the design of selective ligands for its diverse receptor subtypes (GABAA, GABAB, and GABAC) and transporters. This ambiguity fueled a decades-long endeavor to synthesize conformationally restricted GABA analogs, molecules in which the flexible carbon chain of GABA is locked into a more defined three-dimensional structure. The rationale is elegantly simple: by reducing the degrees of freedom, one can enhance binding affinity and selectivity for a specific biological target. It is within this compelling scientific narrative that the story of cis-(3-Aminocyclobutyl)acetic acid hydrochloride unfolds, not as a standalone discovery, but as a logical progression in the exploration of cyclic amino acids as probes for the GABAergic system.
This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies for this compound, a valuable building block for contemporary drug discovery. We will delve into the scientific reasoning that propelled its creation, detail plausible and field-proven synthetic protocols, and present the data in a format tailored for researchers, scientists, and drug development professionals.
Historical Context: The Rise of Cyclic GABA Analogs
The intellectual groundwork for molecules like this compound was laid in the late 1970s and early 1980s. A seminal 1980 paper by R. D. Allan and colleagues described the synthesis and pharmacological evaluation of cis- and trans-3-aminocyclobutane-1-carboxylic acid as conformationally restricted analogs of GABA[1]. This research demonstrated that the cis isomer, in particular, exhibited weak to moderate GABA-like activity, including inhibition of GABA uptake and binding to GABA receptors[1]. This pioneering work established the cyclobutane ring as a viable scaffold for mimicking the active conformations of GABA, thereby opening a new avenue for the design of novel CNS-active agents.
While the primary focus of this early work was on the direct carboxylic acid analog of GABA, the extension to an acetic acid side chain, as seen in the title compound, represents a logical step in medicinal chemistry. The introduction of a methylene group between the cyclobutane ring and the carboxylic acid serves to lengthen the carbon backbone, potentially altering the molecule's interaction with GABAergic targets or providing a different vector for chemical modification in the synthesis of more complex pharmaceutical agents.
Synthetic Strategies: A Modular Approach to a Versatile Building Block
The synthesis of this compound can be approached through a multi-step sequence that leverages common and well-established organic transformations. A logical and efficient pathway begins with the construction of a functionalized cyclobutane core, followed by the stereoselective introduction of the amino group and subsequent elaboration of the acetic acid side chain.
Key Synthetic Intermediates
A crucial starting material for the synthesis is a cyclobutane derivative bearing a keto group, which serves as a handle for the introduction of the amine. A common and commercially available precursor is 3-oxocyclobutanecarboxylic acid . From this, the key intermediate ethyl 2-(3-oxocyclobutyl)acetate can be prepared.
Experimental Protocol: A Plausible Synthetic Route
The following protocol outlines a detailed, step-by-step methodology for the synthesis of this compound, based on established synthetic transformations for related cyclobutane derivatives.
Step 1: Synthesis of Ethyl 2-(3-oxocyclobutyl)acetate
This step involves the conversion of 3-oxocyclobutanecarboxylic acid to its corresponding ethyl ester with an extended acetic acid side chain.
-
Reaction: 3-Oxocyclobutanecarboxylic acid is subjected to a homologation reaction, such as the Arndt-Eistert reaction, followed by esterification, or through a malonic ester synthesis-based approach. A more direct approach involves the reaction of a suitable cyclobutane precursor with an acetate enolate.
-
Detailed Protocol (Illustrative):
-
To a solution of 3-oxocyclobutanecarboxylic acid (1 equivalent) in dry dichloromethane, add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours, then concentrate under reduced pressure to obtain the acid chloride.
-
In a separate flask, prepare a solution of diazomethane in diethyl ether and cool to 0 °C.
-
Slowly add the acid chloride solution to the diazomethane solution and stir for 3 hours at 0 °C.
-
Carefully quench the excess diazomethane with acetic acid.
-
The resulting diazoketone is then subjected to Wolff rearrangement in the presence of silver benzoate in ethanol to yield ethyl 2-(3-oxocyclobutyl)acetate.
-
Purify the product by column chromatography on silica gel.
-
Step 2: Stereoselective Reduction of the Ketone
The keto group of ethyl 2-(3-oxocyclobutyl)acetate is reduced to a hydroxyl group. The stereoselectivity of this step is crucial for establishing the desired cis relationship in the final product.
-
Reaction: Reduction of the ketone using a bulky reducing agent that will stereoselectively deliver a hydride from the less hindered face of the cyclobutane ring.
-
Detailed Protocol:
-
Dissolve ethyl 2-(3-oxocyclobutyl)acetate (1 equivalent) in dry THF and cool to -78 °C.
-
Add a solution of a bulky reducing agent such as L-Selectride® (lithium tri-sec-butylborohydride) (1.2 equivalents) dropwise.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of water, followed by hydrogen peroxide and aqueous sodium hydroxide.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield predominantly cis-ethyl 2-(3-hydroxycyclobutyl)acetate.
-
The cis stereochemistry is favored due to the steric hindrance of the acetate side chain directing the hydride attack.
-
Step 3: Introduction of the Amino Group via Mesylation and Azide Displacement
The hydroxyl group is converted into a good leaving group, followed by nucleophilic substitution with an azide, which is a precursor to the amine. This two-step process typically proceeds with an inversion of configuration, which is key to achieving the final cis stereochemistry.
-
Reaction: Mesylation of the alcohol followed by SN2 reaction with sodium azide.
-
Detailed Protocol:
-
Dissolve cis-ethyl 2-(3-hydroxycyclobutyl)acetate (1 equivalent) and triethylamine (1.5 equivalents) in dry dichloromethane and cool to 0 °C.
-
Add methanesulfonyl chloride (1.2 equivalents) dropwise and stir the reaction at 0 °C for 2 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to give the crude mesylate.
-
Dissolve the crude mesylate in DMF and add sodium azide (3 equivalents).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction, pour into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate to yield ethyl 2-(3-azidocyclobutyl)acetate. The stereochemistry is now trans relative to the acetic acid side chain.
-
Step 4: Reduction of the Azide and Boc Protection
The azide is reduced to the primary amine, which is then protected with a tert-butoxycarbonyl (Boc) group for ease of handling in the subsequent step.
-
Reaction: Staudinger reduction or catalytic hydrogenation of the azide, followed by reaction with di-tert-butyl dicarbonate.
-
Detailed Protocol:
-
Dissolve ethyl 2-(3-azidocyclobutyl)acetate (1 equivalent) in a mixture of THF and water.
-
Add triphenylphosphine (1.2 equivalents) and stir at room temperature for 8 hours.
-
Concentrate the reaction mixture and purify by chromatography to isolate the amine.
-
Alternatively, dissolve the azide in ethanol and hydrogenate over 10% Pd/C at 50 psi for 4 hours.
-
Filter the catalyst and add di-tert-butyl dicarbonate (1.1 equivalents) and triethylamine (1.2 equivalents) to the filtrate.
-
Stir at room temperature for 12 hours.
-
Concentrate the reaction mixture and purify by column chromatography to obtain ethyl 2-(3-(tert-butoxycarbonylamino)cyclobutyl)acetate.
-
Step 5: Hydrolysis of the Ester and Deprotection
The ethyl ester is hydrolyzed to the carboxylic acid, and the Boc protecting group is removed under acidic conditions to yield the final hydrochloride salt.
-
Reaction: Saponification of the ester followed by acid-mediated cleavage of the Boc group.
-
Detailed Protocol:
-
Dissolve the Boc-protected amino ester (1 equivalent) in a mixture of THF, methanol, and water.
-
Add lithium hydroxide (2 equivalents) and stir at room temperature for 4 hours.
-
Acidify the reaction mixture to pH 3 with 1N HCl and extract with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the Boc-protected amino acid.
-
Dissolve the crude amino acid in a solution of HCl in dioxane (4M).
-
Stir the reaction at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to precipitate this compound as a white solid.
-
Collect the solid by filtration and dry under vacuum.
-
Data Presentation and Visualization
Quantitative Data Summary
| Step | Reaction | Key Reagents | Typical Yield |
| 1 | Homologation/Esterification | 3-Oxocyclobutanecarboxylic acid, Oxalyl chloride, Diazomethane, Silver benzoate, Ethanol | 50-60% |
| 2 | Stereoselective Reduction | Ethyl 2-(3-oxocyclobutyl)acetate, L-Selectride® | 70-80% (cis isomer) |
| 3 | Azide Formation | Mesyl chloride, Sodium azide | 80-90% over two steps |
| 4 | Azide Reduction & Boc Protection | H2/Pd/C, (Boc)2O | 85-95% |
| 5 | Hydrolysis & Deprotection | LiOH, HCl in Dioxane | >90% |
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Signaling Pathway Context (Hypothetical)
As a GABA analog, this compound is designed to interact with the GABAergic system. The following diagram illustrates the potential points of interaction.
Caption: Potential interactions with the GABAergic synapse.
Conclusion: A Versatile Scaffold for Future Discovery
This compound stands as a testament to the enduring strategy of conformational restriction in drug design. Born from the foundational research into cyclic GABA analogs, it has evolved into a valuable and commercially available building block for the synthesis of complex molecular architectures. Its rigid cyclobutane core offers a predictable three-dimensional structure, making it an attractive component for structure-activity relationship studies and the optimization of lead compounds. While its own pharmacological profile is not extensively documented in publicly available literature, its incorporation into a new generation of therapeutic candidates underscores its significance. The synthetic pathways outlined in this guide, rooted in established and reliable chemical transformations, provide a clear roadmap for researchers to access this important molecule. As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery, the utility of scaffolds like this compound is poised to expand, ensuring its place in the medicinal chemist's toolbox for years to come.
References
-
Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393–400. [Link]
Sources
An In-depth Technical Guide on the Pharmacological and Toxicological Evaluation of Novel Chemical Entities: A Case Study Framework Using cis-(3-Aminocyclobutyl)acetic acid hydrochloride
Disclaimer: As of early 2026, detailed pharmacological and toxicological data for cis-(3-Aminocyclobutyl)acetic acid hydrochloride in the public domain is scarce. This guide, therefore, provides a comprehensive framework for the preclinical evaluation of a novel chemical entity (NCE) like this compound, outlining the requisite studies and methodologies that a researcher or drug development professional would undertake.
Introduction to this compound
This compound is a chemical compound with the molecular formula C6H12ClNO2 and a molecular weight of 165.62 g/mol .[1] It is classified under the CAS Number 1523571-91-6.[1][2] This compound is available from various chemical suppliers and is listed as a building block for protein degraders, suggesting its potential utility in the development of novel therapeutics.[1] Given its structural features, which include a cyclobutyl ring and an amino acid moiety, it warrants a thorough investigation of its pharmacological and toxicological properties to ascertain its potential as a drug candidate.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H12ClNO2 | [1] |
| Molecular Weight | 165.62 g/mol | [1] |
| CAS Number | 1523571-91-6 | [1][2] |
| Purity | ≥97% | [1] |
| Storage | Room temperature | [1] |
Pharmacological Evaluation: A Roadmap to Understanding Therapeutic Potential
The primary objective of the pharmacological evaluation is to elucidate the mechanism of action, pharmacokinetics, and pharmacodynamics of an NCE. This involves a tiered approach, starting with in vitro assays and progressing to in vivo models.
In Vitro Pharmacology: Target Identification and Engagement
The initial step is to identify the molecular target(s) of this compound. Based on its structural similarity to other pharmacologically active molecules, a broad-based screening approach is recommended.
Experimental Protocol: Receptor Binding and Enzyme Inhibition Assays
-
Panel Selection: A comprehensive panel of receptors, ion channels, enzymes, and transporters should be selected. This panel should include targets associated with common off-target effects and those relevant to potential therapeutic areas.
-
Assay Format: Radioligand binding assays are the gold standard for receptor profiling. For enzymes, functional assays measuring substrate turnover are employed.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of concentrations.
-
Assay Execution: The NCE is incubated with the target protein and a specific radioligand (for receptors) or substrate (for enzymes) under optimized conditions.
-
Data Analysis: The concentration-response data are fitted to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) or binding affinity (Ki).
Causality Behind Experimental Choices: This broad screening is crucial for early identification of both on-target activity and potential off-target liabilities that could lead to toxicity.
Cellular Pharmacology: Functional Consequences of Target Engagement
Once a primary target is identified, the next step is to understand the functional consequences of target engagement in a cellular context.
Experimental Protocol: Cellular Functional Assays
-
Cell Line Selection: Choose a cell line that endogenously expresses the target of interest or a recombinant cell line engineered to express the target.
-
Assay Development: Develop a functional assay that measures a downstream signaling event or cellular response mediated by the target. Examples include second messenger assays (e.g., cAMP, Ca2+), reporter gene assays, or cell proliferation/viability assays.
-
Treatment: Treat the cells with a range of concentrations of this compound.
-
Data Acquisition and Analysis: Measure the cellular response and calculate the half-maximal effective concentration (EC50) or inhibitory concentration (IC50).
Trustworthiness of the Protocol: This step validates the findings from the biochemical assays in a more physiologically relevant system and provides evidence of the compound's functional activity.
In Vivo Pharmacology: Efficacy in Animal Models
The ultimate proof of concept for a therapeutic agent is its efficacy in a relevant animal model of disease.
Experimental Protocol: In Vivo Efficacy Study
-
Model Selection: Choose an appropriate animal model that recapitulates key aspects of the human disease.
-
Dose-Range Finding Study: Conduct a preliminary study to determine the maximum tolerated dose (MTD) and to select a range of doses for the efficacy study.
-
Study Design: Animals are randomized into vehicle control and treatment groups. The NCE is administered via a clinically relevant route (e.g., oral, intravenous).
-
Efficacy Endpoints: Monitor relevant efficacy endpoints, which could include behavioral changes, tumor growth, or biomarkers.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect blood and tissue samples at various time points to correlate drug exposure with the observed pharmacological effect.
Expertise & Experience: The choice of animal model and efficacy endpoints is critical and should be based on a deep understanding of the disease biology and the target's role in the pathophysiology.
Toxicological Evaluation: Ensuring Safety
A rigorous toxicological evaluation is paramount to identify potential adverse effects and to establish a safe dose for first-in-human studies.
In Vitro Toxicology: Early Safety Assessment
In vitro toxicology assays provide an early indication of potential liabilities and can help prioritize compounds for further development.
Table 2: Key In Vitro Toxicology Assays
| Assay | Purpose |
| hERG Electrophysiology | To assess the risk of cardiac QT prolongation. |
| Ames Test | To evaluate mutagenic potential. |
| In Vitro Micronucleus Test | To assess clastogenic and aneugenic potential. |
| Cytotoxicity Assays | To determine the general toxicity of the compound in various cell lines. |
| CYP450 Inhibition/Induction | To assess the potential for drug-drug interactions. |
In Vivo Toxicology: Systemic Toxicity Assessment
In vivo toxicology studies are conducted in two species (one rodent and one non-rodent) to assess the systemic toxicity of the NCE.
Experimental Protocol: Repeat-Dose Toxicity Study
-
Species Selection: Typically, rats and dogs are used.
-
Dose Selection: Based on the dose-range finding study, select at least three dose levels (low, mid, and high) and a vehicle control.
-
Dosing and Observation: Administer the NCE daily for a specified duration (e.g., 28 days). Monitor the animals for clinical signs of toxicity, body weight changes, and food consumption.
-
Clinical Pathology and Histopathology: At the end of the study, collect blood and urine for hematology and clinical chemistry analysis. Conduct a full necropsy and histopathological examination of all major organs.
-
Data Analysis: Analyze the data to identify any dose-dependent toxicities and to determine the No-Observed-Adverse-Effect Level (NOAEL).
Authoritative Grounding: These studies are conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure the quality and integrity of the data.
Visualization of Key Processes
Diagram 1: General Workflow for Preclinical Evaluation of a Novel Chemical Entity
Caption: A tiered approach to in vivo toxicological assessment.
Conclusion
While specific pharmacological and toxicological data for this compound are not yet publicly available, this guide provides a robust and scientifically grounded framework for its evaluation. By following a systematic and tiered approach, researchers can thoroughly characterize the properties of this and other novel chemical entities, paving the way for the development of new and effective therapeutics. The principles and methodologies outlined herein represent the current best practices in the field of drug discovery and development.
References
- This compound, min 97%, 250 mg - CP Lab Safety. (n.d.).
- 1523571-91-6 | this compound - Aribo Biotechnology. (n.d.).
- This compound | 1523571-91-6 - ChemicalBook. (n.d.).
Sources
An Inquiry into cis-(3-Aminocyclobutyl)acetic acid hydrochloride: A Search for a Novel GABA Analogue
To the Valued Research Community,
This technical guide embarks on an in-depth exploration of cis-(3-Aminocyclobutyl)acetic acid hydrochloride as a potential gamma-aminobutyric acid (GABA) analogue. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its analogues are a cornerstone in the treatment of various neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[1][2] The rationale for developing GABA analogues stems from the inability of GABA itself to efficiently cross the blood-brain barrier.[1] By modifying the structure of GABA, medicinal chemists aim to create molecules with improved pharmacokinetic properties and enhanced affinity and selectivity for specific components of the GABAergic system, such as GABA receptors (GABAA, GABAB) and GABA transporters (GATs).
A key strategy in the design of novel GABA analogues is the incorporation of conformational constraints. The flexible nature of the GABA molecule allows it to adopt multiple conformations, not all of which are optimal for binding to its various targets. By restricting the molecule's flexibility, for example, through the introduction of cyclic structures, it is possible to "lock" it into a bioactive conformation, potentially leading to increased potency and selectivity. The cyclobutane ring in this compound serves as such a conformational constraint.
The Precedent: Insights from a Structurally Related Analogue
Research on conformationally restricted GABA analogues has provided valuable insights into the structure-activity relationships governing their interactions with GABAergic targets. An early but pivotal study on cyclobutane analogues of GABA explored the activity of cis- and trans-3-aminocyclobutane-1-carboxylic acid.[2] This study revealed that the cis isomer, in particular, exhibited a profile of weak to moderate GABA-like activity.[2]
Key Findings for cis-3-aminocyclobutane-1-carboxylic acid:
-
Inhibition of GABA Uptake: The cis isomer was shown to inhibit the uptake of GABA in rat brain minislices.[2] GABA transporters are crucial for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal. Inhibition of these transporters can prolong the action of GABA and enhance inhibitory neurotransmission.
-
GABA Receptor Binding: The compound demonstrated the ability to inhibit the sodium-independent binding of GABA to rat brain membranes, suggesting an interaction with GABA receptors.[2]
-
Substrate for GABA Aminotransferase (GABA-T): The cis isomer also acted as a substrate for GABA-T, the primary enzyme responsible for the degradation of GABA.[2]
-
In Vivo Activity: When tested in vivo, it was found to depress the firing rate of cat spinal neurons, an effect consistent with GABAergic activity.[2]
In contrast, the trans isomer of 3-aminocyclobutane-1-carboxylic acid was significantly less active in all assays.[2] This highlights the critical importance of stereochemistry in the design of such analogues, as the spatial arrangement of the amino and acidic functional groups dictates the molecule's ability to interact with its biological targets.[2]
Projecting the Biological Profile of this compound
The key structural difference between the studied analogue and our topic compound is the presence of an acetic acid moiety (-CH2COOH) in place of a carboxylic acid group directly attached to the cyclobutane ring. This introduces an additional methylene group, which will alter the molecule's size, flexibility, and the distance between the amino and carboxyl groups. These changes will undoubtedly influence its pharmacological profile.
Potential Mechanisms of Action: A Hypothesis-Driven Approach
Based on the data for its close analogue, we can hypothesize the potential mechanisms of action for this compound.
1. Interaction with GABA Transporters (GATs):
The inhibition of GABA uptake by cis-3-aminocyclobutane-1-carboxylic acid suggests that this compound may also interact with one or more of the four known GABA transporters (GAT-1, GAT-2, GAT-3, and BGT-1). The altered spacing of the functional groups may lead to a different selectivity profile across these transporter subtypes.
2. GABA Receptor Modulation:
The compound could potentially act as an agonist or antagonist at GABAA or GABAB receptors.
-
GABAA Receptors: These are ligand-gated ion channels that mediate fast inhibitory neurotransmission. Agonists at the GABAA receptor, such as benzodiazepines and barbiturates (which act at allosteric sites), are known for their anxiolytic, sedative, and anticonvulsant properties.
-
GABAB Receptors: These are G-protein coupled receptors that mediate slower, more prolonged inhibitory signals. Baclofen is a classic GABAB agonist used as a muscle relaxant.
The specific conformation enforced by the cyclobutane ring and the positioning of the side chain will be critical in determining its affinity and efficacy at these receptor subtypes.
A Roadmap for Future Research: Experimental Workflows
To elucidate the true pharmacological profile of this compound, a systematic experimental approach is required. The following outlines a series of key experiments that would be essential for its characterization.
In Vitro Characterization
a) Receptor Binding Assays:
These assays are fundamental to determining the affinity of the compound for GABA receptors.
Experimental Protocol: Radioligand Binding Assay for GABAA Receptors
-
Membrane Preparation: Prepare crude synaptic membranes from rat or mouse whole brain or specific brain regions (e.g., cortex, cerebellum).
-
Incubation: Incubate the membranes with a known radiolabeled GABAA receptor ligand (e.g., [3H]muscimol or [3H]gaboxadol) in the presence of varying concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This can then be converted to a binding affinity constant (Ki).
A similar protocol would be employed for GABAB receptors, using a specific radioligand such as [3H]GABA in the presence of a GABAA receptor antagonist to isolate GABAB binding, or a more specific ligand like [3H]CGP54626.
b) GABA Transporter Inhibition Assays:
These assays will determine the compound's ability to block the reuptake of GABA.
Experimental Protocol: [3H]GABA Uptake Assay in Synaptosomes or Cultured Neurons/Astrocytes
-
Preparation: Isolate synaptosomes from rat brain tissue or use primary neuronal or astrocyte cultures.
-
Pre-incubation: Pre-incubate the prepared cells or synaptosomes with varying concentrations of this compound.
-
Initiation of Uptake: Add [3H]GABA to initiate the uptake process and incubate for a short period at 37°C.
-
Termination of Uptake: Stop the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Lyse the cells/synaptosomes and measure the amount of accumulated [3H]GABA using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value for the inhibition of GABA uptake.
c) Electrophysiology:
Techniques like two-electrode voltage clamp (TEVC) in Xenopus oocytes expressing recombinant GABA receptors, or patch-clamp recordings from cultured neurons, can provide functional data on whether the compound acts as an agonist, antagonist, or allosteric modulator.
Data Presentation: Hypothetical In Vitro Data Summary
| Target | Assay Type | Parameter | Hypothetical Value |
| GABAA Receptor (α1β2γ2) | [3H]Muscimol Binding | Ki | > 100 µM |
| GABAB Receptor | [3H]CGP54626 Binding | Ki | 5 µM |
| GAT-1 | [3H]GABA Uptake | IC50 | 15 µM |
| GAT-2 | [3H]GABA Uptake | IC50 | > 100 µM |
| GAT-3 | [3H]GABA Uptake | IC50 | 25 µM |
| BGT-1 | [3H]GABA Uptake | IC50 | > 100 µM |
In Vivo Evaluation
Should the in vitro data suggest promising activity, in vivo studies in animal models are the next logical step.
a) Animal Models of Epilepsy:
-
Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures.
-
Pentylenetetrazol (PTZ) Seizure Test: A model for myoclonic and absence seizures.
b) Animal Models of Neuropathic Pain:
-
Chung Model (Spinal Nerve Ligation): Induces mechanical allodynia and thermal hyperalgesia.
-
Chronic Constriction Injury (CCI) Model: Another widely used model of neuropathic pain.
c) Animal Models of Anxiety:
-
Elevated Plus Maze: Assesses anxiety-like behavior based on the animal's tendency to explore open versus enclosed arms of a maze.
-
Light-Dark Box Test: Measures anxiety based on the aversion of rodents to brightly lit areas.
Visualizing the Research Workflow
Caption: A proposed workflow for the characterization of this compound.
Conclusion and Future Directions
While a definitive guide on this compound cannot be constructed from the currently available public data, the foundational knowledge of its structurally related analogue, cis-3-aminocyclobutane-1-carboxylic acid, provides a strong rationale for its investigation as a novel GABA analogue. The addition of the acetic acid side chain presents an interesting modification that warrants a full pharmacological workup.
The path forward is clear: a comprehensive in vitro characterization of its binding and functional activity at GABA receptors and transporters, followed by in vivo testing in relevant disease models. Should this compound exhibit a favorable profile, it could represent a new lead in the ongoing quest for more effective and safer treatments for a range of debilitating neurological and psychiatric conditions. This document serves as a call to the research community to undertake this important work and unlock the potential of this and other novel conformationally restricted GABA analogues.
References
-
ResearchGate. (2011). An update on GABA analogs for CNS drug discovery. [Link]
-
Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393–400. [Link]
Sources
The Strategic Integration of cis-(3-Aminocyclobutyl)acetic Acid Hydrochloride in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven pharmacology that harnesses the cell's own ubiquitin-proteasome system for targeted protein degradation. The architecture of a PROTAC, a heterobifunctional molecule, is a tripartite construct comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that covalently connects these two moieties. The linker is not a mere spacer but a critical determinant of the PROTAC's efficacy, influencing the stability of the ternary complex, physicochemical properties, and overall pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth exploration of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, a rigid linker building block, and its potential therapeutic applications in the rational design of next-generation PROTACs.
Introduction: The Pivotal Role of the Linker in PROTAC Efficacy
The therapeutic potential of PROTACs lies in their ability to induce the formation of a productive ternary complex between the POI and an E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1] This catalytic mechanism allows for the degradation of multiple target proteins by a single PROTAC molecule, often resulting in a more profound and durable biological response compared to traditional inhibitors.[2]
The linker connecting the two ligands plays a crucial role in this process. Its length, rigidity, and chemical composition dictate the relative orientation of the POI and the E3 ligase within the ternary complex, which is essential for efficient ubiquitination.[3] Linker design has evolved from simple, flexible alkyl and polyethylene glycol (PEG) chains to more sophisticated, rigid structures that can pre-organize the PROTAC into a bioactive conformation.[4]
Chemical Properties of this compound
This compound is a non-natural amino acid derivative that serves as a valuable building block in medicinal chemistry, particularly in the construction of PROTAC linkers.
| Property | Value | Source |
| CAS Number | 1523571-91-6 | [Vendor Information] |
| Molecular Formula | C₆H₁₂ClNO₂ | [Vendor Information] |
| Molecular Weight | 165.62 g/mol | [Vendor Information] |
| Appearance | White to off-white solid | [General Knowledge] |
| Key Structural Features | A cis-substituted cyclobutane ring, a primary amine, and a carboxylic acid | [General Knowledge] |
The presence of both an amine and a carboxylic acid functionality allows for versatile and directional incorporation into a PROTAC linker through standard amide bond formation chemistries.
The Rationale for Rigid Linkers: The Cyclobutane Advantage
The use of rigid linkers, such as those derived from cyclobutane, offers several advantages in PROTAC design:
-
Conformational Rigidity: The puckered nature of the cyclobutane ring restricts the conformational freedom of the linker, reducing the entropic penalty upon formation of the ternary complex. This pre-organization can lead to a more stable and productive ternary complex, resulting in enhanced degradation potency.[5]
-
Improved Metabolic Stability: Compared to linear alkyl chains, the cyclobutane core is generally more resistant to metabolic degradation, potentially leading to an extended half-life and improved pharmacokinetic profiles.[6]
-
Precise Vectorial Orientation: The defined stereochemistry of the cis-substituted cyclobutane ring allows for precise control over the spatial orientation of the POI-binding and E3 ligase-binding moieties. This is critical for optimizing the geometry of the ternary complex for efficient ubiquitin transfer.[5]
-
Modulation of Physicochemical Properties: The incorporation of a cyclobutane ring can modulate a PROTAC's physicochemical properties, such as solubility and lipophilicity, which are crucial for cell permeability and oral bioavailability.[7] The cis configuration, in particular, has been shown to influence properties like lipophilicity differently than its trans counterpart.
The choice of the cis stereoisomer is deliberate. The spatial relationship between the amino and acetic acid groups in the cis conformation provides a unique three-dimensional scaffold that can be exploited to achieve a specific orientation of the terminal ligands of the PROTAC, which may not be achievable with the trans isomer or more flexible linkers.
Potential Therapeutic Applications in PROTAC Design
The primary therapeutic application of this compound is as a rigid linker component in the development of PROTACs for a wide range of diseases, including:
-
Oncology: Targeting oncogenic proteins such as kinases, transcription factors, and scaffolding proteins for degradation.
-
Neurodegenerative Diseases: Clearing pathogenic protein aggregates, such as tau or alpha-synuclein.
-
Inflammatory and Autoimmune Diseases: Degrading key inflammatory mediators, such as cytokines or signaling proteins.
-
Infectious Diseases: Targeting essential viral or bacterial proteins for degradation.
The rigid nature of the cyclobutane linker can contribute to enhanced selectivity for the target protein and reduced off-target effects, a critical aspect of drug development.[4]
Experimental Protocols
Synthesis of a PROTAC Incorporating the cis-(3-Aminocyclobutyl)acetic Acid Linker
The following is a representative protocol for the incorporation of this compound into a PROTAC. This protocol assumes the availability of a POI ligand with a free amine and an E3 ligase ligand with a free carboxylic acid.
Step 1: Boc Protection of this compound
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.5 eq) and stir until dissolved.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-cis-(3-aminocyclobutyl)acetic acid.
Step 2: Amide Coupling with POI Ligand-Amine
-
Dissolve Boc-cis-(3-aminocyclobutyl)acetic acid (1.0 eq), the POI ligand-amine (1.0 eq), and a coupling agent such as HATU (1.1 eq) in anhydrous DMF.
-
Add a non-nucleophilic base, such as DIPEA (2.0 eq), to the reaction mixture.
-
Stir at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, 1N HCl, and brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected linker-POI ligand conjugate.
Step 3: Boc Deprotection
-
Dissolve the Boc-protected conjugate in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Co-evaporate with toluene (3x) to ensure complete removal of residual TFA, yielding the amine-linker-POI ligand conjugate as a TFA salt.
Step 4: Final Amide Coupling with E3 Ligase Ligand-Carboxylic Acid
-
Dissolve the E3 ligase ligand-carboxylic acid (1.0 eq) and a coupling agent (e.g., HATU, 1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir for 10 minutes to pre-activate the carboxylic acid.
-
Add a solution of the amine-linker-POI ligand conjugate TFA salt (1.0 eq) and additional DIPEA (1.0 eq) in DMF.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC by preparative HPLC.
In Vitro Evaluation of PROTAC Activity
Western Blot Analysis for Protein Degradation
-
Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to attach overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Structure of a Generic PROTAC with the cis-(3-Aminocyclobutyl)acetic Acid Linker
Sources
- 1. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Prospective Research Guide for the Preclinical Evaluation of cis-(3-Aminocyclobutyl)acetic Acid Hydrochloride
A Technical Whitepaper for Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Molecule
In the landscape of pharmaceutical research, we often encounter novel chemical entities with intriguing structural motifs yet lacking a body of published biological data. Cis-(3-Aminocyclobutyl)acetic acid hydrochloride represents such a molecule. While its synthesis is documented and it is available as a research chemical, its pharmacological profile remains largely unexplored in the public domain. This guide, therefore, deviates from a retrospective summary of existing studies. Instead, it serves as a forward-looking, comprehensive roadmap for the systematic in vitro and in vivo evaluation of this compound. As Senior Application Scientist, my objective is to provide a robust, scientifically-grounded framework that anticipates experimental challenges and ensures the generation of high-quality, interpretable data. This document is structured to guide a research team from initial hypothesis generation through to foundational preclinical characterization.
Part 1: Foundational Hypothesis and Strategic Overview
Structural Analogy and Mechanistic Hypothesis
The chemical structure of this compound, featuring a cyclic amino acid scaffold, bears resemblance to several classes of neuromodulatory compounds, most notably GABA (gamma-aminobutyric acid) analogs.
-
Core Structure: A cyclobutane ring constrains the geometry of the amino and acetic acid moieties, potentially conferring receptor subtype selectivity.
-
GABAergic Hypothesis: Like gabapentin and pregabalin, which are also amino acid derivatives, this compound may interact with components of the GABAergic system or with voltage-gated calcium channels. Its primary mode of action is unlikely to be direct agonism at GABA receptors but could involve modulation of GABA synthesis, release, or transport. A plausible initial hypothesis is that this compound modulates synaptic transmission by binding to the α2δ subunit of voltage-gated calcium channels.
Proposed Research Trajectory: A Phased Approach
A logical, phased approach is critical to efficiently allocate resources and build a coherent data package. The proposed workflow progresses from broad, high-throughput in vitro screening to more focused and complex in vivo models.
Caption: Proposed research workflow for this compound.
Part 2: Detailed Experimental Protocols
In Vitro Studies: From Binding to Function
-
Rationale: To directly test the primary hypothesis that the compound interacts with the same target as gabapentinoids.
-
Methodology:
-
Membrane Preparation: Obtain commercially available cell membranes from a stable cell line overexpressing the human α2δ-1 and Cav2.2 subunits.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-Gabapentin (specific activity ~30-60 Ci/mmol).
-
Assay Setup: In a 96-well plate, combine membrane preparation (10-20 µg protein/well), [³H]-Gabapentin (final concentration 5-10 nM), and varying concentrations of this compound (from 1 nM to 100 µM).
-
Non-specific Binding: In parallel wells, add a high concentration of unlabeled gabapentin (10 µM) to determine non-specific binding.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Termination: Rapidly filter the assay mixture through a GF/B filter plate, followed by three washes with ice-cold assay buffer to separate bound from free radioligand.
-
Detection: Allow filters to dry, add scintillation cocktail, and quantify radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the Ki (inhibitory constant).
-
-
Rationale: To assess the functional consequences of target binding on neuronal excitability.
-
Methodology:
-
Cell Culture: Use primary dorsal root ganglion (DRG) neurons or a neuronal cell line (e.g., SH-SY5Y) known to express the target channels.
-
Recording Configuration: Whole-cell patch-clamp configuration.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP (pH 7.2).
-
-
Procedure:
-
Establish a stable whole-cell recording.
-
Hold the cell at -70 mV.
-
Elicit calcium currents by a depolarizing step to 0 mV.
-
Establish a baseline recording of current amplitude for 3-5 minutes.
-
Perfuse this compound at increasing concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Record changes in the peak calcium current amplitude.
-
-
Data Analysis: Quantify the percentage of inhibition of the calcium current at each concentration and calculate the IC₅₀.
-
In Vivo Studies: From Pharmacokinetics to Efficacy
-
Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is essential for designing efficacy studies.
-
Methodology:
-
Animals: Male Sprague-Dawley rats (n=3 per time point per route).
-
Dosing:
-
Intravenous (IV): 2 mg/kg in saline via tail vein injection.
-
Oral (PO): 10 mg/kg in water via oral gavage.
-
-
Sample Collection: Collect blood samples (approx. 100 µL) via a cannulated vessel at pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Sample Processing: Centrifuge blood to obtain plasma. For brain penetration, collect a separate cohort of animals and harvest brains at selected time points.
-
Bioanalysis: Develop a sensitive and specific LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentration of this compound in plasma and brain homogenate.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.
-
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Relates to efficacy and potential toxicity |
| Tmax | Time to reach Cmax | Indicates rate of absorption |
| AUC | Area under the concentration-time curve | Represents total drug exposure |
| t₁/₂ | Half-life | Determines dosing interval |
| F% | Bioavailability (PO/IV) | Fraction of oral dose reaching systemic circulation |
| Brain:Plasma Ratio | Ratio of drug concentration in brain vs. plasma | Indicates ability to cross the blood-brain barrier |
-
Rationale: To evaluate the efficacy of the compound in a validated model of neuropathic pain, a common indication for gabapentinoids.
-
Methodology:
-
Surgical Procedure: Anesthetize rats and perform spinal nerve ligation (SNL) of the L5 spinal nerve.
-
Post-operative Recovery: Allow animals to recover for 7-14 days, during which time they will develop mechanical allodynia.
-
Baseline Measurement: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments. Only animals showing significant allodynia (withdrawal threshold < 4g) are included.
-
Dosing: Administer this compound or vehicle via the desired route (e.g., oral gavage) at various doses. A positive control (e.g., gabapentin) should be included.
-
Post-dose Measurement: Measure paw withdrawal thresholds at multiple time points after dosing (e.g., 1, 2, 4, 6 hours).
-
Data Analysis: Plot the paw withdrawal threshold over time for each treatment group. Calculate the percentage reversal of allodynia.
-
An In-Depth Technical Guide to cis-(3-Aminocyclobutyl)acetic Acid Hydrochloride: A Dual-Faceted Moiety in Neuroscience and Targeted Therapeutics
This guide provides a comprehensive technical overview of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, a fascinating molecule situated at the crossroads of neuropharmacology and innovative drug development. We will delve into its fundamental chemical properties, explore its synthesis through a plausible, literature-supported pathway, and critically analyze its dual roles as a conformationally restricted GABA analogue and a pivotal building block in the burgeoning field of targeted protein degradation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the unique characteristics of this compound.
Core Compound Profile
This compound is a synthetic amino acid derivative characterized by a strained cyclobutane ring, which imparts significant conformational rigidity. This structural feature is central to its biological activities.
| Property | Value | Source(s) |
| CAS Number | 1523571-91-6 | [1][2][3] |
| Molecular Formula | C₆H₁₂ClNO₂ | [1] |
| Molecular Weight | 165.62 g/mol | [1] |
| Purity | Typically ≥97% | [1] |
| Appearance | Solid (presumed) | General knowledge |
| Storage | Room temperature | [1] |
| Key Classifications | GABA Analogue, Protein Degrader Building Block | [1][4] |
Synthesis Pathway: A Strategic Approach
Conceptual Synthesis Workflow
The proposed synthesis initiates from a suitable cyclobutane precursor and proceeds through key steps of functional group introduction and modification, with careful consideration for stereochemical control.
Caption: Interaction of this compound with components of the GABAergic synapse.
A Building Block for PROTACs: Enabling Targeted Protein Degradation
Perhaps the most significant contemporary application of this compound is as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to eliminate specific proteins from the cell by hijacking the ubiquitin-proteasome system.[5]
A PROTAC molecule consists of three key components:
-
A "warhead" ligand that binds to the target protein of interest.
-
An E3 ligase-recruiting ligand.
-
A linker that connects the warhead and the E3 ligase ligand.
The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for the successful formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately leads to the ubiquitination and subsequent degradation of the target protein.[5]
This compound, with its carboxylic acid and amino functionalities, is well-suited for incorporation into PROTAC linkers. The rigid cyclobutane core can provide a degree of conformational constraint to the linker, which can be advantageous for optimizing the geometry of the ternary complex. The cis-stereochemistry dictates a specific spatial relationship between the points of attachment to the rest of the PROTAC molecule.
Caption: The role of this compound as a linker component in PROTAC-mediated protein degradation.
Analytical Characterization
The characterization of this compound would rely on standard analytical techniques employed in organic chemistry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the chemical structure and the cis-stereochemistry. The coupling constants and chemical shifts of the cyclobutane protons would be indicative of their relative spatial arrangement.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the compound. A chiral HPLC method could be developed to determine the enantiomeric excess if the synthesis is asymmetric.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would show characteristic absorption bands for the amine, carboxylic acid, and alkyl C-H bonds.
Safety and Handling
Based on safety data for the compound, this compound should be handled with appropriate precautions in a laboratory setting.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. [6]* Precautionary Measures:
-
Use only in a well-ventilated area.
-
Wear protective gloves, clothing, eye, and face protection.
-
Wash skin thoroughly after handling.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
If swallowed, inhaled, or in case of contact with skin or eyes, seek medical attention. [6]
-
Future Perspectives and Conclusion
This compound is a molecule of significant interest due to its dual utility. As a GABA analogue, it contributes to our understanding of the conformational requirements for GABA receptor and transporter interactions. However, its role as a rigid linker component in PROTACs places it at the forefront of modern drug discovery. The ability to introduce conformational constraint into PROTAC linkers is a key area of research for optimizing the efficacy and selectivity of these novel therapeutics.
Future research will likely focus on the systematic incorporation of this and related cyclobutane derivatives into a variety of PROTACs to probe the structure-activity relationships of the linker. Furthermore, more detailed pharmacological studies are warranted to fully elucidate the spectrum of its GABA-related activities.
References
-
CP Lab Safety. This compound, min 97%, 250 mg. Available from: [Link]
- James, V. A., Krogsgaard-Larsen, P., & Walker, R. J. (1978). The action of conformationally restricted analogues of GABA on Limulus and Helix central neurones. Experientia, 34(12), 1630–1631.
-
Aribo Biotechnology. 1523571-91-6 | this compound. Available from: [Link]
- Schneekloth, A. R., Pucheault, M., Tae, H. S., & Crews, C. M. (2008). Targeted intracellular protein degradation induced by a small molecule: en route to chemical proteomics. Bioorganic & medicinal chemistry letters, 18(22), 5904–5908.
- Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie (International ed. in English), 55(6), 1966–1973.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(4), 273-312.
Sources
- 1. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 6. Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Neuroscience Researcher: Investigating cis-(3-Aminocyclobutyl)acetic acid hydrochloride
These application notes provide a comprehensive guide for neuroscience researchers, medicinal chemists, and drug development professionals on the potential uses and experimental characterization of cis-(3-Aminocyclobutyl)acetic acid hydrochloride. This document offers insights into its putative mechanism of action based on structural analogs, and provides detailed protocols for its pharmacological evaluation.
Introduction and Scientific Context
This compound is a conformationally restricted analog of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). Its rigid cyclobutyl scaffold offers a unique three-dimensional presentation of the key pharmacophoric elements—the amino and carboxylic acid groups—potentially conferring selectivity for specific components of the GABAergic system.
While extensive research on this specific β-amino acid derivative is not yet widely published, studies on the closely related α-amino acid, cis-3-aminocyclobutane-1-carboxylic acid, have demonstrated weak to moderate GABA-like activity. This includes inhibition of GABA uptake and direct interactions with GABA receptors. This precedent strongly suggests that this compound is a promising candidate for modulating GABAergic neurotransmission.
This guide is therefore structured to empower the researcher to systematically characterize the pharmacological profile of this compound, from initial handling to in-depth functional analysis. The protocols provided are foundational for determining its primary molecular target(s) and its potential as a novel therapeutic lead or research tool.
Compound Profile and Handling
A clear understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental design.
| Property | Value | Source |
| CAS Number | 1523571-91-6 | [1] |
| Molecular Formula | C6H12ClNO2 | [1] |
| Molecular Weight | 165.62 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95-97% | [1][2] |
| Storage | Store at room temperature in a dry, well-ventilated place. Keep container tightly closed. | [1][2] |
Safety Precautions:
As with any research chemical, proper safety protocols must be followed. Based on available safety data sheets, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.[2] Work in a well-ventilated area or a chemical fume hood.[2]
Preparation of Stock Solutions:
For most in vitro assays, a high-concentration stock solution in an appropriate solvent is required. Given its hydrochloride salt form, cis-(3-Aminocyclobutyl)acetic acid is expected to be soluble in aqueous buffers.
-
Recommended Primary Solvent: Sterile, deionized water or a standard biological buffer (e.g., PBS, HEPES-buffered saline).
-
Protocol:
-
Accurately weigh the desired amount of the compound.
-
Add a small volume of the solvent and vortex to dissolve.
-
Incrementally add more solvent until the final desired concentration is reached (e.g., 10 mM or 100 mM).
-
Ensure the compound is fully dissolved. Gentle warming or sonication may be applied if necessary, but stability under these conditions should be verified.
-
Sterile-filter the stock solution through a 0.22 µm filter into a sterile container.
-
Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Putative Mechanisms and a Strategy for Pharmacological Characterization
The GABAergic system offers several potential targets for a structural analog of GABA. The primary hypotheses for the mechanism of action of this compound are:
-
Direct GABA Receptor Agonism/Modulation: The compound may bind to and activate GABA receptors, mimicking the action of GABA. This could occur at ionotropic GABA-A receptors or metabotropic GABA-B receptors.
-
Inhibition of GABA Transporters (GATs): The compound may block the reuptake of GABA from the synaptic cleft by inhibiting one or more of the GABA transporters (GAT1, GAT2, GAT3, BGT1). This would increase the synaptic concentration and duration of action of endogenous GABA.
A logical, stepwise approach is necessary to elucidate the primary mechanism of action. The following experimental workflow is proposed to systematically test these hypotheses.
Detailed Experimental Protocols
The following protocols are foundational for any researcher aiming to characterize this novel compound.
Protocol 1: In Vitro Radioligand Binding Assays
This protocol determines if the compound binds to GABA-A or GABA-B receptors by measuring its ability to displace a known radiolabeled ligand.
A. GABA-A Receptor Binding Assay
-
Principle: This assay measures the displacement of [³H]muscimol, a potent GABA-A agonist, from receptors in rodent brain membrane preparations.
-
Materials:
-
Rat or mouse whole brain (excluding cerebellum and pons/medulla)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
[³H]muscimol (specific activity ~15-30 Ci/mmol)
-
Unlabeled GABA (for defining non-specific binding)
-
This compound (test compound)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and vials
-
-
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold Homogenization Buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash away endogenous GABA.
-
The final pellet is resuspended in a known volume of buffer, and protein concentration is determined (e.g., by Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate or microcentrifuge tubes, add in triplicate:
-
Total Binding: 50 µL buffer, 50 µL [³H]muscimol (final concentration ~1-2 nM), and 100 µL of membrane preparation (~100-200 µg protein).
-
Non-specific Binding: 50 µL unlabeled GABA (final concentration 100 µM), 50 µL [³H]muscimol, and 100 µL of membrane preparation.
-
Test Compound: 50 µL of this compound (at various concentrations), 50 µL [³H]muscimol, and 100 µL of membrane preparation.
-
-
-
Incubation: Incubate for 20-30 minutes on ice (4°C).
-
Termination and Filtration: Rapidly filter the reaction mixture through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold buffer.
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and count radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. The affinity (Ki) can be calculated using the Cheng-Prusoff equation.
B. GABA-B Receptor Binding Assay
-
Principle: This assay is similar but uses [³H]GABA in the presence of a GABA-A antagonist (to block binding to GABA-A sites) and requires divalent cations.
-
Key Differences from GABA-A Assay:
-
Buffer: 50 mM Tris-HCl, pH 7.4, supplemented with 2.5 mM CaCl₂.
-
Radioligand: [³H]GABA (specific activity ~70-90 Ci/mmol).
-
Blocking Agent: Add a GABA-A agonist like isoguvacine (100 µM) to all tubes to saturate GABA-A sites.
-
Non-specific Binding: Defined using unlabeled baclofen (100 µM), a selective GABA-B agonist.
-
Protocol 2: In Vitro GABA Uptake Inhibition Assay
This protocol assesses the compound's ability to inhibit the reuptake of GABA into neurons or glial cells.
-
Principle: Measures the inhibition of [³H]GABA uptake into synaptosomes (resealed nerve terminals) prepared from rodent brain tissue.
-
Materials:
-
Rat or mouse cerebral cortex
-
Uptake Buffer: Krebs-HEPES buffer (e.g., 10 mM HEPES, 150 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 10 mM D-glucose, pH 7.4)
-
[³H]GABA
-
Unlabeled tiagabine or nipecotic acid (as positive controls for GAT1 inhibition)
-
This compound (test compound)
-
-
Procedure:
-
Synaptosome Preparation:
-
Homogenize cortical tissue in a sucrose buffer (e.g., 0.32 M sucrose).
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 17,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (the P2 fraction, rich in synaptosomes) in Uptake Buffer.
-
-
Uptake Assay:
-
Aliquot synaptosomes into tubes.
-
Add the test compound or vehicle and pre-incubate for 10-15 minutes at 37°C.
-
Initiate uptake by adding [³H]GABA (final concentration ~50-100 nM).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. Non-specific uptake is determined by running a parallel set of tubes at 4°C.
-
-
Termination and Filtration: Stop the reaction by adding ice-cold buffer and rapidly filtering through glass fiber filters, followed by washing.
-
Quantification: Measure the radioactivity trapped in the filters using liquid scintillation counting.
-
-
Data Analysis: Calculate the specific uptake (Uptake at 37°C - Uptake at 4°C). Plot the percentage inhibition of specific uptake against the log concentration of the test compound to determine the IC₅₀.
Protocol 3: In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
This is a functional assay to determine if the compound acts as an agonist, antagonist, or allosteric modulator of GABA-A receptors.
-
Principle: Measures GABA-A receptor-mediated currents in cultured neurons or a cell line (e.g., HEK293) expressing specific GABA-A receptor subunits.
-
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical) or HEK293 cells transfected with GABA-A receptor subunits.
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
-
External solution (e.g., containing 150 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4).
-
Internal solution (pipette solution, e.g., containing 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, pH 7.2). A high chloride internal solution is used to make GABA-A currents inward and easier to measure.
-
GABA, a known GABA-A antagonist (e.g., bicuculline), and the test compound.
-
-
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy and recording.
-
Patch-Clamp Recording:
-
Obtain a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
-
Testing for Agonist Activity:
-
Perfuse the cell with the external solution.
-
Apply a known concentration of GABA to elicit a control current.
-
After washout, apply various concentrations of this compound alone. An inward current indicates agonist activity.
-
-
Testing for Antagonist Activity:
-
Co-apply the test compound with a sub-maximal concentration of GABA (e.g., EC₅₀). A reduction in the GABA-elicited current indicates antagonist activity.
-
-
Testing for Modulatory Activity:
-
Co-apply the test compound with a low concentration of GABA (e.g., EC₁₀-EC₂₀). An enhancement of the GABA-elicited current suggests positive allosteric modulation.
-
-
-
Data Analysis: For agonist activity, create a dose-response curve to determine the EC₅₀ and maximal response relative to GABA. For antagonist activity, determine the IC₅₀.
Data Interpretation and Building a Pharmacological Profile
The results from these assays will build a comprehensive profile of the compound's activity.
-
If the compound has a low Ki in the GABA-A binding assay and elicits currents in the electrophysiology assay: It is likely a direct GABA-A receptor agonist.
-
If the compound has a low IC₅₀ in the GABA uptake assay but weak or no activity in the binding/electrophysiology assays: It is likely a GABA uptake inhibitor.
-
If the compound binds to a GABA receptor but does not elicit a current, and reduces the effect of GABA: It is a competitive antagonist.
-
If the compound has no effect on its own but enhances GABA-elicited currents: It is a positive allosteric modulator.
The following diagram illustrates the primary molecular targets within the GABAergic synapse that are being probed by these protocols.
Conclusion
This compound represents an under-explored chemical entity with significant potential for the modulation of the GABAergic system. Its conformationally restricted nature makes it an attractive tool for probing the specific structural requirements of GABA receptors and transporters. The experimental framework provided in these application notes offers a robust and logical pathway for the comprehensive pharmacological characterization of this compound. The data generated from these protocols will be invaluable in determining its utility as a novel probe for neuroscience research and as a potential starting point for the development of new therapeutics for neurological and psychiatric disorders.
References
-
CP Lab Safety. This compound, min 97%, 250 mg. Available at: [Link]
-
Aribo Biotechnology. 1523571-91-6 | this compound. Available at: [Link]
Sources
Application Notes and Protocols for cis-(3-Aminocyclobutyl)acetic acid hydrochloride: A Research Tool for the GABAergic System
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of cis-(3-Aminocyclobutyl)acetic acid hydrochloride as a research tool for investigating the GABAergic system. This document outlines the compound's putative mechanism of action, key research applications, and detailed protocols for its experimental use.
Introduction: Targeting GABAergic Tone with Conformationally Restricted Analogs
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, crucial for maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1] Consequently, pharmacological agents that modulate GABAergic transmission are of significant interest for both basic research and therapeutic development.
One key mechanism for regulating GABAergic tone is the reuptake of GABA from the synaptic cleft by GABA transporters (GATs).[2] Inhibition of these transporters prolongs the presence of GABA in the synapse, enhancing inhibitory signaling. This compound is a conformationally restricted analog of GABA. Its rigid cyclobutane ring system offers specific spatial arrangements of the amino and acidic groups, potentially providing selectivity for components of the GABAergic system. Based on studies of structurally similar compounds, this compound is proposed to act as an inhibitor of GABA uptake, making it a valuable tool for studying the physiological and pathological roles of GATs.[3]
Compound Profile:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1523571-91-6 |
| Molecular Formula | C₆H₁₂ClNO₂ |
| Molecular Weight | 165.62 g/mol |
| Purity | ≥97% |
| Storage | Room temperature |
Putative Mechanism of Action: Inhibition of GABA Transporters
The primary proposed mechanism of action for this compound is the inhibition of GABA transporters (GATs). This is inferred from studies on the closely related compound, cis-3-aminocyclobutane-1-carboxylic acid, which demonstrated GABA-like activity, including the inhibition of GABA uptake in rat brain minislices.[3] The "cis" configuration of the amino and carboxyl groups on the cyclobutane ring is crucial for this activity, as the "trans" isomer was found to be significantly less effective.[3] This suggests that the specific conformation of the cis isomer allows for favorable interaction with the binding sites of GATs.
By blocking GATs, this compound is expected to increase the extracellular concentration of GABA, thereby enhancing the activation of postsynaptic GABA receptors (GABA-A and GABA-B) and potentiating inhibitory neurotransmission.
Figure 1: Proposed Mechanism of Action. this compound is hypothesized to inhibit GABA transporters (GATs) on the presynaptic terminal, preventing the reuptake of GABA from the synaptic cleft. This leads to an increased concentration of GABA available to bind to postsynaptic GABA receptors, enhancing inhibitory signaling.
Research Applications
This compound can be employed in a variety of research applications to probe the function of the GABAergic system:
-
Characterization of GABA Transporter Subtypes: By comparing its effects in different brain regions or in cell lines expressing specific GAT subtypes, the selectivity profile of the compound can be determined.
-
Investigation of Synaptic Plasticity: By modulating GABAergic tone, this compound can be used to study its impact on long-term potentiation (LTP) and long-term depression (LTD) in various neuronal circuits.
-
Preclinical Models of Neurological Disorders: The compound can be administered in animal models of epilepsy, anxiety, or neuropathic pain to assess the therapeutic potential of GAT inhibition.
-
Neurotransmitter Interaction Studies: By altering GABA levels, researchers can investigate the downstream effects on other neurotransmitter systems, such as glutamate, dopamine, and serotonin.
Experimental Protocols
The following protocols provide a framework for characterizing the effects of this compound. It is recommended to perform pilot studies to determine the optimal concentration range and experimental conditions for your specific model system.
In Vitro GABA Uptake Assay in Primary Neuronal Cultures or Synaptosomes
This protocol details a method to measure the inhibition of [³H]GABA uptake by this compound.
A. Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons) or freshly prepared synaptosomes.
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
This compound stock solution (e.g., in water or KRH buffer).
-
Known GAT inhibitors (e.g., nipecotic acid, tiagabine) as positive controls.[4]
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
B. Step-by-Step Protocol:
-
Preparation:
-
Prepare serial dilutions of this compound and control compounds in KRH buffer.
-
If using cell cultures, wash the cells twice with pre-warmed KRH buffer.
-
If using synaptosomes, pre-incubate the synaptosomal suspension at 37°C for 10 minutes.
-
-
Pre-incubation:
-
Add the test compounds (including vehicle control) to the cells or synaptosomes and pre-incubate for 15-30 minutes at 37°C. This allows the inhibitor to bind to the transporters.
-
-
Initiation of Uptake:
-
Add [³H]GABA to each well or tube to a final concentration of approximately 10-50 nM (this should be optimized based on the specific activity of the radioligand and the expression level of GATs).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of GABA uptake.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by washing the cells or synaptosomes three times with ice-cold KRH buffer. This removes extracellular [³H]GABA.
-
-
Lysis and Scintillation Counting:
-
Lyse the cells or synaptosomes with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and mix thoroughly.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Figure 2: In Vitro GABA Uptake Assay Workflow. This diagram outlines the key steps for determining the inhibitory potency of this compound on GABA uptake.
In Vivo Microdialysis in Rodents
This protocol describes the use of in vivo microdialysis to measure changes in extracellular GABA levels in a specific brain region following administration of this compound.
A. Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
Anesthesia (e.g., isoflurane).
-
Artificial cerebrospinal fluid (aCSF).
-
This compound for systemic or local administration.
-
HPLC system with electrochemical or fluorescence detection for GABA analysis.
B. Step-by-Step Protocol:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Surgically implant a guide cannula targeted to the brain region of interest (e.g., hippocampus, prefrontal cortex).
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).
-
Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of extracellular GABA.
-
-
Baseline Collection:
-
Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) for at least 1-2 hours to establish a stable baseline of GABA levels.
-
-
Compound Administration:
-
Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Continue to collect dialysate samples at the same intervals for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for GABA concentration using a sensitive analytical method such as HPLC with electrochemical or fluorescence detection.
-
-
Data Analysis:
-
Express the GABA concentration in each post-treatment sample as a percentage of the average baseline concentration.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine if the compound significantly alters extracellular GABA levels compared to the baseline and/or a vehicle-treated control group.
-
Figure 3: In Vivo Microdialysis Workflow. This diagram illustrates the sequential steps involved in measuring extracellular GABA levels in the brain of a freely moving animal following the administration of this compound.
Safety and Handling
This compound should be handled in a laboratory setting by trained personnel.[5] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6] Avoid inhalation of dust and contact with skin and eyes.[7] In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for complete safety and handling information.[6][7]
Conclusion
This compound is a valuable research tool for the investigation of the GABAergic system. Its proposed mechanism as a GABA uptake inhibitor makes it particularly useful for studying the roles of GABA transporters in health and disease. The protocols provided herein offer a starting point for researchers to explore the pharmacological profile of this compound and its effects on GABAergic neurotransmission.
References
-
Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393–400. [Link]
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CP Lab Safety. (n.d.). This compound, min 97%, 250 mg. Retrieved from [Link]
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Claudio, N., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Journal of Medicinal Chemistry, 64(15), 11486-11510. [Link]
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Aribo Biotechnology. (n.d.). 1523571-91-6 | this compound. Retrieved from [Link]
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Jones, G. P., & Neal, M. J. (1976). Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid. Nature, 264(5583), 281–284. [Link]
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Wikipedia. (2023). GABA analogue. Retrieved from [Link]
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Oleszak, M., & Turski, W. A. (2014). A role of GABA analogues in the treatment of neurological diseases. Postepy higieny i medycyny doswiadczalnej (Online), 68, 835–849. [Link]
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Schousboe, A., et al. (1991). Excitatory amino acid-evoked release of [3H]GABA from hippocampal neurons in primary culture. Journal of Neuroscience Research, 30(3), 515-522. [Link]
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Chebib, M., & Johnston, G. A. (1999). The 'ABC' of GABA receptors: a brief review. Clinical and experimental pharmacology & physiology, 26(11), 937–940. [Link]
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Akk, G., et al. (2018). Analysis of GABAA Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites. Molecular Pharmacology, 94(6), 1337-1346. [Link]
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Osmanovic, S. S., & Shefner, S. A. (1990). GABAA and GABAB Receptors and the Ionic Mechanisms Mediating Their Effects on Locus Coeruleus Neurons. Synapse, 5(1), 1-10. [Link]
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Falch, E., et al. (1999). Tiagabine, derivatives and structural analogues: a review of their pharmacological and clinical properties. Progress in neurobiology, 57(5), 445–468. [Link]
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Application Notes and Protocols for the Administration of cis-(3-Aminocyclobutyl)acetic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel GABAergic Modulator
Cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a conformationally restricted amino acid analogue. Its rigid cyclobutyl scaffold, combined with the gamma-aminobutyric acid (GABA)-like acetic acid side chain, strongly suggests its potential as a modulator of GABAergic neurotransmission. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its dysregulation is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and pain.[1] Consequently, compounds that selectively modulate GABA receptors are of significant therapeutic interest.
The structural constraints imposed by the cyclobutyl ring may confer enhanced selectivity and improved pharmacokinetic properties compared to more flexible GABA analogues.[2][3] This document provides a comprehensive guide for the pre-clinical evaluation of this compound, from fundamental handling and preparation to detailed in vitro and in vivo experimental protocols. The methodologies outlined herein are designed to rigorously assess its affinity for GABA receptors, elucidate its functional consequences, and evaluate its potential therapeutic efficacy in established animal models.
I. Compound Handling and Preparation
Material Properties and Storage
Proper handling and storage of this compound are paramount to ensure its stability and the reproducibility of experimental results.
| Property | Value | Source |
| CAS Number | 1523571-91-6 | |
| Molecular Formula | C₆H₁₂ClNO₂ | |
| Molecular Weight | 165.62 g/mol | |
| Appearance | White to off-white solid | General Supplier Information |
| Purity | ≥97% | General Supplier Information |
| Storage | Store at room temperature in a dry, well-ventilated area. Keep container tightly closed. |
Note on Hygroscopicity: As a hydrochloride salt, this compound is potentially hygroscopic. It is crucial to minimize its exposure to atmospheric moisture. Store in a desiccator, especially after opening the original container.
Safety Precautions
Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Hazard Statements: May be harmful if swallowed and may cause skin and eye irritation.[1]
Preparation of Stock Solutions
The preparation of accurate and stable stock solutions is the foundation of reliable experimental data.
Protocol for 100 mM Aqueous Stock Solution:
-
Weighing: In a fume hood, accurately weigh 16.56 mg of this compound.
-
Dissolution: Transfer the weighed compound to a 1.5 mL microcentrifuge tube. Add 1 mL of sterile, deionized water.
-
Mixing: Vortex thoroughly until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term use (up to one week), the solution can be stored at 4°C.
II. In Vitro Characterization: Probing the Interaction with GABA Receptors
The primary objective of in vitro studies is to determine if and how this compound interacts with GABA receptors. This involves assessing its binding affinity and its functional effect on receptor activity.
Radioligand Binding Assays: Measuring Affinity for GABA Receptor Subtypes
Radioligand binding assays are a direct measure of the affinity of a compound for a specific receptor.[4][5] By competing with a known radiolabeled ligand, the binding affinity (Ki) of the test compound can be determined.
Experimental Workflow for Radioligand Binding Assay:
Caption: Workflow for determining GABA receptor binding affinity.
Detailed Protocol for GABAA Receptor Binding Assay:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex or cerebellum in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension in fresh buffer and recentrifugation three times to remove endogenous GABA.
-
Resuspend the final pellet in buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine:
-
50 µL of radioligand (e.g., 2 nM [³H]muscimol).
-
50 µL of this compound at concentrations ranging from 10⁻¹⁰ M to 10⁻³ M.
-
50 µL of buffer for total binding or a high concentration of unlabeled GABA (1 mM) for non-specific binding.
-
100 µL of membrane preparation (50-100 µg of protein).
-
-
Incubate at 4°C for 60 minutes.
-
-
Assay Termination and Analysis:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold buffer.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Rationale for Experimental Choices: The use of different brain regions or cell lines expressing specific GABAA receptor subtypes (e.g., α1β2γ2, α2β3γ2, α5β3γ2) can reveal the compound's selectivity profile.[6][7][8] This is crucial as subtype selectivity is linked to different therapeutic effects and side-effect profiles.[9][10]
Electrophysiology: Assessing Functional Modulation of GABA Receptors
Electrophysiology, particularly the patch-clamp technique, provides a direct measure of the functional consequences of ligand binding on ion channel activity.[11][12][13][14]
Experimental Workflow for Patch-Clamp Electrophysiology:
Caption: Workflow for functional characterization using patch-clamp.
Detailed Protocol for Whole-Cell Patch-Clamp:
-
Cell Preparation:
-
Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Establish a whole-cell recording configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
The intracellular solution should contain a high chloride concentration to allow for inward chloride currents.
-
-
Compound Application:
-
Apply a low concentration of GABA (EC₁₀-EC₂₀) to elicit a baseline current.
-
Co-apply the same concentration of GABA with increasing concentrations of this compound.
-
To test for direct agonist activity, apply the compound in the absence of GABA.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents.
-
Normalize the current amplitudes to the baseline GABA response.
-
Plot the percentage of modulation as a function of the compound concentration to generate a dose-response curve.
-
Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximum potentiation or inhibition.
-
Rationale for Experimental Choices: This technique allows for the differentiation between various modes of action:
-
Agonist: Activates the receptor in the absence of GABA.
-
Antagonist: Blocks the effect of GABA.
-
Positive Allosteric Modulator (PAM): Enhances the effect of GABA.
-
Negative Allosteric Modulator (NAM): Reduces the effect of GABA.
III. In Vivo Evaluation: Assessing Therapeutic Potential
Based on the in vitro profile, in vivo studies are conducted to assess the compound's efficacy in animal models of CNS disorders where GABAergic dysfunction is implicated.
Pharmacokinetic Studies
Preliminary pharmacokinetic studies are essential to determine the dose, route of administration, and time course of action for subsequent efficacy studies.
Parameters to be Determined:
| Parameter | Description |
| Bioavailability | The fraction of the administered dose that reaches systemic circulation. |
| Brain Penetration | The ability of the compound to cross the blood-brain barrier. |
| Half-life (t₁/₂) | The time required for the concentration of the compound in the body to be reduced by half. |
| Cmax | The maximum concentration of the compound in the plasma. |
| Tmax | The time at which Cmax is reached. |
Efficacy Models
The choice of in vivo models depends on the hypothesized therapeutic application.
3.2.1. Anxiolytic Activity: Elevated Plus Maze
The elevated plus maze is a widely used model to screen for anxiolytic drugs.[18][19][20][21][22]
Protocol:
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure:
-
Administer this compound or vehicle to mice or rats.
-
After a predetermined time (based on pharmacokinetic data), place the animal in the center of the maze.
-
Record the time spent in and the number of entries into the open and closed arms for 5 minutes.
-
-
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
3.2.2. Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizures
The PTZ seizure model is a common screening tool for anticonvulsant drugs.[23][24][25]
Protocol:
-
Procedure:
-
Administer this compound or vehicle to mice.
-
After the appropriate absorption time, administer a convulsive dose of PTZ (subcutaneously or intraperitoneally).
-
Observe the animals for the onset and severity of seizures (e.g., myoclonic jerks, generalized clonic-tonic seizures).
-
-
Data Analysis: An increase in the latency to the first seizure and/or a reduction in seizure severity indicates anticonvulsant activity.
3.2.3. Analgesic Activity: Hot Plate Test
The hot plate test is used to evaluate centrally acting analgesics.[26][27][28][29][30]
Protocol:
-
Apparatus: A heated plate maintained at a constant temperature (e.g., 55°C).
-
Procedure:
-
Administer this compound or vehicle to mice or rats.
-
At various time points post-administration, place the animal on the hot plate.
-
Measure the latency to a nociceptive response (e.g., licking a paw, jumping). A cut-off time is used to prevent tissue damage.
-
-
Data Analysis: An increase in the latency to the nociceptive response indicates analgesic activity.
IV. Data Analysis and Interpretation
Rigorous statistical analysis is crucial for the interpretation of experimental data.
| Experiment | Key Parameters | Statistical Analysis |
| Radioligand Binding | IC₅₀, Ki | Non-linear regression (dose-response curve), Cheng-Prusoff equation. |
| Electrophysiology | EC₅₀, IC₅₀, % Modulation | Non-linear regression (dose-response curve), Student's t-test or ANOVA for comparing groups. |
| In Vivo Efficacy | Time in open arms, Seizure latency/severity, Nociceptive latency | Student's t-test or ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's). |
V. Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the initial characterization of this compound as a potential modulator of GABAergic neurotransmission. A thorough in vitro evaluation of its binding affinity, subtype selectivity, and functional activity at GABA receptors will provide a strong foundation for subsequent in vivo studies. Positive results in established animal models of anxiety, epilepsy, or pain would warrant further investigation into its mechanism of action, safety profile, and potential as a novel therapeutic agent for CNS disorders.
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Hogg, S. (1996). A review of the validity and variability of the elevated plus-maze as an animal model of anxiety. Pharmacology Biochemistry and Behavior, 54(1), 21-30.
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Hosseinzadeh, H., Ramezani, M., & Salmani, G. A. (2000). Antinociceptive, anti-inflammatory and acute toxicity effects of an aqueous extract of Saffron, Crocus sativus L. stigmas, in mice and rats. Phytotherapy Research, 14(7), 495-500.
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Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322-328.
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Krishek, B. J., Xie, X., Blackstone, C., Huganir, R. L., Moss, S. J., & Smart, T. G. (1996). Regulation of GABAA receptor function by G-protein-coupled receptors. Neuron, 17(6), 1235-1246.
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Moss, S. J., & Smart, T. G. (2001). Constructing inhibitory synapses. Nature Reviews Neuroscience, 2(4), 240-250.
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Olsen, R. W. (2015). GABAA receptor: positive and negative allosteric modulators. Neuropharmacology, 88, 16-23.
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Sieghart, W. (1995). Structure and pharmacology of gamma-aminobutyric acidA receptor subtypes. Pharmacological Reviews, 47(2), 181-234.
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Smart, T. G. (2004). GABAA receptor-associated proteins. Journal of Physiology, 554(2), 283-284.
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Sophion Bioscience. (n.d.). Ligand-activation of GABAA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysio. Retrieved from [Link]
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Taylor, P. M., Thomas, P., & Smart, T. G. (2000). Analysis of GABAA receptor assembly in mammalian cell lines and hippocampal neurons using gamma 2 subunit green fluorescent protein chimeras. Molecular and Cellular Neuroscience, 16(5), 565-578.
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Urwyler, S. (2011). Allosteric modulation of GABAB receptors. Advances in Pharmacology, 60, 209-242.
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Varagic, Z., Ristic, B., & Knezˇevic´, V. (2013). The structure-activity relationship for the γ-aminobutyric acid (GABA) derivatives. Journal of the Serbian Chemical Society, 78(11), 1739-1768.
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Wafford, K. A., Bain, C. J., Quirk, K., McKernan, R. M., Wingrove, P. B., Whiting, P. J., & Kemp, J. A. (1994). A novel allosteric modulatory site on the GABAA receptor β subunit. Neuron, 12(4), 775-782.
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Wellendorph, P., & Bräuner-Osborne, H. (2004). Molecular pharmacology of GABAB receptor agonists. Current Topics in Medicinal Chemistry, 4(12), 1269-1279.
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Whiting, P. J. (2003). GABAA receptor subtypes in the brain: a paradigm for CNS drug discovery? Drug Discovery Today, 8(10), 445-450.
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Whiting, P. J., McAllister, G., & Hutson, P. (2007). GABAA receptors as targets for novel anxiolytics. Current Opinion in Pharmacology, 7(1), 53-58.
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Whiting, P. J., McKernan, R. M., & Wafford, K. A. (1995). Structure and pharmacology of vertebrate GABAA receptor subtypes. International Review of Neurobiology, 38, 95-138.
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Wlodarczyk, A., & Paladini, C. A. (2011). Structure-activity relationships of GABA-A receptor antagonists. Current Medicinal Chemistry, 18(28), 4348-4357.
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Zhang, D., Pan, X., Wu, K., & Liu, H. (2020). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules, 25(4), 868.
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Rudolph, U., & Knoflach, F. (2011). Beyond classical benzodiazepines: novel therapeutic potential of GABAA receptor subtypes. Nature Reviews Drug Discovery, 10(9), 685-697.
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Guide to In Vivo Study Design for cis-(3-Aminocyclobutyl)acetic acid hydrochloride: A Hypothesis-Driven Approach for a Novel Compound
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for designing and executing initial in vivo studies for the novel compound, cis-(3-Aminocyclobutyl)acetic acid hydrochloride. Given the limited publicly available data on its biological activity, we propose a hypothesis-driven strategy rooted in its structural analogy to known γ-aminobutyric acid (GABA) analogues like Gabapentin and Pregabalin[1][2]. This document outlines a phased approach, beginning with essential preliminary characterization—including dose-range finding and pharmacokinetics—and progressing to targeted pharmacodynamic and efficacy studies in relevant neurological disease models. Detailed, field-tested protocols are provided to ensure scientific rigor and data integrity, empowering researchers to systematically evaluate the therapeutic potential of this compound.
Introduction: Devising a Strategy for a Novel Chemical Entity
This compound is a novel small molecule with a structure that suggests potential interaction with central nervous system (CNS) targets. Specifically, its cyclobutyl backbone and amino acid moiety bear a resemblance to 3-substituted GABA analogs, a class of compounds known for their efficacy in treating epilepsy, neuropathic pain, and anxiety disorders[1]. While compounds like Gabapentin are structurally similar to the neurotransmitter GABA, their primary mechanism of action involves binding to the α2δ subunit of voltage-gated calcium channels, which in turn can modulate neurotransmitter release and increase overall brain GABA concentrations[3][4].
The absence of established mechanistic data for this compound necessitates a logical, phased investigational approach. This guide is structured to build knowledge progressively, from fundamental safety and drug metabolism profiles to robust efficacy evaluations. The core objective is to determine if the hypothesized CNS activity translates into a measurable therapeutic effect in vivo.
The following sections detail a multi-stage workflow designed to efficiently characterize the compound's profile, providing the foundational data required for further development and to support an Investigational New Drug (IND) application[5][6].
Caption: Phased workflow for the in vivo evaluation of a novel compound.
Phase 1: Foundational In Vivo Assessment
The initial phase focuses on establishing the basic safety and pharmacokinetic profile of the compound. These studies are prerequisites for designing meaningful efficacy experiments and are fundamental components of any preclinical data package[7].
Animal Model Selection
For initial studies, rodents (mice or rats) are the most appropriate models.[8] Their physiological and genetic similarities to humans, combined with extensive historical data, make them suitable for early-stage research.[8] Regulatory guidance often requires testing in both a rodent and a non-rodent species for small molecules before human trials, but rodents are the standard starting point[9].
-
Species: Sprague-Dawley rats or C57BL/6 mice.
-
Sex: Both males and females should be used to identify potential sex-specific differences in toxicology and metabolism.
-
Health Status: Animals should be specific-pathogen-free (SPF) and acclimated to the facility for at least one week prior to the study.
Protocol 1: Acute Toxicity and Dose-Range Finding
Causality: The primary goal of this study is to identify the Maximum Tolerated Dose (MTD) and observe any overt signs of toxicity following a single administration. This information is critical for selecting a safe dose range for subsequent pharmacokinetic and efficacy studies.[10][11] A tiered or ascending dose approach is standard practice.[12]
Methodology:
-
Animal Allocation: Randomly assign animals (n=3-5 per sex per group) to treatment groups.
-
Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline or PBS). The formulation should be validated for stability and homogeneity.
-
Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection). Include a vehicle-only control group.
-
Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30, 100, 300 mg/kg) until signs of toxicity are observed or a high dose limit is reached.
-
Observation Period: Monitor animals intensively for the first 4-6 hours post-dose, and then daily for 14 days.
-
Endpoints:
-
Clinical Signs: Record any signs of toxicity, such as changes in posture, activity, breathing, and presence of convulsions or tremors.
-
Body Weight: Measure body weight just before dosing and at regular intervals (e.g., Days 1, 3, 7, 14).
-
Mortality: Record any deaths.
-
-
Necropsy: At the end of the study, perform a gross necropsy on all animals to look for visible organ abnormalities.
| Parameter | Description |
| Study Type | Single Ascending Dose |
| Species/Strain | Sprague-Dawley Rat (Male & Female) |
| Group Size | 3-5 per sex per group |
| Dose Levels | Vehicle, 10, 30, 100, 300 mg/kg (example) |
| Route | Oral Gavage (PO) |
| Observation | 14 days |
| Primary Endpoints | Clinical signs, body weight changes, mortality |
| Table 1: Example Design for an Acute Dose-Range Finding Study. |
Protocol 2: Pharmacokinetic (PK) Profiling
Causality: A pharmacokinetic study measures how the body absorbs, distributes, metabolizes, and excretes a drug (ADME).[13] Understanding the PK profile is essential for designing an effective dosing regimen for efficacy studies, as it relates drug exposure (concentration over time) to the pharmacological effect.[14][15]
Methodology:
-
Animal Preparation: Use catheterized animals (e.g., jugular vein cannulation in rats) to allow for serial blood sampling without causing undue stress.
-
Group Allocation: Assign animals (n=3-5 per group) to receive the compound via intravenous (IV) and the intended therapeutic route (e.g., oral, PO). The IV group is necessary to determine absolute bioavailability.
-
Dose Selection: Choose a dose from the dose-range finding study that is well-tolerated (e.g., MTD/2).
-
Administration & Sampling:
-
Administer the compound.
-
Collect blood samples (approx. 100-200 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
-
Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and calculate key PK parameters.
| Parameter | Abbreviation | Description |
| Max Concentration | Cmax | The highest observed concentration of the drug in plasma. |
| Time to Max Conc. | Tmax | The time at which Cmax is reached. |
| Area Under the Curve | AUC | The total drug exposure over time. |
| Half-life | t1/2 | The time required for the drug concentration to decrease by half. |
| Clearance | CL | The volume of plasma cleared of the drug per unit time. |
| Volume of Distribution | Vd | The theoretical volume that the drug distributes in. |
| Bioavailability | F% | The fraction of an administered dose that reaches systemic circulation. |
| Table 2: Key Pharmacokinetic Parameters to be Determined. |
Protocol 3: Preliminary Pharmacodynamic (PD) / Efficacy Screening
Causality: Based on the structural hypothesis, initial efficacy testing should be performed in established animal models of neurological disorders where GABAergic modulation is therapeutically relevant.[16][17] A positive result in one of these screens provides the first evidence of a biological effect and justifies further investigation.
Recommended Model: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
This model is a standard screen for anticonvulsant activity. PTZ is a GABA-A receptor antagonist that induces clonic-tonic seizures. A compound with GABA-enhancing or related activity is expected to increase the latency to seizure or prevent seizures altogether.[17]
Methodology:
-
Animal Allocation: Randomly assign mice (n=8-10 per group) to treatment groups.
-
Dosing: Administer different doses of the test compound (e.g., 10, 30, 100 mg/kg, IP or PO) or vehicle. Include a positive control group (e.g., Diazepam).
-
Pre-treatment Time: The time between compound administration and PTZ challenge should be based on the Tmax determined in the PK study to ensure peak compound exposure coincides with the challenge.
-
Seizure Induction: Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, subcutaneously).
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record its behavior for 30 minutes.
-
Endpoints:
-
Latency to first myoclonic jerk.
-
Latency to generalized clonic-tonic seizure.
-
Incidence of mortality.
-
Seizure severity (using a standardized scoring scale, e.g., Racine scale).
-
Phase 2: Efficacy Confirmation and Mechanistic Insight
If Phase 1 studies yield a promising PK profile and a positive signal in a PD screen, Phase 2 aims to confirm efficacy with a robust dose-response study and begin exploring the mechanism of action (MoA).
Caption: Linking Pharmacokinetics, Pharmacodynamics, and Mechanism of Action.
Dose-Response Efficacy Study
Causality: A dose-response study is critical to confirm the effect observed in the initial screen and to characterize the relationship between the dose administered and the magnitude of the therapeutic effect.[18] This helps identify the optimal dose range for potential clinical development.
This study would use the same animal model as the initial screen (e.g., PTZ model) but with a wider range of doses and larger group sizes (n=12-15 per group) to increase statistical power.
Protocol 4: Ex Vivo Brain Neurotransmitter Analysis
Causality: To test the hypothesis that the compound modulates the GABAergic system, this protocol aims to directly measure GABA and glutamate (the primary excitatory neurotransmitter) levels in the brain following compound administration. An increase in the GABA/glutamate ratio would provide strong evidence for the proposed mechanism, similar to effects seen with other GABA analogs.[4]
Methodology:
-
Animal Dosing: Treat animals (rats or mice, n=6-8 per group) with an effective dose of the compound (determined from the dose-response study) or vehicle.
-
Tissue Collection: At the time of expected peak effect (based on PK/PD data), humanely euthanize the animals and rapidly dissect specific brain regions of interest (e.g., hippocampus, cortex, cerebellum).
-
Sample Preparation: Immediately snap-freeze the tissue in liquid nitrogen to halt enzymatic activity. Homogenize the tissue in a suitable buffer.
-
Neurotransmitter Quantification: Use a validated analytical method, such as High-Performance Liquid Chromatography with fluorescence detection (HPLC-FLD) or LC-MS/MS, to quantify the concentrations of GABA and glutamate in the tissue homogenates.
-
Data Analysis: Normalize neurotransmitter levels to the total protein concentration in each sample. Compare the levels between the vehicle- and compound-treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).
Safety Pharmacology
Causality: Before a drug can be tested in humans, regulatory agencies require a core battery of safety pharmacology studies to investigate potential adverse effects on vital organ systems.[11][19] These studies are typically conducted under Good Laboratory Practice (GLP) conditions.[6][12]
-
Central Nervous System: A functional observational battery (e.g., a modified Irwin test) is used to assess effects on behavior, coordination, and autonomic function.[19]
-
Cardiovascular System: Effects on blood pressure, heart rate, and cardiac electrical activity (ECG) are evaluated, often in telemetered animals.[19]
-
Respiratory System: Respiratory rate and tidal volume are assessed using methods like whole-body plethysmography.
Data Analysis and Statistical Considerations
-
Experimental Design: Studies should be designed with randomization and blinding to minimize bias.
-
Sample Size: A power analysis should be performed prior to each study to determine the appropriate number of animals needed to detect a statistically significant effect, adhering to the 3Rs principle (Replacement, Reduction, Refinement).[22][23]
-
Statistical Tests: The choice of statistical test depends on the data type and experimental design. For comparing two groups, a t-test may be appropriate. For multiple groups, an Analysis of Variance (ANOVA) followed by post-hoc tests is typically used.[20] A p-value of <0.05 is generally considered statistically significant.
Conclusion
The journey of a novel compound from the laboratory to the clinic is a complex, multi-step process. For a molecule like this compound, where initial biological data is sparse, a structured, hypothesis-driven in vivo evaluation is paramount. The phased approach and detailed protocols outlined in this guide provide a scientifically sound and efficient pathway to characterize its pharmacokinetic, pharmacodynamic, and safety profiles. By systematically building a comprehensive data package, researchers can make informed decisions about the therapeutic potential of this compound and advance its development with confidence.
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cell-based assay development with cis-(3-Aminocyclobutyl)acetic acid hydrochloride
Title: A High-Throughput Cell-Based Functional Assay for the Characterization of cis-(3-Aminocyclobutyl)acetic acid hydrochloride and Other GABA Receptor Modulators
Abstract
This document provides a comprehensive guide for the development and implementation of a robust, cell-based functional assay to characterize the activity of this compound, a novel GABA analog. Given the critical role of the γ-aminobutyric acid (GABA) system in central nervous system function and as a target for numerous therapeutics, reliable methods for evaluating new chemical entities are paramount[1]. This application note details a fluorescence-based assay using a recombinant cell line expressing a specific GABA receptor subtype, enabling the quantitative assessment of agonist, antagonist, and allosteric modulator activity. The protocol emphasizes scientific integrity, providing not just the procedural steps but also the underlying rationale to ensure the generation of trustworthy and reproducible data, in line with regulatory expectations for early-stage drug discovery[2][3].
Introduction: The Rationale for a Functional GABA Receptor Assay
This compound is a structural analog of GABA, the principal inhibitory neurotransmitter in the mammalian brain. Its chemical structure suggests a potential interaction with GABA receptors, which are broadly classified into ionotropic GABA-A receptors and metabotropic GABA-B receptors[1]. Modulators of these receptors have therapeutic applications in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity.
Developing a cell-based assay is a critical first step to elucidate the pharmacological profile of this compound. Unlike simple binding assays that only measure affinity, functional assays provide crucial information about a compound's efficacy—whether it activates (agonist), blocks (antagonist), or modulates (allosteric modulator) the receptor's biological response[4]. Such assays provide a more holistic view of the cellular response upon receptor activation[4]. This is particularly important for GABA-A receptors, which are ligand-gated ion channels with multiple allosteric binding sites that are targets for benzodiazepines, barbiturates, and neurosteroids[1][5].
This guide focuses on a fluorescence-based membrane potential assay, a widely adopted method for studying ion channels like the GABA-A receptor[6]. This approach offers high-throughput capabilities, sensitivity, and direct functional readout of channel activation, making it ideal for primary screening and lead optimization.
Assay Principle: Measuring GABA-A Receptor Activation
The assay described herein utilizes a cell line, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, engineered to stably or transiently express a specific GABA-A receptor subtype (e.g., α1β2γ2, the most common subtype in the brain)[5]. The core principle involves monitoring changes in cell membrane potential upon receptor activation.
-
GABA-A Receptor Activation: In their resting state, cells maintain a negative membrane potential. Activation of the GABA-A receptor, a chloride ion channel, typically leads to an influx of Cl⁻ ions, causing hyperpolarization. However, by manipulating the intracellular and extracellular chloride concentrations, the assay can be configured so that GABA-A activation results in a chloride efflux, leading to membrane depolarization[6].
-
Fluorescent Detection: This change in membrane potential is detected using a voltage-sensitive fluorescent dye. The dye redistributes across the plasma membrane in response to depolarization, resulting in a measurable increase in fluorescence intensity. This signal is directly proportional to the extent of GABA-A receptor activation.
This methodology has been successfully applied for high-throughput screening (HTS) of GABA-A modulators using instruments like the Fluorescent Imaging Plate Reader (FLIPR)[6].
Experimental Workflow & Signaling Pathway
The overall workflow is designed for efficiency and reproducibility, moving from cell preparation to data analysis.
Experimental Workflow Diagram
Caption: High-level workflow for the GABA-A receptor functional cell-based assay.
GABA-A Receptor Signaling Diagram
Caption: Simplified signaling pathway of the GABA-A receptor assay.
Detailed Protocol: Membrane Potential Assay
This protocol is optimized for a 96- or 384-well plate format. All steps should be performed in a sterile cell culture hood.
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing the human GABA-A α1β2γ2 receptor subtype.
-
Culture Medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., G418).
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well cell culture plates.
-
Reagents:
-
This compound (Test Compound)
-
GABA (Reference Agonist)
-
Picrotoxin (Antagonist/Channel Blocker Control)
-
Diazepam (Positive Allosteric Modulator Control)
-
Membrane Potential Assay Kit (e.g., FLIPR Membrane Potential Assay Kit)
-
Assay Buffer: Chloride-free buffer (e.g., HEPES-buffered saline with sodium gluconate replacing NaCl).
-
Step-by-Step Methodology
Day 1: Cell Seeding
-
Harvest and count the GABA-A expressing cells. Ensure cell viability is >95%.
-
Dilute the cells in culture medium to a final concentration of 200,000 cells/mL (for 96-well plates).
-
Seed 100 µL of the cell suspension into each well (20,000 cells/well).
-
Incubate the plates for 24-48 hours at 37°C, 5% CO₂ until cells form a uniform monolayer.
Day 2: Compound Preparation and Assay Execution
-
Prepare Compound Plates:
-
Prepare serial dilutions of the test compound, GABA, picrotoxin, and diazepam in the chloride-free assay buffer.
-
For agonist testing, prepare a 10-point, 3-fold serial dilution of this compound (e.g., starting from 1 mM).
-
For antagonist testing, prepare a fixed concentration of the test compound to be added before the GABA agonist.
-
Include buffer-only (negative control) and max GABA concentration (positive control) wells.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions in the chloride-free assay buffer.
-
Aspirate the culture medium from the cell plate and gently add 100 µL of the dye solution to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Assay Readout (Using a FLIPR or equivalent plate reader):
-
Place both the cell plate and the compound plate into the instrument.
-
Set the instrument parameters: Excitation ~488 nm, Emission ~530 nm, read every 1-2 seconds.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
For Agonist Mode: The instrument adds 25 µL from the compound plate (containing the test compound or GABA) to the cell plate.
-
For Modulator/Antagonist Mode: The instrument first adds 25 µL of the test compound. After a 3-5 minute incubation, it adds a second addition of 25 µL of GABA at a pre-determined EC₂₀ or EC₅₀ concentration.
-
Continue reading the fluorescence for 2-3 minutes post-addition.
-
Data Analysis
-
Response Calculation: The response is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence intensity for each well.
-
Normalization: Normalize the data relative to controls:
-
% Activity = [(Response_Well - Response_NegativeCtrl) / (Response_PositiveCtrl - Response_NegativeCtrl)] * 100
-
-
Curve Fitting: Plot the normalized response against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Assay Validation: Ensuring Trustworthiness
A protocol's value is defined by its reproducibility and robustness. Validation ensures the assay is fit for purpose. Key parameters should be assessed according to established guidelines[2][7].
Key Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A measure of assay quality, reflecting the separation between positive and negative controls. | Z' > 0.5 indicates an excellent assay. |
| Signal Window (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | S/B ≥ 5 is generally desirable. |
| EC₅₀ Reproducibility | The consistency of the reference agonist's EC₅₀ value across multiple experiments. | Less than 3-fold variation between runs. |
| Specificity | The assay response should be blocked by a known antagonist of the target receptor (e.g., picrotoxin for GABA-A). | Significant and dose-dependent inhibition. |
| DMSO Tolerance | The maximum concentration of DMSO (vehicle) that does not interfere with assay performance. | Typically ≤ 1% final concentration. |
Example Validation Data (Hypothetical)
The following table summarizes the performance of the assay over three independent runs using GABA as the reference agonist.
| Run | GABA EC₅₀ (µM) | Z'-factor | Signal Window (S/B) |
| 1 | 5.2 | 0.78 | 12.1 |
| 2 | 4.8 | 0.81 | 13.5 |
| 3 | 5.5 | 0.75 | 11.8 |
| Mean ± SD | 5.17 ± 0.36 | 0.78 ± 0.03 | 12.47 ± 0.89 |
These results demonstrate a robust and reproducible assay, suitable for characterizing unknown compounds like this compound.
Conclusion
This application note provides a detailed, scientifically grounded framework for developing and validating a cell-based functional assay for GABA receptor modulators. By explaining the causality behind the protocol design and embedding validation checkpoints, this guide empowers researchers to generate high-quality, reliable data. This methodology is a crucial tool for advancing the pharmacological understanding of novel compounds such as this compound and accelerating the drug discovery process for neurological and psychiatric disorders.
References
-
Title: A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells Source: PubMed URL: [Link]
-
Title: Recent progress in assays for GPCR drug discovery Source: American Journal of Physiology-Cell Physiology URL: [Link]
-
Title: Developing and utilizing a cell based assay for analyzing G-protein coupled receptor activation Source: American Chemical Society URL: [Link]
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Title: Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors Source: ResearchGate URL: [Link]
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Title: Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors Source: PubMed URL: [Link]
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Title: Functional assay for GABA receptor subtypes of a cockroach giant interneuron Source: PubMed URL: [Link]
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Title: GPCRs: Cell based label-free assays in GPCR drug discovery Source: European Pharmaceutical Review URL: [Link]
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Title: The use of GABAA receptors expressed in neural precursor cells for cell-based assays Source: ResearchGate URL: [Link]
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Title: Yellow fluorescent protein-based assay to measure GABA(A) channel activation and allosteric modulation in CHO-K1 cells Source: PubMed URL: [Link]
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Title: A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies Source: Cell & Gene URL: [Link]
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Title: Development of Cellular High Throughput Assays to Determine the Electrophysiological Profile of GABA(A) Receptor Modulators for Neurology and Immunology Source: Minds@UW URL: [Link]
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Title: Potency Assay Guide Source: Pharmaron URL: [Link]
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Title: Design and Validate a GMP Cell Based Assay Source: Marin Biologic Laboratories URL: [Link]
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Title: The Essential Need for a Validated Potency Assay for Cell-Based Therapies in Cardiac Regenerative and Reparative Medicine. A Practical Approach to Test Development Source: National Institutes of Health (NIH) URL: [Link]
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Title: Activity-dependent transport of GABA analogues into specific cell types demonstrated at high resolution using a novel immunocytochemical strategy Source: PubMed URL: [Link]
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Title: Functional characterization of GABAA receptor-mediated modulation of cortical neuron network activity in microelectrode array recordings Source: PubMed Central (PMC) URL: [Link]
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Title: GABA Receptor Physiology and Pharmacology Source: NCBI Bookshelf URL: [Link]
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Application Note: Advanced Analytical Strategies for the Quantification of cis-(3-Aminocyclobutyl)acetic Acid Hydrochloride
Abstract
This document provides a detailed guide to the quantitative analysis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, a polar pharmaceutical compound. Due to its structural properties—possessing both an amino and a carboxylic acid group—this molecule presents significant challenges for traditional reversed-phase liquid chromatography. This application note explores two robust analytical strategies: direct analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (LC-MS/MS) and an alternative approach involving pre-column derivatization followed by High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. We will delve into the causality behind the experimental choices, provide step-by-step protocols, and outline the necessary validation parameters in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.
Introduction: The Analytical Challenge
This compound (CAS: 1523571-91-6) is a GABA (γ-aminobutyric acid) analogue.[1] Like many other GABA analogues, its structure is characterized by high polarity and zwitterionic nature at physiological pH. These properties lead to poor retention on conventional C18 reversed-phase HPLC columns, which are designed to retain non-polar compounds.[2] Consequently, achieving sensitive and reliable quantification requires specialized analytical techniques. This guide will focus on providing practical, field-proven methodologies to overcome these challenges.
The primary difficulties in quantifying this compound include:
-
Poor Retention: The hydrophilic nature of the molecule results in little to no retention on non-polar stationary phases.[2]
-
Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making direct UV detection insensitive.[1]
-
High Polarity: This makes extraction from biological matrices challenging and can lead to ion suppression in mass spectrometry if not properly managed.
Strategy 1: HILIC-LC-MS/MS for Direct Quantification
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for the separation of polar and hydrophilic compounds.[3][4][5] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[2][3] In HILIC, a water-enriched layer is formed on the surface of the stationary phase, and polar analytes partition between this layer and the bulk organic mobile phase.[4] This mechanism provides excellent retention for highly polar compounds that are unretained in reversed-phase chromatography.[2][3]
Pairing HILIC with tandem mass spectrometry (MS/MS) offers exceptional selectivity and sensitivity. The high organic content of the mobile phase in HILIC is also beneficial for electrospray ionization (ESI), as it promotes efficient desolvation and enhances analyte signal.[3][4]
Causality of Experimental Choices
-
Stationary Phase: A zwitterionic or amide-based HILIC column is often chosen for its robustness and unique selectivity for polar compounds.[3]
-
Mobile Phase: Acetonitrile is the preferred organic solvent due to its aprotic nature and ability to facilitate the HILIC partitioning mechanism.[2] A small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate) is included to control pH and improve peak shape.
-
Mass Spectrometry Detection: ESI in positive ion mode is typically used, as the primary amine group on the analyte is readily protonated. Multiple Reaction Monitoring (MRM) is employed for quantification to ensure high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[6]
Experimental Workflow Diagram
Caption: Workflow for HILIC-LC-MS/MS quantification.
Detailed Protocol: HILIC-LC-MS/MS
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Generate a calibration curve by serially diluting the stock solution.
-
For biological samples, perform protein precipitation by adding three parts of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte) to one part of the sample.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new vial for injection.
-
-
Chromatographic Conditions:
-
Column: Zwitterionic HILIC column (e.g., SeQuant® ZIC®-HILIC, 100 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 90% B to 60% B over 5 minutes, hold for 2 minutes, then return to 90% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): [M+H]⁺ for the analyte
-
Product Ion (Q3): A specific fragment ion resulting from collision-induced dissociation (to be determined by infusion of the standard)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Strategy 2: Pre-Column Derivatization with HPLC-UV/FLD
For laboratories without access to LC-MS/MS, pre-column derivatization is a viable and robust alternative.[7] This technique involves reacting the analyte with a labeling agent to attach a moiety that is either strongly UV-absorbent or fluorescent.[1][8] This not only enhances detection sensitivity but can also increase the hydrophobicity of the analyte, allowing for separation on traditional reversed-phase columns.[7]
Causality of Experimental Choices
-
Derivatization Reagent: 4-Dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl) is an excellent choice as it reacts with primary amines to form a stable sulfonamide derivative with a strong chromophore, detectable in the visible range (~436 nm).[8] This high wavelength minimizes interference from many matrix components. Other reagents like o-phthalaldehyde (OPA) for fluorescence detection are also commonly used.[7]
-
Chromatography: A standard C18 reversed-phase column can be used to separate the now more hydrophobic derivative.
-
Detection: A Diode Array Detector (DAD) or UV-Vis detector is used. If a fluorescent derivatizing agent is used, a Fluorescence Detector (FLD) would be required.
Experimental Workflow Diagram
Caption: Workflow for quantification via derivatization and HPLC.
Detailed Protocol: DABS-Cl Derivatization and HPLC
-
Derivatization Procedure: [8]
-
To 1 mL of the sample or standard solution, add 50 µL of sodium bicarbonate buffer.
-
Add 1 mL of DABS-Cl derivatization reagent (prepared in acetonitrile).
-
Mix thoroughly and incubate in a water bath at 70 °C for 20 minutes.[8]
-
Remove the mixture and allow it to cool to room temperature.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 25 mM Sodium Acetate buffer (pH 6.5) with 4% Dimethylformamide
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient starting with a higher proportion of Mobile Phase A and increasing the proportion of Mobile Phase B to elute the derivatized analyte.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 436 nm
-
Injection Volume: 20 µL
-
Method Validation according to ICH Q2(R2) Guidelines
For use in a regulated environment, any quantitative method must be validated to demonstrate its fitness for purpose.[9] The validation should be performed according to the ICH Q2(R2) guidelines, which outline the necessary performance characteristics to be investigated.[9][10]
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and typical acceptance criteria for a quantitative impurity or assay method.[10][11][12][13]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte of interest.[10][12] | Peak purity analysis (for HPLC-UV), no interference at the retention time of the analyte in blank/placebo samples. For MS, specificity is demonstrated by the MRM transition. |
| Linearity | To demonstrate a proportional relationship between concentration and response.[10] | Correlation coefficient (r²) ≥ 0.99. |
| Range | The concentration interval over which the method is precise, accurate, and linear.[11] | Typically 80% to 120% of the target concentration for an assay. |
| Accuracy | The closeness of the measured value to the true value.[10] | Recovery of 98.0% to 102.0% for spiked samples at different concentrations. |
| Precision | The degree of scatter between a series of measurements.[11] | - Repeatability (Intra-day): RSD ≤ 2%- Intermediate Precision (Inter-day): RSD ≤ 2% |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio of 3:1.[14] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[13] | Signal-to-Noise ratio of 10:1; RSD at this concentration should be acceptable. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[11][12] | No significant change in results when parameters like mobile phase pH, column temperature, or flow rate are slightly varied. |
A validation protocol should be established before the study, and a comprehensive validation report should summarize the results.[9]
Conclusion
The quantification of this compound requires analytical strategies that can effectively handle its high polarity and lack of a strong chromophore. The HILIC-LC-MS/MS method offers a direct, highly sensitive, and selective approach that is ideal for complex matrices and low concentration levels. Alternatively, pre-column derivatization followed by standard reversed-phase HPLC with UV detection provides a reliable and accessible method for quality control and routine analysis. The choice between these methods will depend on the specific application, required sensitivity, and available instrumentation. Regardless of the chosen method, a thorough validation according to ICH guidelines is imperative to ensure the generation of accurate and trustworthy data in a drug development setting.[9][10]
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube.
- HILIC in pharmaceutical analysis: Overview and applications. (2024, August 6). Technology Networks.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (n.d.). Cromlab.
- Merck Millipore. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis.
- Roemling, R., & Itoh, S. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Tosoh Bioscience.
- Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (2025, August 31). PubMed Central.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
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- Capillary HPLC–MS/MS determination of GABA in human plasma and CSF... (n.d.). ResearchGate.
- Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry. (2025, August 9). ResearchGate.
- [Determination of γ-aminobutyric acid in human plasma by LC-MS/MS and its preliminary application to a human pharmacokinetic study]. (2014). PubMed.
- Development and validation of a UPLC-MS/MS method for the simultaneous determination of gamma-aminobutyric acid and glutamic. (2020, December 28). WUR eDepot.
- A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. (n.d.). ResearchGate.
- In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. (n.d.). MDPI.
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- Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. (2024, December 12). MDPI.
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- Quantitative determination of cyanoacetic acid content in teriflunomide drug substance by ion chromatography using cond… (2021). OUCI.
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Application Notes and Protocols for Investigating GABA Receptor Subtypes with cis-(3-Aminocyclobutyl)acetic acid hydrochloride
Abstract
This document provides a comprehensive guide for researchers, neuroscientists, and drug development professionals on the putative use of cis-(3-Aminocyclobutyl)acetic acid hydrochloride as a selective ligand for investigating Gamma-Aminobutyric Acid (GABA) receptor subtypes. While direct pharmacological data for this specific compound is not extensively available in peer-reviewed literature, its structural similarity to known GABA analogs suggests a potential role as a selective agonist, particularly at the GABA-C receptor subtype. These application notes and protocols are therefore presented as a predictive framework, grounded in established methodologies for characterizing GABA receptor ligands. All protocols are designed to be self-validating, incorporating positive and negative controls to rigorously assess the compound's activity and selectivity.
Introduction: The Rationale for Investigating this compound
Gamma-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), critical for maintaining the balance between neuronal excitation and inhibition.[1] Its actions are mediated by three main classes of receptors: GABA-A, GABA-B, and GABA-C (now often classified as a subset of GABA-A receptors, specifically ρ-subunit containing receptors).[2] While GABA-A and GABA-B receptors are widely distributed and have been extensively studied, GABA-C receptors exhibit a more restricted localization, with high concentrations in the retina, hippocampus, and superior colliculus.[3] This localized expression makes GABA-C receptors an attractive target for therapeutic intervention with potentially fewer side effects than non-selective GABAergic drugs.[4]
The pharmacology of GABA-C receptors is distinct from that of GABA-A and GABA-B receptors. They are insensitive to the classical GABA-A antagonist bicuculline and the GABA-B agonist baclofen. Known selective GABA-C agonists include conformationally restricted analogs of GABA, such as cis-4-aminocrotonic acid (CACA).[2] The chemical structure of this compound, featuring a constrained cyclobutyl ring, suggests that it may mimic the folded conformation of GABA, a characteristic of several known GABA-C selective agonists.
This document outlines a series of in vitro and in vivo experimental approaches to systematically investigate the pharmacological profile of this compound, with a primary focus on elucidating its potential selectivity for GABA-C receptors.
Chemical and Physical Properties
A foundational understanding of the test compound's properties is essential for accurate and reproducible experimental design.
| Property | Value | Source |
| CAS Number | 1523571-91-6 | [5] |
| Molecular Formula | C₆H₁₂ClNO₂ | [5] |
| Molecular Weight | 165.62 g/mol | [5] |
| Purity | ≥97% (typical) | [5] |
| Storage | Room temperature | [5] |
| Solubility | Expected to be soluble in aqueous solutions. Empirical testing is required. |
In Vitro Characterization: Receptor Binding and Functional Assays
The initial characterization of this compound should involve a tiered approach, starting with receptor binding assays to determine its affinity for the different GABA receptor subtypes, followed by functional assays to assess its efficacy as an agonist or antagonist.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor. By competing with a known radiolabeled ligand, the binding affinity (Ki) of the unlabeled test compound can be determined.
Protocol 1: Competitive Radioligand Binding Assays for GABA-A, GABA-B, and GABA-C Receptors
Objective: To determine the binding affinity (Ki) of this compound for GABA-A, GABA-B, and GABA-C receptors.
Materials:
-
Membrane Preparations:
-
Rat or mouse whole brain membranes (for GABA-A and GABA-B).
-
Bovine or porcine retinal membranes (enriched in GABA-C receptors).
-
Alternatively, cell lines expressing recombinant human GABA receptor subtypes.
-
-
Radioligands:
-
[³H]-Muscimol (for GABA-A sites).
-
[³H]-Baclofen or [³H]-CGP54626 (for GABA-B sites).
-
[³H]-GABA (in the presence of GABA-A and GABA-B blockers for GABA-C sites).
-
-
Unlabeled Ligands (for defining non-specific binding and as positive controls):
-
GABA
-
Bicuculline (GABA-A antagonist)
-
Baclofen (GABA-B agonist)
-
TPMPA ((1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid) (GABA-C antagonist)
-
-
Assay Buffers: Specific to each receptor type (see below).
-
This compound: Stock solution in assay buffer.
Workflow Diagram:
Caption: Workflow for GABA receptor competitive binding assays.
Detailed Steps:
-
Membrane Preparation: Homogenize tissue in appropriate buffer and prepare a crude synaptic membrane fraction through differential centrifugation. Resuspend the final pellet in the assay buffer. Protein concentration should be determined using a standard method (e.g., Bradford assay).
-
Assay Setup (in triplicate):
-
Total Binding: Membrane preparation + Radioligand + Assay Buffer.
-
Non-specific Binding: Membrane preparation + Radioligand + High concentration of unlabeled specific ligand (e.g., GABA for GABA-A/C, Baclofen for GABA-B).
-
Competition Binding: Membrane preparation + Radioligand + a range of concentrations of this compound.
-
-
Incubation: Incubate the assay tubes at the appropriate temperature and for a sufficient duration to reach equilibrium (e.g., 30-60 minutes at 4°C or room temperature).
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor (this compound).
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Outcome: This protocol will yield Ki values for this compound at GABA-A, GABA-B, and GABA-C receptors. A significantly lower Ki for GABA-C receptors compared to GABA-A and GABA-B would indicate selectivity.
Electrophysiological Assays
Electrophysiology provides a functional measure of a compound's effect on ion channel activity. Whole-cell patch-clamp recording from cells expressing specific GABA receptor subtypes is the gold standard for characterizing agonist or antagonist activity.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine if this compound acts as an agonist or antagonist at GABA-C receptors and to determine its potency (EC₅₀) or inhibitory constant (IC₅₀).
Materials:
-
Cell Line: HEK293 or Xenopus oocytes expressing recombinant human ρ1, ρ2, or ρ3 GABA-C receptors. For selectivity testing, cells expressing common GABA-A (e.g., α1β2γ2) and GABA-B receptor subtypes should also be used.
-
Recording Equipment: Patch-clamp amplifier, micromanipulators, perfusion system, and data acquisition software.
-
Solutions:
-
External Solution (aCSF): Containing appropriate physiological ion concentrations.
-
Internal (Pipette) Solution: Typically containing CsCl to isolate chloride currents.
-
-
Agonists and Antagonists: GABA, this compound, bicuculline, baclofen, TPMPA.
Workflow Diagram:
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Detailed Steps:
-
Cell Preparation: Plate cells expressing the GABA receptor subtype of interest onto coverslips for recording.
-
Recording Setup: Place a coverslip in the recording chamber and perfuse with external solution.
-
Patching: Using a glass micropipette filled with internal solution, form a high-resistance seal (giga-seal) with the cell membrane and then rupture the membrane to achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane at a holding potential of -60 mV.
-
Agonist Testing:
-
Establish a stable baseline current.
-
Apply a known concentration of GABA to elicit a control current, confirming the presence of functional receptors.
-
To test for agonist activity of this compound, apply increasing concentrations of the compound and record the elicited currents.
-
-
Antagonist Testing:
-
If the test compound does not elicit a current, test for antagonist activity by co-applying it with a known concentration of GABA. A reduction in the GABA-evoked current would indicate antagonism.
-
-
Data Analysis:
-
Measure the peak amplitude of the currents elicited by different concentrations of the test compound.
-
Plot the normalized current response against the log concentration of the compound.
-
Fit the data with the Hill equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Analyze the kinetics of the current (activation, deactivation, desensitization) and compare them to the currents elicited by GABA. GABA-C receptors are known for their slow activation and deactivation kinetics and minimal desensitization.
-
Expected Outcome: This protocol will reveal whether this compound is a GABA-C receptor agonist, antagonist, or modulator. The EC₅₀ or IC₅₀ will quantify its potency. Comparing these results with those from cells expressing GABA-A and GABA-B receptors will confirm its selectivity.
In Vivo Investigation: Exploring CNS Effects
Should in vitro data suggest that this compound is a potent and selective GABA-C ligand, in vivo studies can be undertaken to explore its effects on brain neurochemistry and behavior.
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in awake, freely moving animals.[6]
Protocol 3: In Vivo Microdialysis to Measure GABA Release
Objective: To determine if systemic or local administration of this compound alters extracellular GABA levels in GABA-C rich brain regions (e.g., hippocampus, superior colliculus).
Materials:
-
Animals: Adult male rats or mice.
-
Surgical Equipment: Stereotaxic frame, drill, microdialysis probes.
-
Microdialysis System: Syringe pump, fraction collector.
-
Analytical System: HPLC with fluorescence or mass spectrometry detection for GABA quantification.
-
This compound: For systemic (i.p. or i.v.) or local (via reverse dialysis) administration.
Workflow Diagram:
Caption: Workflow for in vivo microdialysis experiment.
Detailed Steps:
-
Surgery: Anesthetize the animal and use a stereotaxic frame to implant a guide cannula targeted to the brain region of interest.
-
Recovery: Allow the animal to recover from surgery for several days.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).
-
Baseline Sampling: After a stabilization period, collect several baseline dialysate samples (e.g., every 20 minutes).
-
Drug Administration: Administer this compound.
-
Post-Drug Sampling: Continue collecting dialysate samples for several hours after drug administration.
-
Sample Analysis: Analyze the concentration of GABA in the dialysate samples using a sensitive analytical method like HPLC.
-
Data Analysis: Express the post-drug GABA concentrations as a percentage of the average baseline concentration.
Expected Outcome: An increase or decrease in extracellular GABA levels following administration of the test compound would suggest a modulatory effect on the GABAergic system. The interpretation will depend on whether the compound acts as an agonist or antagonist and the specific neural circuitry of the targeted brain region.
Signaling Pathway
The canonical signaling pathway for GABA-C receptors is direct activation of a chloride ion channel.
Caption: Putative signaling pathway for cis-(3-Aminocyclobutyl)acetic acid HCl at GABA-C receptors.
Conclusion and Future Directions
The application notes and protocols outlined in this document provide a rigorous and systematic framework for the initial characterization of this compound as a novel GABA receptor ligand. Based on its chemical structure, we hypothesize that it will exhibit selectivity for GABA-C receptors. The proposed experiments, from in vitro binding and functional assays to in vivo neurochemical monitoring, will serve to validate this hypothesis and elucidate its pharmacological profile. Should this compound prove to be a selective GABA-C agonist or antagonist, it could become a valuable pharmacological tool for dissecting the physiological roles of GABA-C receptors in the CNS and a potential lead compound for the development of novel therapeutics for neurological and psychiatric disorders.
References
-
Wässle, H., & Koulen, P. (2008). GABA(C) receptors in retina and brain. Results and Problems in Cell Differentiation, 44, 49-67. Retrieved from [Link]
-
Di Chiara, G. (2002). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 1(4), 379-393. Retrieved from [Link]
- Chebib, M. (2004). GABA(C) receptors as drug targets. Current Topics in Medicinal Chemistry, 4(13), 1349-1358.
-
CP Lab Safety. (n.d.). This compound, min 97%, 250 mg. Retrieved from [Link]
-
Aribo Biotechnology. (n.d.). 1523571-91-6 | this compound. Retrieved from [Link]
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Bormann, J. (2000). The 'ABC' of GABA receptors. Trends in Pharmacological Sciences, 21(1), 16-19. Retrieved from [Link]
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Zhang, D., Pan, Z. H., Awobuluyi, M., & Lipton, S. A. (2001). Structure and function of GABA(C) receptors: a comparison of native versus recombinant receptors. Trends in Pharmacological Sciences, 22(3), 121-132. Retrieved from [Link]
- Johnston, G. A. (2002). Medicinal chemistry and molecular pharmacology of GABA(C) receptors. Current Topics in Medicinal Chemistry, 2(8), 903-913.
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- Hill, D. R., & Bowery, N. G. (1981). 3H-baclofen and 3H-GABA bind to bicuculline-insensitive GABAB sites in rat brain.
- Qian, H., & Ripps, H. (1999). The GABAC receptors of retinal neurons. Progress in Brain Research, 118, 185-194.
- Feigenspan, A., Wässle, H., & Bormann, J. (1993). Pharmacology of GABA receptor Cl- channels in rat retinal bipolar cells.
- Lukasiewicz, P. D., & Wong, R. O. (1997). GABAC receptors on ferret retinal bipolar cells: a diversity of subtypes in mammals?. Visual Neuroscience, 14(5), 989-994.
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PubChem. (n.d.). cis-3-Aminocyclohexanol hydrochloride. Retrieved from [Link]
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Sophion Bioscience. (n.d.). Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysio. Retrieved from [Link]
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Siegel, G. J., Agranoff, B. W., Albers, R. W., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven. Retrieved from [Link]
- Drew, C. A., Johnston, G. A., & Weatherby, R. P. (1984). Bicuculline-insensitive GABA receptors: studies on the binding of (-)-baclofen to rat cerebellar membranes. Neuroscience Letters, 52(3), 317-321.
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Cell Microsystems. (n.d.). Recording of GABAA receptor-mediated Cl currents using the IonFlux™ platform. Retrieved from [Link]
- Justice, J. B. Jr. (Ed.). (1993). Microdialysis in the Neurosciences. Elsevier.
- Bormann, J., & Feigenspan, A. (1995). GABAC receptors. Trends in Neurosciences, 18(12), 515-519.
- Chebib, M., Hinton, T., Schmid, K. L., Brinkworth, D., Qian, H., Matos, S., Kim, H. L., & Hanrahan, J. R. (2009). Novel, potent, and selective GABAC antagonists. Journal of Medicinal Chemistry, 52(6), 1525-1527.
- Drew, C. A., & Johnston, G. A. (1992). [3H]cis-4-aminocrotonic acid labels a GABAC-like receptor in rat brain. European Journal of Pharmacology, 227(3), 339-340.
- Olsen, R. W. (2018). GABAA Receptor: A Target for Drug Action. Annual Review of Pharmacology and Toxicology, 58, 347-367.
- Wegelius, K., Pasternack, M., Hiltunen, J. O., Rivera, C., Kaila, K., Saarma, M., & Gahmberg, C. G. (1998). A novel GABAA receptor subunit, epsilon, is expressed in the CNS. FEBS Letters, 434(1-2), 17-21.
- Whiting, P. J. (2003). GABA-A receptor subtypes in the brain: a paradigm for CNS drug discovery?. Drug Discovery Today, 8(10), 445-450.
- Sieghart, W. (2006). Structure, pharmacology, and function of GABAA receptor subtypes. Advances in Pharmacology, 54, 231-263.
- Möhler, H. (2006). GABAA receptor diversity and pharmacology. Cell and Tissue Research, 326(2), 505-516.
- Rudolph, U., & Möhler, H. (2004). Analysis of GABAA receptor subtypes in the mouse brain provides the basis for subtype-selective drugs. Journal of Neurochemistry, 90(6), 1291-1298.
- Benke, D., Fritschy, J. M., Trzeciak, A., Bannwarth, W., & Mohler, H. (1994). Distribution, prevalence, and drug binding profile of GABAA receptor subtypes differing in the beta-subunit variant. Journal of Biological Chemistry, 269(43), 27100-27107.
- Fritschy, J. M., & Mohler, H. (1995). GABAA-receptor heterogeneity in the central nervous system: cellular and subcellular distribution of seven subunits.
- Wisden, W., Laurie, D. J., Monyer, H., & Seeburg, P. H. (1992). The distribution of 13 GABAA receptor subunit mRNAs in the rat brain. I. Telencephalon, diencephalon, mesencephalon. Journal of Neuroscience, 12(3), 1040-1062.
- Laurie, D. J., Seeburg, P. H., & Wisden, W. (1992). The distribution of 13 GABAA receptor subunit mRNAs in the rat brain. II. Olfactory bulb and cerebellum. Journal of Neuroscience, 12(3), 1063-1076.
- Pirker, S., Schwarzer, C., Wieselthaler, A., Sieghart, W., & Sperk, G. (2000).
- Bowery, N. G., Hill, D. R., Hudson, A. L., Doble, A., Middlemiss, D. N., Shaw, J., & Turnbull, M. (1980). (-)Baclofen decreases neurotransmitter release in the mammalian CNS by an action at a novel GABA receptor.
- Kerr, D. I., & Ong, J. (1995). GABAB receptors. Pharmacology & Therapeutics, 67(2), 187-246.
- Bettler, B., Kaupmann, K., & Bowery, N. (2004). GABAB receptors: from subunits to networks. Current Opinion in Neurobiology, 14(4), 458-464.
- Calver, A. R., Medhurst, A. D., Robbins, M. J., Charles, K. J., Evans, M. L., & Pangalos, M. N. (2002).
- Charles, K. J., Evans, M. L., Robbins, M. J., Calver, A. R., Leslie, R. A., & Pangalos, M. N. (2001).
- Kaupmann, K., Malitschek, B., Schuler, V., Heid, J., Froestl, W., Beck, P., Mosbacher, J., Bischoff, S., Kulik, A., Shigemoto, R., Karschin, A., & Bettler, B. (1998). GABAB-receptor subtypes assemble into functional heteromeric complexes.
- Jones, K. A., Borowsky, B., Tamm, J. A., Craig, D. A., Durkin, M. M., Dai, M., Yao, W. J., Johnson, M., Gunwaldsen, C., Huang, L. Y., Tang, C., Shen, Q., Pin, J. P., Gustafson, E. L., & Branchek, T. A. (1998). GABAB receptors function as a heteromeric assembly of the GABABR1 and GABABR2 subunits.
- White, J. H., Wise, A., Main, M. J., Green, A., Fraser, N. J., Disney, G. H., Barnes, A. A., Emson, P., Foord, S. M., & Marshall, F. H. (1998). Heterodimerization is required for the formation of a functional GABAB receptor.
- Kuner, R., Köhr, G., Grünewald, S., Eisenhardt, G., Bach, A., & Kornau, H. C. (1999). Role of heteromer formation in GABAB receptor function. Science, 283(5398), 74-77.
- Schuler, V., Lüscher, C., Blanchet, C., Klix, N., Sansig, G., Klebs, K., Schmutz, M., Heid, J., Gentry, C., Urban, L., Fox, A., van der Putten, H., Kistner, U., & Bettler, B. (2001). Epilepsy, hyperalgesia, impaired memory, and loss of pre- and postsynaptic GABAB responses in mice lacking GABAB(1). Neuron, 31(1), 47-58.
- Prosser, H. M., Gill, C. H., Hirst, W. D., Grau, E., Robbins, M., Calver, A., Soffin, E. M., Farmer, C. E., Lanneau, C., Gray, J., K Duckworth, M., & Pangalos, M. N. (2001). Cortical hyper-excitability and epilepsy in GABAB1-deficient mice. Journal of Neurophysiology, 85(3), 1298-1309.
- Gassmann, M., Shaban, H., Vigot, R., Sansig, G., Haller, C., Barbieri, S., Humeau, Y., Schuler, V., Müller, M., & Bettler, B. (2004). Redistribution of GABAB(1) protein and atypical GABAB responses in GABAB(2)-deficient mice. Journal of Neuroscience, 24(27), 6086-6097.
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Application Notes and Protocols: A Strategic Guide to In Vivo Dosing and Administration of cis-(3-Aminocyclobutyl)acetic acid hydrochloride
Introduction
cis-(3-Aminocyclobutyl)acetic acid hydrochloride (CAS No. 1523571-91-6) is a novel chemical entity identified as a building block for protein degraders.[1] As researchers explore its potential therapeutic applications, establishing appropriate dosing and administration protocols in relevant animal models is a critical first step. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to strategically approach the in vivo evaluation of this compound.
Given the absence of published preclinical data for this compound, this guide emphasizes a foundational, step-wise methodology. Instead of presenting established protocols, we will detail a strategic framework for determining key parameters such as vehicle selection, dose-range finding, and administration route optimization. This approach is designed to ensure scientific rigor, animal welfare, and the generation of reliable and reproducible data.
The core chemical properties of the compound are as follows:
| Property | Value | Source |
| CAS Number | 1523571-91-6 | [1] |
| Molecular Formula | C6H12ClNO2 | [1] |
| Molecular Weight | 165.62 g/mol | [1] |
| Purity | Typically ≥97% | [1] |
| Storage | Room Temperature | [1] |
Part 1: Foundational Workflow for Preclinical Investigation
The journey from a novel compound to a well-characterized in vivo tool requires a systematic approach. The following workflow diagram illustrates the key decision points and experimental phases, from initial compound characterization to the design of robust efficacy studies.
Caption: Workflow for preclinical evaluation of a novel compound.
Part 2: Vehicle Selection and Formulation
The choice of vehicle is paramount as it can significantly impact drug exposure, tolerability, and experimental outcomes. An inappropriate vehicle can lead to poor bioavailability, local irritation, or systemic toxicity, confounding the interpretation of results.[2]
Protocol 1: Small-Scale Solubility Screen
Objective: To identify a suitable vehicle for this compound that allows for the preparation of a homogenous and stable dosing formulation at the desired concentration range.
Materials:
-
This compound
-
Microcentrifuge tubes or 96-well plates
-
Selection of common, low-toxicity vehicles (see table below)
-
Vortex mixer, sonicator
-
pH meter
Procedure:
-
Weighing: Accurately weigh 1-5 mg of the compound into separate tubes.
-
Vehicle Addition: Add a small, precise volume of a test vehicle (e.g., 100 µL) to each tube to achieve a high target concentration (e.g., 10-50 mg/mL).
-
Solubilization: Vigorously vortex each tube for 2 minutes. If the compound is not fully dissolved, use a sonicator bath for 10-15 minutes.
-
Observation: Visually inspect for complete dissolution. Note any precipitation, cloudiness, or color change.
-
pH Measurement: For aqueous vehicles, measure the pH of the resulting solution. The hydrochloride salt form may result in an acidic solution, which might require buffering for certain administration routes (e.g., intravenous) to avoid irritation.
-
Stability Check: Leave the clear solutions at room temperature and at 4°C for 2-4 hours and observe for any signs of precipitation. This provides a preliminary assessment of formulation stability.
-
Documentation: Record the solubility (e.g., >50 mg/mL) for each vehicle tested.
Table of Common Preclinical Vehicles
| Vehicle | Common Routes | Considerations |
| Saline (0.9% NaCl) | IV, IP, SC, PO | Ideal for water-soluble compounds. Ensure pH is within a physiological range (6.5-7.5) for parenteral routes. |
| Phosphate-Buffered Saline (PBS) | IV, IP, SC | Buffered system, good for maintaining pH. Check for potential compound precipitation with phosphate. |
| 5% Dextrose in Water (D5W) | IV, IP, SC | An alternative to saline. |
| Carboxymethylcellulose (CMC) | PO | 0.5-1% (w/v) in water. Forms a suspension for poorly water-soluble compounds. Not suitable for IV. |
| Polyethylene Glycol 400 (PEG400) | PO, IP (with caution) | Co-solvent. Can improve the solubility of hydrophobic compounds. Must be diluted (e.g., 10-30% in saline). High concentrations can be toxic.[2] |
| Tween 80 / Polysorbate 80 | PO, IV (with caution) | Surfactant used at low concentrations (0.5-5%) to aid solubility and stability. Can cause hypersensitivity reactions.[2] |
Note: Always consult animal welfare guidelines and institutional protocols (IACUC) for approved vehicles and excipients.
Part 3: Administration Routes and In Vivo Study Design
The selection of an administration route depends on the study's objective, the compound's properties, and the target organ or system.[3]
Common Administration Routes in Rodent Models
-
Intravenous (IV): Administered directly into the bloodstream (e.g., via the tail vein). This route ensures 100% bioavailability and provides a rapid onset of action, making it ideal for initial pharmacokinetic and target engagement studies.[3]
-
Intraperitoneal (IP): Injected into the peritoneal cavity. It offers rapid absorption, though it is subject to some first-pass metabolism in the liver. It is a common route for efficacy studies in rodents.
-
Oral (PO): Administered via gavage directly into the stomach. This route is essential for evaluating potential oral bioavailability but is subject to significant absorption and metabolism barriers.[3]
-
Subcutaneous (SC): Injected into the space beneath the skin. This route typically results in slower, more sustained absorption compared to IV or IP.
Protocol 2: Acute Dose-Range Finding (DRF) Study
Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential signs of toxicity for this compound. This is a critical step for designing subsequent PK and efficacy studies.
Animal Model: Mouse (e.g., C57BL/6 or BALB/c), n=1-2 animals per dose group.
Procedure:
-
Dose Selection: Based on in vitro potency (e.g., IC50 or EC50), select a starting dose. A common starting point is 1-5 mg/kg. Subsequent doses should be escalated in a logarithmic or semi-logarithmic fashion (e.g., 1, 3, 10, 30, 100 mg/kg).
-
Formulation Preparation: Prepare a sufficient volume of the highest dose concentration in the selected vehicle. Lower doses can be made by serial dilution. Ensure the formulation is homogenous before administration.
-
Administration: Administer a single dose via the chosen route (e.g., IP or PO for initial screening). The injection volume should be carefully controlled (e.g., 5-10 mL/kg for mice).
-
Monitoring: Observe animals continuously for the first 30-60 minutes post-dose and then at regular intervals (e.g., 4h, 8h, 24h, 48h).
-
Data Collection: Record the following parameters systematically.
Tolerability Monitoring Checklist
| Parameter | Observation Details |
| Body Weight | Measure daily. A weight loss of >15-20% is a common humane endpoint. |
| Clinical Signs | Note any changes in posture (hunching), activity (lethargy, hyperactivity), grooming, breathing, or neurological signs (ataxia, tremors). |
| Local Tolerance | For SC or IP routes, check for signs of inflammation, swelling, or irritation at the injection site. |
| General Health | Observe food and water intake, and the appearance of feces and urine. |
The MTD is defined as the highest dose that does not produce mortality or serious, irreversible toxicity.
Part 4: Pharmacokinetic and Pharmacodynamic Considerations
Once a safe dose range is established, a pilot pharmacokinetic (PK) study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Pilot PK Study Design
A typical design involves administering the compound at a single, well-tolerated dose to a small cohort of animals (e.g., n=3 per group).
-
IV Group: Provides the baseline for absolute bioavailability. Blood samples are collected at dense time points initially (e.g., 2, 5, 15, 30 min) and then spaced out (e.g., 1, 2, 4, 8, 24 h).
-
PO/IP/SC Groups: Blood is sampled at time points designed to capture the absorption phase as well as the elimination phase (e.g., 15, 30 min, 1, 2, 4, 8, 24 h).
Analysis of plasma samples will yield critical parameters like Cmax (peak concentration), Tmax (time to peak), AUC (total exposure), and t1/2 (half-life), which are indispensable for designing rational dosing schedules for efficacy studies.
Caption: The relationship between Pharmacokinetics and Pharmacodynamics.
Conclusion
The successful in vivo evaluation of this compound hinges on a methodical and iterative experimental approach. By first establishing its physicochemical properties and identifying a suitable vehicle, researchers can proceed to define its tolerability and pharmacokinetic profile. This foundational data is non-negotiable for the design of meaningful and reproducible pharmacodynamic and efficacy studies. Always prioritize animal welfare and adhere to institutional and national regulatory guidelines throughout the experimental process.
References
-
Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PMC, PubMed Central. Available at: [Link]
-
This compound, min 97%, 250 mg. CP Lab Safety. Available at: [Link]
-
1523571-91-6 | this compound. Aribo Biotechnology. Available at: [Link]
-
Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. PubMed Central. Available at: [Link]
Sources
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- 3. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solubility and Stability of cis-(3-Aminocyclobutyl)acetic acid hydrochloride in Experimental Buffers
<_ _ _>
Introduction
Cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a cyclic amino acid analog with potential applications in medicinal chemistry and drug development as a structural motif or pharmacophore. The physicochemical properties of an active pharmaceutical ingredient (API), such as its aqueous solubility and chemical stability, are paramount as they directly influence its bioavailability, formulation strategy, and overall therapeutic efficacy.[1][2] Poor solubility can result in inadequate drug absorption, while chemical instability may lead to loss of potency and the formation of potentially toxic degradation products.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to determine the aqueous solubility and chemical stability of this compound. The protocols detailed herein are grounded in established industry standards, including principles outlined by the International Council for Harmonisation (ICH), to ensure data integrity and regulatory relevance.[3][4][5]
Compound Profile
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 1523571-91-6 | [6][7] |
| Molecular Formula | C6H12ClNO2 | [6] |
| Molecular Weight | 165.62 g/mol | [6] |
| Structure | ![]() | Chemical structure representation. |
| Predicted pKa | Carboxylic Acid: ~3.7-4.5, Amino Group: ~9.5-10.5 | Estimated based on similar structures. |
Note: Experimentally determined pKa values are crucial for precise buffer selection and data interpretation. The predicted values serve as a starting point.
Scientific Principles and Causality
The solubility and stability of this compound are intrinsically linked to its zwitterionic nature and the pH of the aqueous medium.
-
pH-Dependent Solubility: As an amino acid, the compound's net charge changes with pH.
-
Low pH (e.g., <2): Both the amino and carboxylic acid groups are protonated, resulting in a net positive charge. Solubility is generally high.
-
Mid-range pH (pI): The molecule exists primarily as a zwitterion (protonated amine, deprotonated carboxylate), which often corresponds to the point of minimum solubility.
-
High pH (e.g., >11): Both functional groups are deprotonated, resulting in a net negative charge, which typically increases solubility.
-
-
Chemical Stability: The primary degradation pathway for many amino acids in solution is influenced by pH, temperature, and buffer composition. For this cyclic analog, potential concerns include intermolecular condensation or reactions catalyzed by buffer components. A stability-indicating analytical method is therefore essential to distinguish the parent compound from any degradants.
Protocol 1: Equilibrium Thermodynamic Solubility Determination
The shake-flask method is the definitive technique for determining the thermodynamic equilibrium solubility of a compound.[1][8] This protocol establishes the pH-solubility profile, a critical dataset for predicting in-vivo dissolution.
Materials and Reagents
-
Shaking incubator or orbital shaker
-
pH meter, calibrated
-
Analytical balance
-
Centrifuge
-
0.22 µm PVDF syringe filters
-
Validated High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Buffer systems (e.g., Phosphate, Acetate, Borate) to prepare solutions at various pH levels (e.g., 2.0, 4.5, 6.8, 7.4, 9.0).
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.
Step-by-Step Protocol
-
Buffer Preparation: Prepare a series of buffers (e.g., 0.05 M phosphate/acetate) at target pH values (e.g., 2.0, 4.5, 6.8, 7.4, 9.0). Verify the final pH of each buffer solution.
-
Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of each buffer. The presence of undissolved solid is crucial to confirm that saturation has been reached.[1]
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is achieved.[1][10]
-
Phase Separation: After equilibration, allow the vials to stand to let solids settle. Carefully withdraw an aliquot of the supernatant. Separate any remaining undissolved solid by centrifugation followed by filtration through a 0.22 µm syringe filter.[1] Causality Note: Filtration is critical to prevent solid particles from artificially inflating the measured concentration. Use a low-binding filter material like PVDF.
-
Quantification: Dilute the clear filtrate with an appropriate mobile phase and analyze the concentration using a pre-validated HPLC-UV method.[1][11]
-
Data Reporting: Perform the experiment in triplicate for each pH condition. Report the average solubility in mg/mL or µg/mL and construct a pH-solubility profile graph.
Expected Data Presentation
| Buffer pH | Temperature (°C) | Solubility (mg/mL) ± SD (n=3) |
| 2.0 | 25 | Result |
| 4.5 | 25 | Result |
| 6.8 | 25 | Result |
| 7.4 | 25 | Result |
| 9.0 | 25 | Result |
Protocol 2: Solution Stability Assessment
This protocol evaluates the chemical stability of the compound in different aqueous environments over time, following ICH guidelines.[3][12][13] A stability-indicating analytical method is mandatory to separate the parent API from any potential degradation products.[1]
Materials and Reagents
-
All materials from Protocol 1.
-
Temperature-controlled stability chambers or incubators.
-
Validated stability-indicating HPLC method (e.g., using a C18 column with a gradient mobile phase). A photodiode array (PDA) detector is recommended for peak purity analysis.[1]
Experimental Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. m.youtube.com [m.youtube.com]
- 6. calpaclab.com [calpaclab.com]
- 7. CIS-(3-AMINOCYCLOBUTYL)ACETIC ACID HCL [chemdict.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. capotchem.com [capotchem.com]
- 10. enamine.net [enamine.net]
- 11. waters.com [waters.com]
- 12. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 13. ikev.org [ikev.org]
Troubleshooting & Optimization
Navigating Experimental Challenges with cis-(3-Aminocyclobutyl)acetic acid hydrochloride: A Technical Support Guide
Welcome to the technical support center for cis-(3-Aminocyclobutyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common experimental hurdles encountered when working with this unique cyclobutane-containing amino acid derivative. As a key building block in medicinal chemistry and materials science, understanding its specific properties is crucial for successful and reproducible outcomes.
Section 1: Solubility and Solution Preparation
Achieving complete dissolution is the first critical step in any experiment. The hydrochloride salt form of cis-(3-Aminocyclobutyl)acetic acid influences its solubility profile, making it distinct from its freebase counterpart.
FAQ 1: I am having trouble dissolving this compound. What are the recommended solvents?
This is a common issue stemming from the compound's polar nature, attributed to the presence of both a carboxylic acid and an ammonium hydrochloride group.
Troubleshooting Steps:
-
Start with Polar Protic Solvents: Due to its salt form, the compound exhibits its highest solubility in polar protic solvents.
-
Water: The primary choice for creating aqueous solutions.
-
Methanol (MeOH): An excellent alternative for reactions requiring an organic solvent system.
-
Ethanol (EtOH): Can also be used, though solubility might be slightly lower than in methanol.
-
-
Consider Polar Aprotic Solvents for Reactions: For many organic reactions, polar aprotic solvents are necessary.
-
Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These are the recommended solvents for peptide coupling and other organic transformations. While solubility might be lower than in water or methanol, gentle heating (30-40 °C) can often facilitate dissolution. Always check for thermal stability before heating.
-
-
Avoid Non-Polar Solvents: The compound is generally insoluble in non-polar solvents such as hexanes, toluene, and dichloromethane (DCM).
Data Summary: Solvent Selection
| Solvent Class | Recommended Solvents | Not Recommended |
| Polar Protic | Water, Methanol, Ethanol | Isopropanol (lower solubility) |
| Polar Aprotic | DMF, DMSO | Acetonitrile (lower solubility) |
| Non-Polar | Hexanes, Toluene, Dichloromethane |
Expert Insight: The hydrochloride salt significantly enhances aqueous solubility compared to the freebase. If your protocol requires the free amine, a careful in-situ neutralization with a non-nucleophilic base like Diisopropylethylamine (DIPEA) is recommended immediately before use.
Section 2: Stability and Storage
Maintaining the integrity of this compound is paramount for reproducible results. Understanding its stability under various conditions can prevent degradation and the formation of impurities.
FAQ 2: What are the optimal storage conditions, and is the compound sensitive to pH or temperature?
Proper storage and handling are critical. While generally stable, certain conditions can lead to degradation.
Troubleshooting and Best Practices:
-
Storage: The compound should be stored at room temperature in a tightly sealed container to protect it from moisture.[1]
-
pH Stability:
-
Acidic Conditions (pH < 4): The compound is most stable in acidic conditions, where the amine group is protonated.
-
Neutral to Basic Conditions (pH > 7): In neutral or basic solutions, the free amine is present, which can be more susceptible to oxidation over extended periods. It is advisable to use freshly prepared solutions in these conditions.
-
-
Thermal Stability:
-
Avoid prolonged exposure to high temperatures, especially in solution. If heating is required to aid dissolution in solvents like DMF or DMSO, do so gently and for the shortest time necessary.
-
For long-term storage of solutions, it is recommended to store them at -20°C. However, be aware that aqueous solutions should not be stored for more than a day.
-
Section 3: Peptide Coupling Reactions
A primary application of this compound is in peptide synthesis, where it serves as a non-natural amino acid building block. Its rigid cyclobutane scaffold can impart unique conformational constraints on peptides.
FAQ 3: I am experiencing low yields in my peptide coupling reaction with this amino acid. What could be the cause?
Low coupling efficiency is a frequent challenge, often attributed to the steric hindrance of the cyclobutane ring.
Troubleshooting Workflow for Low Coupling Yields:
Caption: Troubleshooting workflow for low peptide coupling yields.
Detailed Protocol and Causality:
-
Choice of Coupling Reagent: The selection of an appropriate coupling reagent is critical for activating the carboxylic acid and overcoming steric hindrance.
-
Standard Carbodiimides (DCC, DIC): While common, these may not be potent enough for this sterically hindered amino acid. If using them, the addition of an additive like 1-Hydroxybenzotriazole (HOBt) is essential to minimize racemization.
-
Uronium/Aminium Reagents (HATU, HBTU, HCTU): These are highly recommended for difficult couplings due to the formation of highly reactive activated esters. HATU is often considered superior for many challenging couplings.
-
Phosphonium Reagents (PyBOP, PyAOP): These are also powerful coupling reagents and are generally more soluble in DMF than their uronium counterparts.
-
-
Base Selection and Stoichiometry: As the starting material is a hydrochloride salt, at least two equivalents of a non-nucleophilic base are required: one to neutralize the hydrochloride and another to facilitate the coupling reaction.
-
Diisopropylethylamine (DIPEA): The most commonly used base.
-
N-methylmorpholine (NMM): A weaker base that can sometimes reduce side reactions.
-
-
Reaction Time and Temperature: Sterically hindered couplings often require longer reaction times (2-24 hours). Gentle heating (e.g., to 40-50 °C) can also increase the reaction rate, but should be used cautiously to avoid side reactions.
-
Double Coupling: If a monitoring test (e.g., Kaiser test) indicates incomplete coupling, a second coupling step with fresh reagents should be performed before proceeding to the next amino acid in the sequence.
Section 4: Purification and Analysis
The unique structure of this compound and its derivatives can present challenges in purification and characterization.
FAQ 4: What are the best methods for purifying my final product containing the cyclobutane moiety?
The polarity of the cyclobutane-containing product will dictate the optimal purification strategy.
Purification Protocol:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying peptides and other polar molecules containing this amino acid.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile (ACN) with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is typically used. The TFA will ensure the amine is protonated, leading to sharper peaks.
-
FAQ 5: Are there any specific considerations for NMR analysis?
The puckered conformation of the cyclobutane ring can lead to complex splitting patterns in ¹H NMR spectra.
Analytical Considerations:
-
¹H NMR: The protons on the cyclobutane ring often exhibit complex second-order coupling effects. 2D NMR techniques such as COSY and HSQC can be invaluable for definitive signal assignment.
-
Solvent for NMR: For the hydrochloride salt, D₂O or DMSO-d₆ are suitable solvents. If the free amine is being analyzed, CDCl₃ or other organic solvents can be used, but peak broadening of the amine proton may be observed.
Section 5: Potential Side Reactions
Awareness of potential side reactions is crucial for minimizing impurity formation and improving the overall efficiency of your synthesis.
FAQ 6: What are the common side reactions I should be aware of?
While specific side reactions for this molecule are not extensively documented, general principles of amino acid and cyclobutane chemistry apply.
Potential Side Reactions to Monitor:
-
Racemization: During peptide coupling, the chiral center of the amino acid can be susceptible to epimerization. The use of coupling additives like HOBt or HOAt can help suppress this.
-
Ring-Opening: While cyclobutanes are more stable than cyclopropanes, highly energetic conditions or reactions with certain transition metals could potentially lead to ring-opening. This is generally not a concern under standard peptide synthesis conditions.
-
Intramolecular Cyclization: Depending on the reaction conditions and the other functional groups present in the molecule, intramolecular lactam formation could be a possibility, although less likely with the cis configuration of the substituents.
By understanding the specific chemical properties and potential challenges associated with this compound, researchers can proactively troubleshoot their experiments, leading to more efficient and successful scientific outcomes.
References
-
CP Lab Safety. This compound, min 97%, 250 mg. [Link]
Sources
Technical Support Center: Optimizing Dosage of cis-(3-Aminocyclobutyl)acetic acid hydrochloride
A Note from Your Senior Application Scientist
Welcome to the technical support center for cis-(3-Aminocyclobutyl)acetic acid hydrochloride. As a structural analog of γ-aminobutyric acid (GABA), this compound holds significant potential for modulating the primary inhibitory neurotransmitter system in the central nervous system. The success of your research hinges on a meticulously designed dosage strategy to isolate its specific effects and define a clear therapeutic window.
This guide is structured to move from foundational principles to complex experimental workflows. It is not a rigid protocol but a dynamic resource designed to empower you with the scientific rationale behind each step. We will explore the causality of experimental choices, troubleshoot common hurdles, and establish a robust framework for determining optimal efficacy.
Part 1: Foundational Understanding & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when beginning work with a novel GABAergic modulator.
Q1: What is the presumed mechanism of action for this compound?
Answer: Given its structural similarity to GABA, the compound is hypothesized to function as a GABA receptor ligand.[1] It may act as an agonist or antagonist at ionotropic GABA-A receptors or metabotropic GABA-B receptors.[2][3] The primary goal of initial screening is to determine its binding affinity and functional effect at these targets. The GABAergic synapse is a complex system, and understanding the potential points of interaction is critical for designing efficacy assays.
Step-by-Step Protocol:
-
Cell Plating: Seed your chosen neuronal cell line (e.g., SH-SY5Y, primary cortical neurons) in a 96-well plate at a predetermined density to achieve ~80% confluency at the time of the experiment.
-
Stock Preparation: Prepare a 20 mM stock solution of this compound in anhydrous DMSO.
-
Serial Dilution: In a separate dilution plate, perform a 1:10 serial dilution in 100% DMSO to create a range of concentrations (e.g., 20 mM down to 200 nM). This will be your intermediate plate.
-
Dosing Solution Preparation: Prepare your final dosing solutions by diluting the DMSO intermediates 1:200 into pre-warmed cell culture medium. This keeps the final DMSO concentration at 0.5%. Your final concentrations might range from 100 µM to 1 nM.
-
Cell Treatment: Remove the old medium from the cells and add the dosing solutions. Include wells for "Vehicle Control" (medium with 0.5% DMSO) and "Untreated Control" (medium only).
-
Incubation: Incubate the cells for a duration appropriate for your endpoint. For receptor binding or rapid signaling events, this may be short (30-60 minutes). For cytotoxicity, this is typically longer (24-72 hours).
-
Assay and Readout: Perform your chosen assay (e.g., add MTT reagent, collect supernatant for LDH assay) and measure the output on a plate reader.
-
Data Analysis: Normalize the data with your vehicle control as 0% effect/inhibition and a positive control or the maximal effect of the compound as 100%. Plot the normalized response versus the log of the compound concentration and fit the data using a four-parameter logistic equation to derive the EC₅₀ or IC₅₀ value. [4][5]
Troubleshooting In Vitro Assays
Issue 1: My compound precipitates when added to the cell culture medium.
-
Cause: The compound has exceeded its aqueous solubility limit. This often happens when diluting a concentrated DMSO stock directly into a large volume of buffer. [6]* Solution:
-
Verify Stock Preparation: Ensure your DMSO is anhydrous.
-
Optimize Dilution Technique: Pre-warm the aqueous medium to 37°C. Add the DMSO stock dropwise while vortexing or stirring vigorously to facilitate rapid dispersion. [6] 3. Reduce Final Concentration: Your target concentration may simply be too high. The most effective dose is often well below the solubility limit.
-
Consider Formulation: For particularly challenging compounds, formulation technologies like creating nanoparticles can improve solubility, though this is a more advanced step. [7] Issue 2: I see high variability between replicate wells.
-
-
Cause: This can stem from several factors, including inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate.
-
Solution:
-
Cell Seeding: Ensure you have a single-cell suspension before plating. After plating, gently rock the plate in a cross pattern to ensure even distribution. Avoid swirling, which concentrates cells in the center.
-
Pipetting Technique: Use calibrated pipettes and practice consistent technique. When adding the compound, add it to the side of the well and gently mix.
-
Plate Layout: Avoid using the outer wells of the plate, which are prone to evaporation ("edge effect"). Fill them with sterile PBS or medium instead.
-
Issue 3: The compound shows no effect, even at high concentrations.
-
Cause: The compound may not be active in the chosen assay, or the experimental system may not be appropriate.
-
Solution:
-
Confirm Target Expression: Verify that your cell line expresses the target receptors (GABA-A, GABA-B) at sufficient levels using qPCR or Western blot.
-
Use a Positive Control: Run the assay with a known GABA agonist (e.g., muscimol for GABA-A) to confirm the assay is working correctly. [8] 3. Re-evaluate Mechanism: The compound may have a different mechanism than hypothesized. It could be acting on GABA transporters (GATs) or the GABA-synthesizing enzyme GAD. [1]Consider broader screening assays.
-
Part 3: In Vivo Dosage & Efficacy Strategy
Transitioning from in vitro to in vivo studies requires careful planning to find a dose that is both safe and effective in a complex biological system. The primary goals are to establish the Maximum Tolerated Dose (MTD) and then identify an effective dose for your disease model.
Core Workflow: From MTD to Efficacy Testing
Step-by-Step Protocol for In Vivo Studies:
-
Dose Range-Finding (MTD Determination):
-
Use a small number of healthy animals (e.g., n=3-5 per group).
-
Administer the compound at a wide range of doses (e.g., 1, 10, 50, 100 mg/kg) via your intended clinical route (e.g., intraperitoneal, oral).
-
Monitor animals closely for 7-14 days for signs of toxicity, including weight loss (>15-20%), changes in posture or activity, and signs of distress. [9] * The MTD is the highest dose that does not produce unacceptable side effects. [9]
-
-
Efficacy Study in a Disease Model:
-
Model Selection: Choose an animal model where GABAergic dysfunction is implicated. For example, in models of neuropathic pain or anxiety, altered GABA transmission is a key feature. [10][11][12] * Dose Selection: Based on the MTD, select 3-4 dose levels for your efficacy study (e.g., 5, 15, and 50 mg/kg if the MTD was >100 mg/kg). Include a vehicle control group.
-
Administration & Assessment: Administer the compound and assess the relevant behavioral or physiological endpoint at a predetermined time point based on the compound's expected pharmacokinetics.
-
Analysis: Plot the therapeutic effect against the dose to determine the dose-response relationship and identify the minimum effective dose.
-
Troubleshooting In Vivo Studies
Issue 1: High mortality or severe adverse effects are observed at doses predicted to be safe.
-
Cause: The disease model animals may be more sensitive to the compound's toxicity than healthy animals. Alternatively, there could be an issue with the vehicle or formulation.
-
Solution:
-
Re-evaluate MTD: Perform a separate MTD study in your disease model animals.
-
Check Formulation: Ensure the compound is fully dissolved or evenly suspended in the vehicle. A poorly prepared formulation can lead to "hot spots" of high concentration.
-
Refine Dosing: Reduce the starting dose in your efficacy study significantly (e.g., start at 1/10th of the MTD from healthy animals).
-
Issue 2: The compound lacks efficacy in the animal model, even at the MTD.
-
Cause: This could be due to poor pharmacokinetics (e.g., low brain penetration), lack of target engagement in vivo, or an inappropriate animal model.
-
Solution:
-
Pharmacokinetic (PK) Study: Conduct a basic PK study to measure the concentration of the compound in plasma and, critically, in the brain over time. This will confirm if the compound is reaching its target organ.
-
Target Engagement Biomarker: If possible, develop a biomarker to confirm the compound is hitting its target in vivo. This could involve ex vivo analysis of brain tissue for changes in downstream signaling pathways.
-
Re-evaluate Model: The chosen animal model may not have the right underlying pathology for a GABAergic modulator to be effective. Ensure the role of the GABA system is well-established in that model. [13]
-
References
-
Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press. [Link]
-
Crouch, S. P., Kozlowski, R., Slater, K. J., & Fletcher, J. (1993). The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity. Journal of Immunological Methods. [Link]
-
Gunn, B. G., Brown, A. R., Lambert, J. J., & Belelli, D. (2011). The role of GABAA receptors in the pathology and treatment of anxiety and depression. Current Topics in Behavioral Neurosciences. [Link]
-
Creative Biolabs. Cell Viability Assay Service. [Link]
-
Miller, P. S., & Aricescu, A. R. (2014). Crystal structure of a human GABAA receptor. Nature. [Link]
-
Neurofit. Viability and survival test. [Link]
-
ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?[Link]
-
BrainXell. Viability/Cytotoxicity Assays. [Link]
-
Wu, Y., & Sun, H. (2015). Modulation of GABAergic transmission in development and neurodevelopmental disorders. Frontiers in Cellular Neuroscience. [Link]
-
de la Mata, M., et al. (2023). GABAergic synaptic components are largely preserved across human and mouse neuronal models. Frontiers in Cellular Neuroscience. [Link]
-
Krall, J., et al. (2023). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. [Link]
-
Saransaari, P., & Oja, S. S. (2000). In vitro studies on GABA release. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
ResearchGate. GABA dose–response curve. [Link]
-
ResearchGate. Dose–response curves of GABA for α 1 β 2 γ 2s GABA A Rs. [Link]
-
Postel-Vinay, N., et al. (2013). Early phase clinical trials to identify optimal dosing and safety. Annals of Oncology. [Link]
-
ResearchGate. Dose-response (D-R) curve in response to GABA. [Link]
-
Müller, M. B., et al. (2007). Altered GABA transmission in a mouse model of increased trait anxiety. Neuropsychopharmacology. [Link]
-
Mitchell, S. H., & Weerts, E. M. (2007). In vitro studies on GABA release. British Journal of Pharmacology. [Link]
-
Paul, D., Sanap, G., Shenoy, S., Kalyane, D., Kalia, K., & Tekade, R. K. (2021). Computational Strategies Reshaping Modern Drug Discovery. Pharmaceutics. [Link]
-
Poxson, D. J., & Vaddiraju, S. (2022). In Vivo Organic Bioelectronics for Neuromodulation. Chemical Reviews. [Link]
-
Zou, L., et al. (2024). A GABAergic Projection from the Zona Incerta to the Rostral Ventromedial Medulla Modulates Descending Control of Neuropathic Pain. Brain Sciences. [Link]
-
Frye, C. A. (2010). Mitigating risk in academic preclinical drug discovery. Nature Reviews Drug Discovery. [Link]
-
Li, Y., et al. (2024). Clinical efficacy and safety of umbralisib, a dual PI3Kδ/CK1-ϵ inhibitor, in treatment of hematologic malignancies. Frontiers in Pharmacology. [Link]
-
Ascendia Pharmaceuticals. 4 Factors Affecting Solubility of Drugs. [Link]
-
Aribo Biotechnology. This compound. [Link]
-
Novick, S. J. (2025). Strategy for Designing In Vivo Dose-Response Comparison Studies. Pharmaceutical Statistics. [Link]
-
Kim, J., et al. (2024). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. International Journal of Molecular Sciences. [Link]
-
Poxson, D. J., & Vaddiraju, S. (2022). In Vivo Organic Bioelectronics for Neuromodulation. ACS Chemical Reviews. [Link]
-
Jiang, Y., & Fang, Y. (2021). Nanotechnology Enables Novel Modalities for Neuromodulation. Advanced Materials. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 10. Investigating the Role of GABA in Neural Development and Disease Using Mice Lacking GAD67 or VGAT Genes [mdpi.com]
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- 13. Mitigating risk in academic preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
addressing stability problems of cis-(3-Aminocyclobutyl)acetic acid hydrochloride in solution
Welcome to the Technical Support Center for cis-(3-Aminocyclobutyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. As Senior Application Scientists, we have compiled this information to help you anticipate and troubleshoot common challenges, ensuring the integrity of your experiments.
The unique structure of cis-(3-Aminocyclobutyl)acetic acid, a γ-amino acid, presents specific stability considerations that are crucial to understand for reliable and reproducible results. This guide provides in-depth technical advice in a question-and-answer format, explaining the chemical principles behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: I'm dissolving this compound for my experiment. What is the primary stability concern I should be aware of?
The main stability concern for cis-(3-Aminocyclobutyl)acetic acid in solution is its potential to undergo intramolecular cyclization to form a corresponding lactam (a cyclic amide).[1][2] This is a common reaction for γ- and δ-amino acids, where the amine group nucleophilically attacks the carboxylic acid group, leading to the formation of a stable five- or six-membered ring and the elimination of a water molecule.[3][4][5]
This degradation is often irreversible and results in the loss of the active compound, which can significantly impact experimental outcomes. The rate of this reaction is influenced by several factors, including pH, temperature, and the solvent system used.
Q2: How does pH affect the stability of my this compound solution?
The pH of the solution is a critical factor governing the rate of lactam formation. The intramolecular cyclization is most favorable at or near neutral pH.
-
Acidic pH (pH < 4): In strongly acidic conditions, the amine group is protonated (-NH3+), making it a poor nucleophile. This significantly slows down the rate of intramolecular attack on the carboxylic acid group, thus enhancing the stability of the compound.
-
Neutral pH (pH ~7): At neutral pH, a significant portion of the amino acid exists in its zwitterionic form, with a deprotonated carboxylate group (-COO-) and a protonated amino group (-NH3+). However, there is also an equilibrium concentration of the uncharged form with a free amine (-NH2) that can readily attack the carboxylic acid, leading to lactam formation.
-
Alkaline pH (pH > 9): In alkaline conditions, the amine group is deprotonated and highly nucleophilic (-NH2). While the carboxylic acid is also deprotonated to a carboxylate (-COO-), which is less electrophilic, the high nucleophilicity of the amine can still promote the cyclization reaction. Some studies on similar molecules have shown that the rate of lactam formation can be significant at alkaline pH.[6]
Recommendation: To minimize degradation, prepare and store solutions of this compound in a buffered solution at an acidic pH (e.g., pH 3-5).
Q3: What are the recommended storage conditions for solutions of this compound?
For optimal stability, solutions of this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Lower temperatures slow down the rate of chemical reactions, including lactam formation.[7][8] |
| pH | 3-5 (Buffered) | An acidic pH keeps the primary amine protonated, reducing its nucleophilicity and inhibiting intramolecular cyclization. |
| Light | Protected from light | While there is no specific data on photosensitivity, it is a general good practice to protect solutions from light to prevent potential photodegradation.[7][8] |
| Container | Tightly sealed, inert material | Prevents solvent evaporation and contamination. Use glass or polypropylene vials. |
Note: It is always best to prepare fresh solutions for your experiments. If storage is necessary, it should be for the shortest duration possible, even under recommended conditions. For long-term storage, it is advisable to store the compound as a dry solid in a cool, dry, and well-ventilated place.[9][10]
Troubleshooting Guide
Problem: I am observing a loss of my compound over time in my analytical experiments (e.g., HPLC, LC-MS).
This is a common indicator of degradation. The following steps will help you troubleshoot this issue.
Step 1: Investigate the Potential for Lactam Formation
The primary suspect for the loss of the parent compound is intramolecular cyclization.
Workflow for Investigating Degradation:
Caption: Troubleshooting workflow for identifying the cause of compound loss.
Step 2: Review and Optimize Your Solution Parameters
If lactam formation is confirmed or suspected, review your experimental conditions.
-
Check the pH of your solution: If you are not using a buffer or if the pH is neutral to alkaline, this is the most likely cause.
-
Solution: Prepare your samples in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
-
Evaluate the storage temperature: Are you storing your solutions at room temperature?
-
Solution: Store all solutions at 2-8°C and minimize the time they are kept at room temperature.
-
-
Consider the solvent: While aqueous buffers are common, organic co-solvents can sometimes influence reaction rates. If your protocol allows, you could investigate the stability in different solvent systems.
Problem: I am seeing a new, unexpected peak in my chromatogram.
If you observe a new peak, especially one that grows over time as the parent peak decreases, it is likely a degradation product.
Protocol for Identification of Degradation Product
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a neutral pH buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a control sample in an acidic buffer (e.g., 0.1% formic acid in water, pH ~2.7).
-
-
Incubation:
-
Incubate both samples at an elevated temperature (e.g., 40°C) for 24-48 hours to accelerate degradation.
-
-
Analysis:
-
Analyze both the incubated samples and a freshly prepared standard solution by LC-MS.
-
-
Data Interpretation:
-
Compare the chromatograms. The new peak that is significantly larger in the neutral pH sample is likely the degradation product.
-
Check the mass spectrum of this new peak. The lactam of cis-(3-Aminocyclobutyl)acetic acid will have a molecular weight of 125.17 g/mol (C7H11NO), which is 18.01 g/mol less than the free base of the parent compound (143.18 g/mol ).
-
Visualization of the Degradation Pathway
Caption: The primary degradation pathway of cis-(3-Aminocyclobutyl)acetic acid to its corresponding lactam.
Summary of Recommendations
-
For short-term use: Prepare solutions fresh daily in an acidic buffer (pH 3-5).
-
For storage of solutions: Store at 2-8°C in an acidic buffer, protected from light, for the shortest possible duration.
-
For analytical methods: Use a mobile phase with an acidic pH to prevent on-column degradation.
-
If instability is suspected: Use LC-MS to look for the characteristic mass of the lactam degradant (parent mass - 18).
By understanding the inherent stability characteristics of this compound and implementing these preventative measures, you can ensure the quality and reliability of your experimental data.
References
-
Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. National Institutes of Health. [Link]
-
d‐amino acids mediated intramolecular cyclization. ResearchGate. [Link]
-
Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. [Link]
-
Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. PubMed. [Link]
-
Approaches for peptide and protein cyclisation. National Institutes of Health. [Link]
-
This compound product information. CP Lab Safety. [Link]
-
Effect of pH on the lactam formation. ResearchGate. [Link]
-
Synthesis of Lactam. BYJU'S. [Link]
-
Lactam. Wikipedia. [Link]
-
This compound. Aribo Biotechnology. [Link]
-
pH-partition behavior of amino acid-like -lactam antibiotics. PubMed. [Link]
-
Factors That Affect the Stability of Compounded Medications. The PCCA Blog. [Link]
-
Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. [Link]
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- 2. Lactam - Wikipedia [en.wikipedia.org]
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- 4. researchgate.net [researchgate.net]
- 5. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. calpaclab.com [calpaclab.com]
Technical Support Center: Navigating Research with cis-(3-Aminocyclobutyl)acetic acid hydrochloride
Welcome to the technical support center for cis-(3-Aminocyclobutyl)acetic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows, particularly in the burgeoning field of targeted protein degradation. As a unique bifunctional molecule, it presents both opportunities and challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common pitfalls and ensure the success of your research.
Introduction to a Key PROTAC Building Block
This compound (CAS: 1523571-91-6) has emerged as a valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3] The linker component of a PROTAC is crucial, influencing the molecule's solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[4][] The cyclobutane motif in cis-(3-aminocyclobutyl)acetic acid provides a degree of rigidity that can be advantageous in pre-organizing the binding moieties for ternary complex formation.[6]
This guide will address the key challenges associated with the handling, reaction, and analysis of this compound, empowering you to anticipate and overcome potential hurdles in your research.
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound under typical laboratory conditions?
A1: As a hydrochloride salt, the compound is a stable, crystalline solid that can be stored at room temperature.[7] However, in solution, its stability can be influenced by pH. The cyclobutane ring is generally stable but can be susceptible to cleavage under harsh acidic or basic conditions, though this is not a common issue under standard synthetic protocols.[8] For long-term storage of solutions, it is advisable to keep them at -20°C or -80°C, especially if dissolved in solvents prone to degradation.
Q2: I'm having trouble dissolving the compound. What solvents are recommended?
A2: The solubility of this compound is highly dependent on pH due to its zwitterionic nature in its free base form. As a hydrochloride salt, it is generally soluble in water and polar protic solvents like methanol. In organic solvents commonly used for synthesis, such as DMF and DMSO, solubility can be enhanced by the addition of a tertiary amine base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride and generate the more soluble free amino acid.
Q3: How does the cis-stereochemistry of the cyclobutane ring impact its application in PROTACs?
A3: The cis-stereochemistry imparts a specific spatial arrangement of the amino and acetic acid functionalities. This defined geometry can influence the conformational preferences of the resulting PROTAC linker, which in turn affects the formation and stability of the ternary complex. The rigidity of the cyclobutane ring, compared to a flexible alkyl chain, can reduce the entropic penalty of binding and may lead to improved potency and selectivity of the PROTAC.[6]
Q4: Is this compound suitable for use with any E3 ligase ligand and target protein warhead?
A4: While versatile, the optimal linker for a PROTAC is dependent on the specific target protein and E3 ligase pair. The length, rigidity, and vector of the linker are critical for productive ternary complex formation.[9] Therefore, while this compound can be a good starting point, optimization of the linker may be necessary. This could involve synthesizing analogs with different chain lengths or stereochemistry.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments in a question-and-answer format, providing causative explanations and actionable solutions.
Issue 1: Low or No Yield in Amide Coupling Reactions
Question: I am attempting to couple this compound to my E3 ligase ligand (or protein of interest ligand) containing a primary/secondary amine, but I am observing low to no product formation. What could be the cause and how can I improve the yield?
Answer: This is a common challenge in organic synthesis, and several factors could be at play when working with this bifunctional linker.
Root Cause Analysis & Solutions:
-
Incomplete Neutralization: The starting material is a hydrochloride salt. The primary amine is protonated and therefore not nucleophilic. It is crucial to add a sufficient amount of a non-nucleophilic base to liberate the free amine for the coupling reaction.
-
Solution: Use at least 2-3 equivalents of a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). DIPEA is often preferred as it is more sterically hindered and less likely to participate in side reactions.
-
-
Zwitterion Formation: In the presence of a base, the carboxylic acid will be deprotonated to a carboxylate, which is a poor electrophile. The simultaneous presence of a nucleophilic amine and a non-electrophilic carboxylate in the same molecule (a zwitterion) can hinder the reaction.
-
Solution: The choice of coupling reagent is critical. Reagents like HATU, HBTU, or PyBOP are designed to activate the carboxylic acid in the presence of the amine, forming a highly reactive intermediate that is readily attacked by the amine of your other coupling partner.
-
-
Steric Hindrance: While not as hindered as some α,α-disubstituted amino acids, the cyclobutane ring can present some steric bulk, potentially slowing down the reaction.[10]
-
Solution:
-
Elevate the Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often overcome moderate steric hindrance.
-
Increase Reaction Time: Monitor the reaction by LC-MS and allow it to proceed for a longer duration (e.g., 12-24 hours) if necessary.
-
Optimize Coupling Reagents: For particularly challenging couplings, consider more potent activating agents or additives like OxymaPure.
-
-
-
Incorrect Stoichiometry: Inaccurate measurement of reagents can lead to poor yields.
-
Solution: Carefully measure the molar equivalents of the acid, amine, coupling reagent, and base. A slight excess of the coupling reagent and the amine partner (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion.
-
Issue 2: Difficulty in Product Purification
Question: My reaction seems to have worked, but I am struggling to purify the final PROTAC. It appears to be very polar and streaks on my silica gel column.
Answer: The polarity of your final PROTAC will be influenced by the properties of the warhead, the E3 ligase ligand, and the linker. The presence of the amino acid-like linker can indeed increase the polarity and make purification by traditional silica gel chromatography challenging.
Root Cause Analysis & Solutions:
-
High Polarity of the Product: The presence of multiple polar functional groups (amides, potentially hydroxyls, and the linker itself) can lead to strong interactions with silica gel.
-
Solution:
-
Reverse-Phase HPLC: This is often the most effective method for purifying polar molecules like PROTACs. A C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is a good starting point.
-
Modified Normal Phase Chromatography: If you must use normal phase, consider adding a small amount of an amine (like triethylamine) or an acid (like acetic acid) to the mobile phase to suppress tailing. Using a more polar stationary phase like diol or amino-functionalized silica could also be beneficial.
-
-
-
Contamination with Coupling Reagent Byproducts: Byproducts from coupling reagents (e.g., dicyclohexylurea from DCC, or HOBt/HATU byproducts) can co-elute with your product.
-
Solution:
-
Choose Reagents with Water-Soluble Byproducts: EDC is often preferred over DCC because its urea byproduct is water-soluble and can be removed with an aqueous workup.
-
Aqueous Workup: Before chromatography, perform an aqueous workup to remove many of the polar byproducts. Washing the organic layer with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO3), and brine can be very effective.
-
-
Issue 3: Inconsistent or Poor Analytical Data (LC-MS, NMR)
Question: I am having trouble getting clean and reproducible analytical data for my compound. My LC-MS peaks are broad, and the NMR spectrum is complex and difficult to interpret.
Answer: Small, polar, and conformationally flexible (or rigid in a complex way) molecules can present analytical challenges.
Root Cause Analysis & Solutions:
-
LC-MS Issues:
-
Poor Peak Shape: This is often due to interactions with the stationary phase or the presence of multiple ionic species in solution.
-
Solution: Add a modifier to your mobile phase. 0.1% formic acid or acetic acid is commonly used for positive ion mode, while 0.1% ammonium hydroxide or triethylamine can be used for negative ion mode. This ensures that your analyte is consistently in one ionic state.
-
-
Low Ionization Efficiency: The compound may not ionize well under standard ESI conditions.
-
Solution: Optimize the MS source parameters. Experiment with both positive and negative ion modes.
-
-
-
NMR Spectroscopy Issues:
-
Complex Spectra: The cyclobutane ring protons can have complex splitting patterns due to their rigid nature and through-space couplings.
-
Solution:
-
Higher Field Strength: Use a higher field NMR spectrometer (e.g., 500 MHz or above) to achieve better signal dispersion.
-
2D NMR Techniques: COSY, HSQC, and HMBC experiments are invaluable for assigning the complex proton and carbon signals of the cyclobutane moiety and the rest of the PROTAC.
-
-
-
Broad Peaks: This could be due to conformational exchange on the NMR timescale.
-
Solution: Try acquiring the spectrum at different temperatures. Heating the sample may coalesce exchanging peaks into sharper signals, while cooling may allow you to resolve individual conformers.
-
-
Experimental Protocols
The following are representative protocols. Researchers should optimize these based on their specific substrates and available equipment.
Protocol 1: General Procedure for Amide Coupling
This protocol describes a general method for coupling this compound to an amine-containing molecule (e.g., an E3 ligase ligand with a free amine).
Materials:
-
This compound
-
Amine-containing substrate (e.g., pomalidomide-linker-NH2)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a clean, dry vial under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add the amine-containing substrate (1.1 eq).
-
Dissolve the solids in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution.
-
Add DIPEA (3.0 eq) dropwise while stirring.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous workup:
-
Wash with 1M HCl (2x).
-
Wash with saturated NaHCO3 solution (2x).
-
Wash with brine (1x).
-
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC.
Protocol 2: Representative HPLC Purification Method
Instrumentation:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 10 µm particle size, 19 x 250 mm)
Mobile Phase:
-
A: Water + 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Procedure:
-
Dissolve the crude product in a minimal amount of DMSO or DMF.
-
Inject the sample onto the column.
-
Elute with a gradient, for example:
-
5% B to 95% B over 30 minutes.
-
-
Monitor the elution at a suitable wavelength (e.g., 214 nm and 254 nm).
-
Collect the fractions containing the desired product.
-
Confirm the purity of the fractions by analytical LC-MS.
-
Combine the pure fractions and lyophilize to obtain the final product as a TFA salt.
Visualizations
Workflow for Amide Coupling
Caption: A typical workflow for the amide coupling of the linker.
Troubleshooting Logic for Amide Coupling
Caption: Decision tree for troubleshooting failed amide coupling reactions.
References
-
Aribo Biotechnology. 1523571-91-6 | this compound. [Link]
-
Nam, G. et al. (2018). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 23(12), 3123. [Link]
-
AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024-10-23). [Link]
- Toure, M. & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966-1973. This is a representative review on PROTAC design principles.
-
CP Lab Safety. This compound, min 97%, 250 mg. [Link]
-
Mares, A. et al. (2020). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. SLAS TECHNOLOGY: Translating Life Sciences Innovation, 25(6), 586-595. [Link]
-
Scott, D. E. et al. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters, 11(8), 1519-1526. [Link]
- Schapira, M. et al. (2019). PROTACs in Clinical Trials. Nature Reviews Drug Discovery, 18, 647-647. This is a representative review on the clinical landscape of PROTACs.
-
Goracci, L. et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 63(19), 10735-10753. [Link]
- Hughes, S. J. & Ciulli, A. (2017). Molecular recognition and design of PROTACs. Essays in Biochemistry, 61(5), 505-516.
-
Troup, R. I. et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(4), 273-312. [Link]
-
Syngene. Targeted Protein Degradation at Syngene. [Link] (This is a representative example of a CRO's capabilities in PROTAC synthesis).
-
Maple, H. J. et al. (2020). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv. [Link]
-
Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
improving the yield and purity of cis-(3-Aminocyclobutyl)acetic acid hydrochloride synthesis
Welcome to the technical support center for the synthesis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the yield and purity of this important cyclobutane-containing amino acid derivative.
The synthesis of multi-substituted cyclobutanes, such as our target molecule, is often a complex undertaking fraught with challenges in stereocontrol and yield optimization. The inherent ring strain and potential for steric hindrance in the four-membered ring system demand careful consideration of reaction conditions and purification strategies.[1] This guide is structured to provide not only solutions to common problems but also the underlying scientific rationale to empower you to make informed decisions in your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Low Yield in the Cyclobutane Ring Formation Step
Question: I am experiencing a low yield in the initial [2+2] cycloaddition reaction to form the cyclobutane ring. What are the likely causes and how can I improve the yield?
Answer: Low yields in [2+2] cycloaddition reactions for synthesizing substituted cyclobutanes are a common hurdle. The primary factors influencing the reaction's success are the choice of reactants, reaction conditions, and the photochemical setup if applicable.
-
Sub-optimal Reactant Concentration: The concentration of the alkene partners is critical. If the concentration is too low, the rate of dimerization or polymerization of the starting materials may outcompete the desired cycloaddition. Conversely, excessively high concentrations can lead to side reactions and purification difficulties. It is recommended to empirically determine the optimal concentration through a series of small-scale experiments.
-
Inappropriate Solvent: The solvent can significantly influence the outcome of the reaction. For photochemical cycloadditions, the solvent must be transparent at the irradiation wavelength. Furthermore, the solvent polarity can affect the stability of any intermediates and the overall reaction rate. Consider screening a range of solvents with varying polarities, such as acetonitrile, acetone, or dichloromethane.
-
Issues with Photochemical Setup (if applicable): If you are employing a photocycloaddition, ensure that your light source has the appropriate wavelength and intensity for the specific photochemical reaction. The distance of the light source from the reaction vessel and the material of the vessel itself (e.g., Pyrex vs. quartz) can also impact the reaction efficiency.
-
Steric Hindrance: The substituents on your alkene precursors can sterically hinder the approach of the molecules, slowing down the reaction rate and reducing the yield.[1] If possible, consider using less bulky protecting groups on your starting materials.
Experimental Protocol: Optimization of a [2+2] Photocycloaddition
-
Reactant Concentration Screen: Set up a series of small-scale reactions with varying concentrations of your alkene starting materials (e.g., 0.05 M, 0.1 M, 0.2 M) in your chosen solvent.
-
Solvent Screen: Perform the reaction in a variety of solvents (e.g., acetonitrile, acetone, ethyl acetate) at the optimal concentration determined in the previous step.
-
Monitor Reaction Progress: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy, to monitor the consumption of starting materials and the formation of the desired cyclobutane product.
-
Analyze Results: Compare the yields and purity of the product from each reaction to identify the optimal conditions.
Poor Diastereoselectivity (Incorrect cis/trans Ratio)
Question: My synthesis is producing a mixture of cis and trans isomers of (3-Aminocyclobutyl)acetic acid, with a low proportion of the desired cis isomer. How can I improve the stereoselectivity?
Answer: Achieving high diastereoselectivity is a critical challenge in the synthesis of substituted cyclobutanes. The stereochemical outcome is often influenced by the synthetic route and the reaction conditions.
-
Reaction Pathway: The choice of synthetic strategy plays a pivotal role. For instance, in ring-opening reactions of bicyclo[1.1.0]butanes, the stereochemistry of the final product is determined by the trajectory of the incoming nucleophile.[2] Alternatively, a stereoselective reduction of a cyclobutanone precursor can be employed to control the formation of the cis isomer.
-
Catalyst and Reagent Choice: The use of stereodirecting catalysts or reagents can significantly influence the diastereoselectivity. For example, in a hydrogenation step to reduce a double bond within the cyclobutane ring, the choice of catalyst (e.g., Palladium on carbon, Rhodium) and solvent can favor the formation of one diastereomer over the other.
-
Purification Challenges: Separating cis and trans isomers of cyclobutane derivatives can be difficult due to their similar physical properties.[3] Therefore, it is often more efficient to control the stereochemistry during the reaction rather than relying on challenging purification steps.
Workflow for Improving Diastereoselectivity
Caption: Logical workflow for troubleshooting poor diastereoselectivity.
Difficulty in Product Isolation and Purification
Question: I am struggling to isolate the final this compound product with high purity. It seems to be highly water-soluble. What purification strategies can I employ?
Answer: The presence of both an amino and a carboxylic acid group makes the target molecule zwitterionic in its free base form and highly polar as the hydrochloride salt, leading to high water solubility. This can make extraction from aqueous solutions challenging.[2]
-
Salt Formation for Purification: Converting the amino acid to its hydrochloride salt can aid in purification. The salt is often a crystalline solid that can be isolated by filtration, which can be more effective than extraction.[4] The use of a non-aqueous solvent during the salt formation can facilitate precipitation.
-
Crystallization: Recrystallization is a powerful technique for purifying solid compounds. A suitable solvent system for recrystallization will be one in which the product is sparingly soluble at low temperatures and highly soluble at higher temperatures. A mixture of solvents, such as an alcohol (e.g., isopropanol, ethanol) and an anti-solvent (e.g., diethyl ether, ethyl acetate), can be effective. A patent for a similar compound, cis-3-amino-cyclopentanol hydrochloride, suggests crystallization from an ethyl acetate and petroleum ether mixture at low temperatures (-5 to 0 °C).
-
Ion-Exchange Chromatography: For challenging purification cases, ion-exchange chromatography can be a highly effective technique. By utilizing a resin with charged functional groups, you can separate the target molecule from non-ionic impurities.
Protocol for Hydrochloride Salt Formation and Crystallization
-
Dissolution: Dissolve the crude free-base amino acid in a suitable organic solvent, such as methanol or isopropanol.
-
Acidification: Cool the solution in an ice bath (0-5 °C) and slowly add a solution of hydrochloric acid in an organic solvent (e.g., HCl in isopropanol or diethyl ether) dropwise with stirring.[5]
-
Precipitation: The hydrochloride salt should precipitate out of the solution. Continue stirring in the ice bath for a period to maximize precipitation.
-
Isolation: Collect the solid product by filtration and wash with a small amount of cold solvent.
-
Recrystallization: Dissolve the crude hydrochloride salt in a minimal amount of a hot solvent (e.g., ethanol). Slowly add an anti-solvent (e.g., ethyl acetate) until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in a refrigerator or freezer to induce crystallization.
-
Final Product: Collect the purified crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: Why is the hydrochloride salt of cis-(3-Aminocyclobutyl)acetic acid synthesized instead of the free base?
A1: The hydrochloride salt form offers several advantages over the free amino acid (free base). It is generally more stable and less prone to degradation, giving it a longer shelf life.[6] Additionally, the salt is often a crystalline solid, which facilitates purification by recrystallization. The increased stability and ease of handling make the hydrochloride salt the preferred form for many applications.[6]
Q2: What analytical techniques are recommended for assessing the purity and stereochemistry of the final product?
A2: A combination of analytical techniques is recommended for comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of the molecule. The coupling constants between the protons on the cyclobutane ring in the ¹H NMR spectrum can be used to determine the cis or trans stereochemistry.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a chiral column, can be used to determine the enantiomeric purity if a chiral synthesis was performed. It is also a powerful tool for assessing the overall purity of the final product.
-
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, Cl) in the sample, which can be used to confirm the empirical formula of the hydrochloride salt.
Q3: Can protecting groups be used to improve the synthesis, and if so, which ones are recommended?
A3: Yes, the use of protecting groups for the amine and carboxylic acid functionalities is highly recommended during the synthesis of the cyclobutane ring and subsequent functional group manipulations.
-
Amine Protecting Groups: Common amine protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups are stable under a wide range of reaction conditions and can be selectively removed.
-
Carboxylic Acid Protecting Groups: Carboxylic acids are often protected as esters, such as methyl or ethyl esters. These can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.
The choice of protecting groups should be guided by the specific reaction conditions of your synthetic route to ensure their stability and allow for selective deprotection.
Q4: What are some common side reactions to be aware of during the synthesis?
A4: Besides the formation of the undesired trans isomer, other potential side reactions include:
-
Ring-Opening: The strained cyclobutane ring can be susceptible to ring-opening reactions under harsh conditions (e.g., strong acids or bases, high temperatures).
-
Polymerization: The starting alkene materials may polymerize, especially under photochemical conditions, leading to a decrease in the yield of the desired [2+2] cycloaddition product.
-
Over-reduction: If a reduction step is employed, for example, to reduce a ketone or a double bond, over-reduction to an undesired product can occur if the reaction is not carefully controlled.
Table 1: Summary of Troubleshooting Strategies
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Sub-optimal reactant concentration, inappropriate solvent, inefficient photochemical setup, steric hindrance. | Optimize reactant concentrations, screen different solvents, adjust photochemical reactor setup, use less bulky protecting groups. |
| Poor Diastereoselectivity | Unfavorable reaction pathway, lack of stereodirecting elements. | Explore alternative synthetic routes, use stereodirecting catalysts or reagents. |
| Difficult Purification | High water solubility of the product. | Convert to hydrochloride salt to induce precipitation, use recrystallization from a mixed solvent system, employ ion-exchange chromatography. |
| Product Instability | Degradation of the free amino acid. | Convert to and store as the more stable hydrochloride salt. |
Synthetic Workflow Overview
Caption: A generalized synthetic workflow for this compound.
References
-
d'Angelo, J., & Desmaële, D. (2017). A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. The Journal of Organic Chemistry, 82(24), 13413–13420. [Link]
-
Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? Retrieved from [Link]
-
Pellissier, H. (2011). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 16(8), 6666-6704. [Link]
-
Gonzalez, L. (2016). How to convert amino acid to its hydrochloride? ResearchGate. Retrieved from [Link]
-
van der Veen, M. A., et al. (2010). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 12(3), 856-861. [Link]
-
YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link] (Note: A generic YouTube link is provided as the original may not be stable. The content reflects general chemical principles of amine salt formation.)
-
Reddy, B. V. S., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. Retrieved from [Link]
- Google Patents. (2012). Preparation method of cis-3-amino-cyclopentanol hydrochloride. CN102633657A.
- Google Patents. (2021). Synthesis method of trans-3-aminobutanol. CN112608243A.
- Google Patents. (2021). Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. CN112574046A.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 6. quora.com [quora.com]
Technical Support Center: Characterizing the Specificity of cis-(3-Aminocyclobutyl)acetic acid hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals working with cis-(3-Aminocyclobutyl)acetic acid hydrochloride. Given its structural similarity to γ-aminobutyric acid (GABA), this compound is presumed to interact with components of the GABAergic system. However, ensuring its specificity is paramount for the accurate interpretation of experimental results and for advancing its potential therapeutic applications. This document provides a comprehensive framework for identifying and mitigating potential off-target effects through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary mechanism of action for this compound?
A1: Based on its chemical structure, this compound is a conformationally restricted analog of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1][2] Therefore, its on-target effects are likely mediated through interactions with GABA receptors (GABA-A and GABA-B), GABA transporters, or enzymes involved in GABA metabolism, such as GABA aminotransferase.[1] Early studies on similar cyclobutane analogs of GABA have shown that the cis isomer can inhibit GABA uptake, bind to GABA receptors, and act as a substrate for GABA aminotransferase.[1]
Q2: Why is it critical to investigate the off-target effects of this compound?
A2: Off-target effects occur when a compound interacts with unintended biological molecules, which can lead to misleading experimental data, toxicity, or unexpected side effects in a clinical setting.[3][4] For a compound like this compound, which is designed to be specific for the GABA system, any significant off-target activity could confound research findings and pose safety risks. Proactively identifying and understanding these off-target interactions is a cornerstone of robust drug discovery and development, enabling researchers to design better compounds and experiments.[4][5]
Q3: What are the common classes of off-target interactions for small molecules?
A3: Small molecules can have a wide range of off-target interactions. Some of the most common include unintended binding to:
-
Kinases: The human kinome is a large family of enzymes that are frequent off-targets for many drugs, leading to a variety of cellular effects.[6][7]
-
G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are common off-targets that can trigger a multitude of signaling cascades.[8][9]
-
Ion Channels: Unintended modulation of ion channels can have significant effects on cellular excitability and function.
-
Transporters: Interaction with transporters can alter the cellular concentration of endogenous substrates and other drugs.
-
Nuclear Receptors: Off-target binding to nuclear receptors can lead to changes in gene expression.
Q4: What is the difference between an off-target effect and a downstream effect of the primary target?
A4: This is a crucial distinction. A downstream effect is a cellular change that occurs as a direct consequence of modulating the intended target. For example, if this compound activates a GABA receptor, subsequent changes in ion flow and membrane potential are downstream effects. An off-target effect , in contrast, arises from the compound binding to a completely different protein and initiating a separate signaling cascade.[10] Differentiating between these is a key challenge in pharmacology and is addressed in the troubleshooting and experimental sections of this guide.
Troubleshooting Guide: Unexpected Experimental Outcomes
Unexpected results are often the first indication of off-target activity. This section provides guidance on how to interpret and respond to such findings.
| Observed Issue | Potential Off-Target Implication | Recommended First Steps |
| Cellular toxicity at concentrations where the on-target effect is not yet saturated. | The compound may be interacting with proteins essential for cell viability, such as those involved in mitochondrial function or DNA replication.[10] | 1. Perform a more detailed dose-response curve for both the desired activity and cytotoxicity. 2. Use a structurally related but inactive analog as a negative control. 3. Assess common markers of toxicity (e.g., mitochondrial membrane potential, caspase activation). |
| The observed phenotype does not align with known GABAergic signaling pathways. | The compound could be modulating a different signaling pathway that produces a similar or overlapping phenotype. | 1. Conduct a thorough literature review of the observed phenotype to identify potential alternative pathways. 2. Use known agonists and antagonists of the GABAergic system to see if they can replicate or block the effect of your compound. |
| Inconsistent results across different cell lines or tissues. | Cell types express different repertoires of proteins. Inconsistencies may suggest an off-target that is uniquely expressed in certain cells. | 1. Perform proteomic or transcriptomic analysis of the cell lines to identify differences in protein expression. 2. Consider that GABA receptor subunit composition can vary between cell types and brain regions, which could also explain differential on-target effects.[11] |
| The compound's effect is not blocked by a known antagonist of the intended GABA receptor subtype. | This is a strong indicator of an off-target effect. It's also possible the compound acts at an allosteric site not blocked by the antagonist. | 1. Confirm the activity of the antagonist with a known agonist. 2. Test a panel of antagonists for different GABA receptor subtypes. 3. Proceed with the off-target identification workflows outlined below. |
Systematic Workflows for Off-Target Identification and Mitigation
A multi-pronged approach, combining computational and experimental methods, is the most effective strategy for comprehensively profiling the specificity of this compound.
Workflow Overview
Caption: A phased approach to off-target identification.
Phase 1: In Silico and Biochemical Profiling
1. In Silico (Computational) Profiling
Before beginning costly wet-lab experiments, computational models can predict potential off-target interactions based on the chemical structure of this compound.[12][13] These methods compare the compound's structure to databases of known ligands for a wide range of proteins.
-
Recommended Action: Utilize commercially available or open-source platforms (e.g., SwissTargetPrediction, SuperPred) to generate a list of potential off-targets. This list can help prioritize which experimental assays to perform.
2. Broad Biochemical Screening Panels
These assays use purified proteins to test for direct binding or inhibition in a high-throughput format.[3] They are essential for identifying unintended interactions across major protein families.
-
Kinase Profiling: Given that kinases are common off-targets, screening against a broad kinome panel is highly recommended.[6][7] Several vendors offer these services, allowing for the rapid assessment of a compound against hundreds of kinases.[14][15][16]
-
GPCR and Ion Channel Panels: Radioligand binding assays are the gold standard for screening large panels of GPCRs and ion channels.[8][9][17] These assays measure the ability of your compound to displace a known radiolabeled ligand from its receptor.[17][18]
| Service Type | Typical Number of Targets | Information Gained | Recommended Vendors |
| Kinome Profiling | >300 kinases | IC50 or % inhibition at a single concentration | Reaction Biology, AssayQuant, Pharmaron |
| GPCR Binding Panel | >100 GPCRs | Ki or % displacement | Creative Biogene, Eurofins, Charles River |
| Safety Pharmacology Panel | ~40-80 key off-targets (GPCRs, ion channels, transporters) | % inhibition/displacement | Reaction Biology, Eurofins |
Phase 2: Cellular Target Engagement and Phenotypic Analysis
Biochemical assays identify interactions with purified proteins, but it's crucial to confirm these interactions occur within the complex environment of a living cell.
1. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify that a compound binds to its intended target (and any identified off-targets) inside intact cells.[19][20][21] The principle is that a protein becomes more thermally stable when a ligand is bound.[19][22]
-
Experimental Protocol: CETSA for Target Engagement
-
Cell Treatment: Treat cultured cells with either vehicle control or a saturating concentration of this compound.
-
Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for a set time (e.g., 3 minutes).
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins via centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Analysis: A positive result is a shift in the melting curve to a higher temperature in the drug-treated samples, indicating protein stabilization due to binding.[22][23]
-
Sources
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- 4. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
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- 6. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. reactionbiology.com [reactionbiology.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. GABAA receptor - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 13. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Experimental Results with cis-(3-Aminocyclobutyl)acetic acid hydrochloride
Welcome to the technical support guide for cis-(3-Aminocyclobutyl)acetic acid hydrochloride (CAS: 1523571-91-6).[1][2][3] This document is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique gamma-amino acid analog into their synthetic and experimental workflows. As a non-proteinogenic amino acid featuring a strained cyclobutane ring, it offers novel structural conformations but can also present unique challenges.
This guide moves beyond standard protocols to address unexpected results, providing troubleshooting strategies and in-depth scientific explanations to empower you to overcome experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and properties of this compound.
Question 1: Why am I experiencing poor solubility of the reagent in common organic solvents like DCM or THF at the start of my reaction?
Answer: This is a common and expected issue. This compound is an amino acid salt. In its solid form, and in non-polar organic solvents, it exists as a zwitterion or a charged salt, making it largely insoluble. The free amino group (-NH2) is protonated (-NH3+) and the carboxylic acid (-COOH) is in its carboxylate form (-COO-), leading to a salt-like structure with high lattice energy.
-
Expert Insight: Direct dissolution in solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) will almost always fail. To achieve solubility and reactivity, you must first neutralize the hydrochloride salt and often protect one of the functional groups, depending on your downstream application. For peptide coupling, a common strategy is to add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[4] The base deprotonates the ammonium cation, yielding the free amine which is more soluble and, crucially, nucleophilic.
Question 2: My peptide coupling reaction with this amino acid is sluggish or results in very low yield. What are the likely causes?
Answer: Low coupling efficiency is a frequent challenge, particularly with structurally unique amino acids.[5][6] Several factors related to cis-(3-Aminocyclobutyl)acetic acid could be at play:
-
Steric Hindrance: The cyclobutane ring, while small, imposes a rigid, three-dimensional structure. This steric bulk can hinder the approach of the activated carboxyl group of the coupling partner to the amino group of our reagent.
-
Incomplete Neutralization: As mentioned in FAQ 1, if the hydrochloride is not fully neutralized, the concentration of the reactive free amine will be low, leading to a slow reaction rate.
-
Suboptimal Coupling Reagents: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance.
-
Aggregation: The linear peptide precursor containing the bulky cyclobutyl group may be prone to aggregation, preventing the intramolecular conformation required for efficient cyclization or intermolecular coupling.[5][7]
Question 3: I am observing unexpected peaks in my NMR/MS analysis of the crude product. What are the potential side products?
Answer: The structure of this molecule suggests a few potential side reactions:
-
Dimerization/Oligomerization: If both the amino and carboxyl groups are deprotected and activated, the molecule can react with itself, forming dimers or larger oligomers. This is a common issue in peptide synthesis, especially at high concentrations.[7]
-
Ring Opening: The cyclobutane ring possesses significant angle strain (bond angles forced to ~90° instead of the ideal 109.5°).[8][9][10] Under harsh acidic or basic conditions, or in the presence of certain catalysts, this strain can be relieved through ring-opening reactions, leading to linear byproducts.
-
Racemization/Epimerization: During activation of the carboxyl group for coupling, there is a risk of epimerization at the adjacent alpha-carbon, especially with certain activating agents and bases.[4][6]
Part 2: Troubleshooting Guide for Unexpected Results
This section provides a problem-cause-solution framework for more complex experimental issues.
Issue 1: Complete Reaction Failure or Stalling
Scenario: You have set up a peptide coupling reaction using this compound as the amine component, but TLC or LC-MS analysis shows only starting materials even after an extended reaction time.
Caption: Troubleshooting workflow for stalled coupling reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction | Inadequate Solubility/Neutralization: The hydrochloride salt was not fully neutralized to the free amine, preventing it from acting as a nucleophile. | Ensure the reaction is run in a polar aprotic solvent like DMF. Add at least 1.0-1.2 equivalents of a non-nucleophilic base (e.g., DIPEA) before adding the coupling agent and allow it to stir for 10-15 minutes. |
| Ineffective Coupling Reagent: Standard reagents like HBTU or EDC/HOBt may not be sufficient to overcome the steric bulk of the cyclobutane moiety. | Switch to a more potent uronium/phosphonium salt coupling reagent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are excellent choices for sterically hindered couplings.[4] | |
| Moisture Contamination: Water in the reaction can hydrolyze the activated ester intermediate, quenching the reaction. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon). |
Issue 2: Low Yield with Multiple Byproducts
Scenario: The reaction proceeds, but the desired product is obtained in low yield (<30%), and MS analysis shows peaks corresponding to dimers and potentially a +18 Da adduct (hydrolysis).
Low yield in coupling reactions often stems from a competition between the desired intramolecular or intermolecular reaction and undesirable side reactions.[5][7] If the desired coupling is slow (due to steric hindrance), side reactions like dimerization or hydrolysis of the activated species have more time to occur.
Objective: To shift the kinetic favorability towards the desired product formation.
-
Principle of High Dilution:
-
Rationale: Intermolecular reactions (like dimerization) are second-order or higher, meaning their rate is highly dependent on reactant concentration. The desired coupling to a substrate is often pseudo-first-order. By reducing the concentration, you disproportionately slow down the dimerization reaction.[7]
-
Protocol:
-
Calculate the required amounts of your activated carboxylic acid and cis-(3-Aminocyclobutyl)acetic acid (pre-neutralized).
-
Set up the reaction at a concentration of 1-5 mM. This is significantly more dilute than typical coupling reactions (which can be 100-500 mM).
-
If practical, use a syringe pump to add the activated acid component slowly over several hours to the solution of the free amine. This maintains a low instantaneous concentration of the reactive species.
-
-
-
Temperature Control:
-
Rationale: While heating can increase reaction rates, it can also accelerate side reactions and racemization. For sterically hindered couplings, starting at a low temperature and slowly warming can provide a better outcome.
-
Protocol:
-
Combine the amine and the coupling reagent (e.g., HATU) in DMF at 0 °C.
-
Add the carboxylic acid component.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm slowly to room temperature and stir overnight.
-
-
Issue 3: Product Instability or Unexpected Isomerization
Scenario: You have successfully synthesized your target molecule, but during purification (e.g., silica gel chromatography, reverse-phase HPLC with TFA) or upon storage, you observe degradation or the appearance of a new, isomeric peak.
The cyclobutane ring, while more stable than cyclopropane, is still strained.[8][9] The total ring strain is approximately 26 kcal/mol.[9] This stored energy can make the ring susceptible to opening under certain conditions.
Caption: Potential instability pathways for cis-(3-Aminocyclobutyl)acetic acid derivatives.
| Observation | Potential Cause | Recommended Action |
| New Isomeric Peak | Epimerization: The proton alpha to the carboxyl group or another stereocenter may have epimerized under basic or acidic conditions during workup or purification. | Avoid strong bases for extended periods. For purification via HPLC, use a buffered mobile phase (e.g., ammonium acetate or ammonium formate) instead of TFA if the product shows acid sensitivity. If epimerization is occurring during coupling, use a weaker base like sym-collidine.[4] |
| Degradation/Unidentified Peaks | Ring Opening: The strained cyclobutane ring may be opening. This is more likely if the molecule is exposed to strong nucleophiles, Lewis acids, or harsh pH conditions.[11] | Maintain a pH range between 4 and 8 during workup and storage. Avoid prolonged exposure to strong acids (like concentrated TFA for deprotection) or bases (like NaOH). Store the final compound in a neutral, aprotic solvent or as a lyophilized powder at low temperature. |
| Poor NMR Resolution | Conformational Isomers: The cyclobutane ring can "pucker," leading to different conformations that may be slowly interconverting on the NMR timescale, resulting in broad peaks. | Acquire NMR spectra at a higher temperature (e.g., 50-80 °C). This can accelerate the interconversion, leading to sharper, averaged signals. |
References
-
Aribo Biotechnology. 1523571-91-6 | this compound. [Link]
-
Angewandte Chemie. Common Challenges and Optimization Strategies in Cyclic Peptide Synthesis. [Link]
-
ACS Omega. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. [Link]
-
CP Lab Safety. This compound, min 97%, 250 mg. [Link]
-
Capot Chemical. Specifications of this compound. [Link]
-
ResearchGate. Solubilities Studies of Basic Amino Acids. [Link]
-
Peptech Corporation. Challenges in Drug Discovery: Why Cyclic Peptides Are Game Changers?. [Link]
-
ResearchGate. The Solubility of Amino Acids, Diglycine, and Triglycine in Aqueous Guanidine Hydrochloride Solutions. [Link]
-
ResearchGate. Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group. [Link]
-
OpenStax. 4.3 Stability of Cycloalkanes: Ring Strain. [Link]
-
Chemistry LibreTexts. 4.3: Stability of Cycloalkanes - Ring Strain. [Link]
-
Gyan Sanchay. STABILITY OF CYCLOALKANES. [Link]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Navigating Experimental Variability in cis-(3-Aminocyclobutyl)acetic acid hydrochloride Studies
Welcome to the technical support center for cis-(3-Aminocyclobutyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot experimental variability when working with this GABA analogue. By understanding the underlying chemical properties and potential pitfalls, you can ensure the reliability and reproducibility of your results.
Introduction: Understanding the Core Challenge
This compound is a conformationally constrained analogue of γ-aminobutyric acid (GABA), making it a valuable tool for investigating GABAergic systems. However, its efficacy in experimental systems is highly dependent on its purity, stability, and handling. The primary sources of variability in studies using this compound often stem from issues related to stereoisomeric purity, solubility, and the stability of prepared solutions. This guide provides a structured, question-and-answer approach to mitigate these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and use of this compound.
1. What is the optimal solvent and storage condition for stock solutions?
-
Answer: For long-term storage, it is recommended to store the solid compound at -20°C. For preparing stock solutions, sterile, purified water (e.g., Milli-Q or equivalent) is the recommended solvent due to the hydrochloride salt form of the compound. While the compound is generally soluble in aqueous solutions, it is best practice to prepare concentrated stock solutions (e.g., 10-100 mM) to minimize the volume of solvent added to your experimental system. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound over time. Store stock solutions at -80°C for long-term stability.
2. How does pH affect the stability and activity of the compound in my experiments?
-
Answer: The stability of amino acid analogues in aqueous solutions can be pH-dependent. Studies on similar GABA analogues, such as gabapentin, have shown that the rate of degradation is minimized at a pH of approximately 6.0.[1] At physiological pH (around 7.4), the primary amine and carboxylic acid groups will exist in a zwitterionic state, which is crucial for its interaction with biological targets. It is advisable to prepare your working solutions in a buffer system that is relevant to your experimental model and to use them fresh. If you observe a loss of activity over time, consider investigating the pH stability of your compound in your specific assay buffer.
3. What are the potential impurities I should be aware of, and how can they affect my results?
-
Answer: The most significant potential impurity is the trans-isomer of (3-Aminocyclobutyl)acetic acid hydrochloride. Due to the stereospecific nature of receptor-ligand interactions, the presence of the trans-isomer can lead to inconsistent and difficult-to-interpret results. Synthetic routes for cyclobutane derivatives can be complex, potentially leading to the co-production of the trans-isomer.[2] It is crucial to obtain a certificate of analysis (CoA) from your supplier that confirms the chiral purity of the compound. If you suspect contamination, chiral chromatography techniques may be necessary to separate the isomers.[3]
4. Can I use DMSO to prepare my stock solution?
-
Answer: While DMSO is a common solvent for many organic compounds, it is generally not necessary for the hydrochloride salt of this amino acid, which should be soluble in water. If you do use DMSO, be aware that it can be toxic to cells at concentrations above 0.5-1%.[4] Always include a vehicle control in your experiments with the same final concentration of DMSO to account for any solvent-induced effects.
Part 2: Troubleshooting Guide
This section provides a problem-solution format for specific issues you may encounter during your experiments.
Issue 1: High Variability Between Experimental Replicates
Question: I am observing significant variability in my results between identical experimental setups. What could be the cause?
Answer: High variability is a common issue that can often be traced back to a few key factors. The following decision tree can help you systematically troubleshoot the problem.
Troubleshooting Workflow for High Replicate Variability
Caption: Decision tree for troubleshooting high experimental variability.
Causality Explained:
-
Stock Solution Integrity: Repeated freeze-thaw cycles can lead to the degradation of the compound. Best practices for preparing and storing stock solutions are crucial for consistency.[5][6][7]
-
Chiral Purity: As previously mentioned, the presence of the trans-isomer can significantly impact the biological activity of the compound. The stereochemistry of GABA analogues is known to be critical for their interaction with GABA receptors.[8]
-
Protocol Standardization: Minor variations in experimental procedures, such as pipetting volumes, incubation times, or cell seeding densities, can accumulate and lead to significant differences in results.
Issue 2: Low or No Biological Activity
Question: The compound is not showing the expected biological effect in my assay. What should I check?
Answer: A lack of activity can be due to several factors, from the compound itself to the experimental setup.
Troubleshooting Workflow for Lack of Activity
Caption: Decision tree for troubleshooting low or no biological activity.
Causality Explained:
-
Compound Identity: It is essential to ensure that the compound you are using is indeed this compound and that it has a high degree of purity.
-
Solution Stability: The compound may degrade in your specific assay buffer over the course of the experiment, especially if the pH is not optimal.[9] Preparing fresh working solutions immediately before use is a critical step.
-
Assay Conditions: Issues such as non-specific binding of the compound to plasticware or other components in your assay can reduce its effective concentration.[10][11] Consider using low-binding plates or adding a small amount of a carrier protein like BSA to your buffer, if appropriate for your assay.
Part 3: Experimental Protocols and Data Presentation
To aid in your experimental design and troubleshooting, we provide the following reference protocols and data tables.
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
-
Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: On a calibrated analytical balance, weigh out 16.56 mg of the compound (Molecular Weight: 165.62 g/mol ).
-
Dissolution: Transfer the weighed solid to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile, purified water.
-
Mixing: Vortex the tube until the solid is completely dissolved.
-
Storage: Aliquot the solution into single-use, low-binding tubes and store at -80°C.
Data Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1523571-91-6 | [12] |
| Molecular Formula | C₆H₁₂ClNO₂ | [4] |
| Molecular Weight | 165.62 g/mol | [4] |
| Recommended Storage | -20°C (solid) | General Lab Practice |
| Purity (Typical) | ≥97% | [4] |
Protocol 2: Validating Chiral Purity using HPLC
For researchers with access to HPLC, a chiral column can be used to verify the isomeric purity of the compound. The exact method will need to be developed and optimized for your specific system, but a general workflow is provided below.
Workflow for Chiral Purity Analysis
Caption: General workflow for developing an HPLC method for chiral purity analysis.
Key Considerations for Chiral HPLC:
-
Column Selection: Polysaccharide-based chiral stationary phases are often a good starting point for separating amino acid analogues.[13]
-
Mobile Phase Optimization: The choice of solvents and additives in the mobile phase is critical for achieving good separation.
-
Method Validation: A validated method will provide confidence in the accuracy of your purity assessment.[8][14][15]
By implementing these best practices and troubleshooting guides, you can significantly reduce experimental variability and increase the reliability of your research with this compound.
References
- (Reference from grounding, if available, on general ligand binding assay optimiz
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]
-
Kammerer, S. (2018). Drug stock solutions best practices? ResearchGate. Retrieved from [Link]
- (Reference from grounding, if available, on synthesis of aminocyclobutane deriv
- (Reference from grounding, if available, on preparing stock solutions)
-
CP Lab Safety. (n.d.). This compound, min 97%, 250 mg. Retrieved from [Link]
- Wrezel, P., Chion, I., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LC GC North America.
-
Aribo Biotechnology. (n.d.). 1523571-91-6 | this compound. Retrieved from [Link]
- Falch, E., Hedegaard, A., Krogsgaard-Larsen, P., Nielsen, B., & Nielsen, M. (1986). Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. Journal of Neurochemistry, 47(3), 898–903.
-
Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]
- (Reference from grounding, if available, on stability of GABA analogues)
- Grant, A. S., & Yuen, E. (1995). Stability studies of gabapentin in aqueous solutions. International Journal of Pharmaceutics, 121(2), 245-250.
- (Reference from grounding, if available, on synthesis of cyclobutane deriv
- (Reference from grounding, if available, on ligand binding assay valid
- (Reference from grounding, if available, on troubleshooting binding assays)
-
ResearchGate. (2025, August 6). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]
- (Reference from grounding, if available, on synthesis of aminocyclobutanol)
-
ScholarWorks. (2023, August 3). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]
- (Reference from grounding, if available, on separ
- (Reference from grounding, if available, on prepar
- (Reference from grounding, if available, on valid
- Kim, H. J., Kim, J. H., & Kim, K. R. (2014). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Journal of the Korean Chemical Society, 58(3), 294-299.
- (Reference from grounding, if available, on solubility in physiological buffers)
-
ResearchGate. (2024, September 26). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? Retrieved from [Link]
- Shao, Y., Wang, Z., & Liu, G. (2007). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 555-558.
- (Reference from grounding, if available, on pH-optimum of protein activity and stability)
- (Reference from grounding, if available, on stability of gabapentin suspensions)
- (Reference from grounding, if available, on stability of synaptosomal GABA levels)
- (Reference from grounding, if available, on separ
- (Reference from grounding, if available, on synthesis of aminocyclohexanols)
- (Reference from grounding, if available, on stability of amino acid solutions)
- (Reference from grounding, if available, on amino acid structure and pH)
- (Reference from grounding, if available, on pH-responsive pseudo-peptides)
- (Reference from grounding, if available, on solubility in bicarbon
- (Reference from grounding, if available, on stabiliz
- (Reference from grounding, if available, on evolution of physiological buffers)
Sources
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- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 3. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. fastercapital.com [fastercapital.com]
- 6. researchgate.net [researchgate.net]
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- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 11. nicoyalife.com [nicoyalife.com]
- 12. Stabilization of zwitterions in solution: phosphinic and phosphonic acid GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. System Suitability and Validation for Chiral Purity Assays of Drug Substances | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
refining experimental protocols for enhanced reproducibility with cis-(3-Aminocyclobutyl)acetic acid hydrochloride
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and robust protocols for the use of cis-(3-Aminocyclobutyl)acetic acid hydrochloride. Our goal is to enhance experimental reproducibility by explaining the causality behind protocol design and embedding self-validating quality control measures.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental properties and mechanisms of this compound, providing the necessary background for effective experimental design.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic small molecule with a structural resemblance to the neurotransmitter γ-aminobutyric acid (GABA).[1] Based on its structure and the extensive research on similar cyclic amino acid derivatives, its primary mechanism of action is inferred to be the inhibition of GABA transporters (GATs).[2]
-
Causality Explained: GABA is the primary inhibitory neurotransmitter in the central nervous system. Its signaling is terminated by GATs, which remove GABA from the synaptic cleft.[3] By inhibiting these transporters, this compound likely increases the extracellular concentration of GABA, thereby enhancing inhibitory signaling.[2] This makes it a valuable tool for studying neurological conditions characterized by imbalances in inhibitory neurotransmission, such as epilepsy or neuropathic pain.[4]
Q2: What are the basic physicochemical properties and storage recommendations?
A2: Understanding the compound's properties is the first step to ensuring reproducibility.
| Property | Value / Recommendation | Source |
| CAS Number | 1523571-91-6 | [1] |
| Molecular Formula | C6H12ClNO2 | [5] |
| Molecular Weight | 165.62 g/mol | [5] |
| Purity | Typically ≥97% | [1] |
| Storage (Solid) | Store at room temperature in a dry, well-sealed container. | [5] |
| Storage (Solutions) | Prepare fresh or store aliquots at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles. | Best Practice |
Q3: How do I prepare a stock solution? I'm concerned about solubility.
A3: This is a critical step where variability often originates. As a hydrochloride salt, the compound is expected to have good aqueous solubility, but a validated protocol is essential.
-
Primary Stock (High Concentration): For a 10 mM stock solution, we recommend using Dimethyl Sulfoxide (DMSO). Weigh the required amount of compound and add the calculated volume of DMSO. Ensure complete dissolution by vortexing.
-
Working Solutions (Aqueous): Prepare fresh working solutions by diluting the DMSO stock into your aqueous experimental buffer (e.g., PBS, HBSS, or cell culture medium).
-
Solubility Limit: Do not exceed a final DMSO concentration of 0.5% in your assay, as higher concentrations can be toxic to cells. If you observe precipitation when making aqueous dilutions, you may have exceeded the compound's aqueous solubility limit. In this case, lower the concentration of the working solution.
-
Self-Validation Check: After preparing the primary stock, confirm the concentration and purity via an analytical method like HPLC-UV. This step provides a crucial baseline and ensures you are working with the correct concentration from the start.
Part 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments.
Problem 1: I am not observing any biological activity or inhibition in my GABA uptake assay.
-
Possible Cause 1: Compound Degradation.
-
Explanation: Some GAT inhibitors are known to have limited stability in solution.[4] If the compound has degraded, it will not bind to the transporter.
-
Troubleshooting Action:
-
Always prepare fresh working solutions from a frozen DMSO stock for each experiment.
-
For long-term or multi-day experiments, perform a stability check. Incubate the compound in your assay buffer under experimental conditions (37°C) for the duration of the experiment. Analyze the sample by HPLC at different time points to check for degradation peaks.
-
-
-
Possible Cause 2: Incorrect Assay Setup.
-
Explanation: GABA uptake assays are complex and require precise timing and conditions. The lack of a signal could stem from issues with the cells, the radiolabeled substrate, or the transporter's activity.
-
Troubleshooting Action:
-
Run Controls: Always include a positive control (a known GAT inhibitor like Tiagabine) and a vehicle control (DMSO).[6] If the positive control also shows no activity, the problem lies with the assay itself, not your test compound.
-
Verify Transporter Expression: If using a cell line that overexpresses a specific GAT subtype, confirm the expression level via Western Blot or qPCR.
-
Check Substrate: Ensure your radiolabeled GABA ([³H]GABA) has not exceeded its shelf life and is used at an appropriate concentration (typically in the low nM range).[7]
-
-
Problem 2: I am seeing high variability between my replicates.
-
Possible Cause 1: Compound Precipitation.
-
Explanation: If the compound is not fully soluble in the aqueous assay buffer at the tested concentration, it will precipitate, leading to inconsistent amounts of active compound in each well.
-
Troubleshooting Action:
-
Visually inspect your working solutions for any signs of cloudiness or precipitate.
-
Perform a serial dilution and test a wider range of concentrations. High variability at the highest concentrations is often a sign of solubility issues.
-
Reduce the final DMSO concentration or consider using a different buffer system if possible.
-
-
-
Possible Cause 2: Inconsistent Cell Seeding and Health.
-
Explanation: The number and health of cells in each well directly impact the number of transporters available for the assay. Uneven cell density will lead to variable uptake and, consequently, variable inhibition.
-
Troubleshooting Action:
-
Ensure you have a single-cell suspension before plating.
-
Allow cells to adhere and grow for 24-48 hours to form a consistent monolayer before starting the assay.[8]
-
Visually inspect the plate under a microscope before adding the compound to ensure uniform cell density across all wells.
-
-
Part 3: Key Experimental Protocols
This section provides a detailed, step-by-step methodology for a common application.
Protocol: In Vitro GABA Uptake Inhibition Assay
This protocol is designed to measure the IC₅₀ of this compound using a cell line overexpressing a human GABA transporter (e.g., GAT-1).
Materials:
-
HEK293 cells stably expressing hGAT-1
-
Culture medium (e.g., DMEM, 10% FBS, 1% Pen/Strep)
-
Assay Buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)
-
[³H]GABA (radiolabeled substrate)
-
Unlabeled GABA (for determining non-specific binding)
-
This compound (test compound)
-
Tiagabine (positive control inhibitor)
-
96-well cell culture plates
-
Scintillation fluid and microplate scintillation counter
Workflow Diagram:
Caption: Workflow for a radiolabeled GABA uptake inhibition assay.
Step-by-Step Procedure:
-
Cell Plating (Day 1): Seed HEK293-hGAT-1 cells into a 96-well plate at a density that will result in a 90-95% confluent monolayer on the day of the assay. Incubate at 37°C, 5% CO₂.
-
Compound Preparation (Day 3): Prepare serial dilutions of this compound in Assay Buffer from your DMSO stock. Also prepare solutions for your positive control (e.g., 10 µM Tiagabine), vehicle control (DMSO at the same final concentration), and total uptake (buffer only).
-
Assay Initiation (Day 3): a. Aspirate the culture medium from the cells and wash each well twice with 200 µL of pre-warmed Assay Buffer. b. Add 100 µL of the appropriate compound dilution, control, or vehicle to each well. c. Pre-incubate the plate at 37°C for 10-20 minutes.[9]
-
Substrate Addition: a. Initiate the uptake reaction by adding 100 µL of Assay Buffer containing [³H]GABA (final concentration typically 10-50 nM). b. Incubate for a predetermined time (e.g., 10 minutes) at 37°C. This time should be within the linear range of uptake, which should be determined in a preliminary experiment.
-
Termination and Lysis: a. Terminate the reaction by rapidly aspirating the solution and washing the wells three times with 200 µL of ice-cold Assay Buffer. b. Lyse the cells in each well by adding 100 µL of a lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).
-
Readout: a. Transfer the lysate from each well to a scintillation vial or a microplate compatible with a scintillation counter. b. Add 1 mL of scintillation fluid. c. Measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration relative to the vehicle control. b. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for addressing common experimental issues.
Caption: A decision tree for troubleshooting common experimental issues.
References
-
Characterization of GABA Receptors. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]
-
Data Sheet Cellular Uptake and Release Assays Protocol. (n.d.). Gifford Bioscience. Retrieved January 7, 2026, from [Link]
-
This compound. (n.d.). Aribo Biotechnology. Retrieved January 7, 2026, from [Link]
-
Structural basis for selective inhibition of human GABA transporter GAT3. (2023). bioRxiv. Retrieved January 7, 2026, from [Link]
-
Fontana, A. C. K. (2018). Protocols for measuring glutamate uptake: Dose-response and kinetic assays in in vitro and ex vivo systems. Current Protocols in Pharmacology, 82, e45. Retrieved January 7, 2026, from [Link]
-
Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. (2022). MDPI. Retrieved January 7, 2026, from [Link]
-
GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. (2009). PubMed. Retrieved January 7, 2026, from [Link]
-
This compound, min 97%, 250 mg. (n.d.). CP Lab Safety. Retrieved January 7, 2026, from [Link]
-
A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. (2014). PLOS One. Retrieved January 7, 2026, from [Link]
-
Specifications of this compound. (n.d.). Capot Chemical. Retrieved January 7, 2026, from [Link]
-
Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. (2022). MDPI. Retrieved January 7, 2026, from [Link]
-
An update on GABA analogs for CNS drug discovery. (2012). ResearchGate. Retrieved January 7, 2026, from [Link]
-
GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. (2009). ResearchGate. Retrieved January 7, 2026, from [Link]
-
GABA Transporters: Structure, Oligomerization, Trafficking and Pharmacology Determine Neuronal Excitability. (2011). ResearchGate. Retrieved January 7, 2026, from [Link]
-
The GABA transporter and its inhibitors. (1998). PubMed. Retrieved January 7, 2026, from [Link]
-
Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. (2022). ACS Publications. Retrieved January 7, 2026, from [Link]
-
Structural basis of GABA reuptake inhibition. (2022). PubMed Central. Retrieved January 7, 2026, from [Link]
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- 9. researchgate.net [researchgate.net]
controlling for confounding variables in cis-(3-Aminocyclobutyl)acetic acid hydrochloride research
Technical Support Center: Cis-(3-Aminocyclobutyl)acetic Acid Hydrochloride Research
A Guide for Researchers on Controlling Confounding Variables
Welcome to the technical support guide for research involving this compound. As Senior Application Scientists, we understand that robust and reproducible results are the cornerstone of scientific advancement. This guide is designed to help you navigate the complexities of your experiments by addressing common challenges and confounding variables you may encounter. It is structured in a question-and-answer format to provide direct, actionable advice.
Frequently Asked Questions (FAQs)
This section covers fundamental questions about the compound's properties, handling, and the theoretical basis for controlling variables.
Q1: What is the primary mechanism of action for this compound, and what are potential off-target effects?
While specific research on this compound is not extensively published in top-tier journals, its structure as a cyclic amino acid analog suggests it is likely investigated for its interaction with neurotransmitter systems, particularly the GABAergic system. Given its structural similarity to GABA and other GABA analogs, its primary hypothesis for a mechanism of action would be as a modulator of GABA receptors (e.g., GABA-A, GABA-B) or GABA transporters (GATs).
Potential Confounding Variables:
-
Off-Target Binding: The compound could interact with other receptors or transporters with similar binding pockets, such as glycine receptors or other amino acid transporters.
-
Metabolic Breakdown: In in vivo studies, the compound may be metabolized into active or inactive components, each with its own pharmacological profile.
Recommendation: It is crucial to perform comprehensive target validation and screening against a panel of relevant receptors and transporters to characterize the compound's specificity.
Q2: How critical is the isomeric purity of my compound sample? Can I use a mix of cis- and trans- isomers?
Isomeric purity is of paramount importance in pharmacology. The three-dimensional arrangement of atoms dictates how a molecule interacts with its biological target.[1][2]
-
Different Pharmacological Profiles: The cis- and trans- isomers of (3-Aminocyclobutyl)acetic acid are distinct chemical entities. One isomer may be highly active, while the other could be inactive, have a different activity altogether, or even produce toxic effects.[1][2]
-
Variability in Results: Using a racemic or impure mixture introduces a significant confounding variable. The ratio of isomers can vary from batch to batch, leading to poor reproducibility.
Recommendation: Always use a sample with the highest possible isomeric purity (typically >97%).[3] The purity should be verified by methods like NMR or chiral chromatography.[4][5] If you suspect isomeric contamination, do not proceed with critical experiments.
Q3: What are the best practices for preparing and storing stock solutions to maintain stability?
The hydrochloride salt form of the compound suggests good solubility in aqueous solutions. However, long-term stability can be a concern.
-
Solvent Choice: For initial stock solutions, use a high-purity solvent like sterile, nuclease-free water or DMSO. Note that the choice of solvent can itself be a confounding variable in cell-based assays.
-
Storage: Prepare high-concentration stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.
-
Stability Testing: The stability of the compound in your specific experimental buffer and at working concentrations is unknown. It is good practice to run a pilot stability study using an analytical method like HPLC to determine if significant degradation occurs over the course of your experiment.
Troubleshooting Experimental Variability
This section addresses specific issues you might encounter and provides a logical framework for identifying and mitigating the source of the problem.
Q4: My in vivo behavioral results are highly variable between animals. What confounding variables should I investigate?
High variability in in vivo studies is a common challenge. A systematic approach is needed to isolate the source.[6]
| Potential Confounding Variable | Troubleshooting Steps & Rationale |
| Vehicle Effects | The vehicle used to dissolve the compound can have its own biological effects.[7][8] Action: Always run a vehicle-only control group. Ensure the vehicle's pH, osmolarity, and volume are consistent across all animals. For poorly soluble compounds, the choice of solubilizing agents (like PEG, cyclodextrins) can significantly impact bioavailability and toxicity.[8][9] |
| Route & Speed of Administration | Intraperitoneal (IP), intravenous (IV), and oral gavage routes have vastly different pharmacokinetic profiles. The speed of injection can also affect tolerability and distribution. Action: Standardize the administration protocol meticulously. Consider a pilot pharmacokinetic study to determine the time to maximum concentration (Tmax) to inform the timing of your behavioral tests. |
| Environmental Factors | Noise, light cycles, cage density, and handling by different researchers can induce stress, which significantly impacts many behavioral paradigms. Action: Acclimatize animals properly. Standardize all environmental conditions and handling procedures. Where possible, blind the experimenters to the treatment groups to prevent unconscious bias. |
| Biological Variables | The age, sex, and gut microbiome of the animals can influence drug metabolism and response. Action: Use animals from a single supplier with a narrow age and weight range. Clearly state the sex of the animals used, or test both sexes and analyze the data separately. Be aware that diet and stress can alter the microbiome, a known confounder. |
Below is a workflow diagram to guide the process of troubleshooting in vivo variability.
Caption: A decision-making workflow for identifying and controlling confounding variables in in-vivo experiments.
Q5: My in vitro results are not reproducible between experiments. What should I check first?
Lack of reproducibility in in vitro assays often points to subtle variations in reagents or procedures.
| Potential Confounding Variable | Troubleshooting Steps & Rationale |
| Cell Culture Conditions | Passage number, cell density at seeding, and serum batch can all alter cellular physiology and drug response. Action: Use cells within a defined low-passage number range. Standardize seeding density and the timing of compound addition. Test new batches of serum for their effect on baseline cell function before use in critical experiments. |
| Compound Preparation | An error in serial dilution or the use of a degraded stock solution is a common culprit. Action: Prepare fresh dilutions from a validated stock for each experiment. Re-verify the concentration of your stock solution if it has been stored for a long time. |
| Assay Reagents & Timing | The age and storage of assay reagents (e.g., buffers, substrates, antibodies) can affect performance. Incubation times are also critical. Action: Validate all reagents. Ensure incubation steps are timed precisely and consistently across all plates and experiments. |
| Batch Effects | Processing samples on different days or with different batches of reagents can introduce systematic error. Action: If possible, run all samples for a given experiment at the same time. If not, include control samples on every plate and use statistical methods to correct for batch effects during data analysis.[10] |
The following diagram illustrates the hierarchy of potential confounders in cell-based assays.
Caption: Hierarchical sources of confounding variables in typical in-vitro cell culture experiments.
Experimental Protocol: Vehicle Selection and Validation
A properly validated vehicle is not merely a solvent; it is a critical negative control. This protocol outlines a method for selecting and validating a vehicle for in vivo use.
Objective: To select a vehicle that safely solubilizes this compound without causing adverse effects or confounding the experimental outcome.
Materials:
-
This compound
-
Vehicle candidates (e.g., 0.9% Saline, PBS, 5% DMSO in saline, 5% Tween 80 in water)
-
Experimental animals
Procedure:
-
Solubility Testing:
-
Determine the concentration of the compound needed for the highest dose.
-
Attempt to dissolve the compound in each vehicle candidate at this concentration.
-
Observe for full dissolution (clear solution) or precipitation. Use gentle heating or vortexing if necessary, and note the conditions.
-
-
Vehicle-Only Tolerance Test:
-
Select a cohort of animals separate from the main study.
-
Administer the chosen vehicle candidate(s) to these animals using the same volume and route as planned for the main experiment.
-
Monitor animals closely for signs of distress, irritation at the injection site, or changes in behavior (e.g., lethargy, hyperactivity) for a period relevant to your study (e.g., several hours to days).
-
-
Baseline Behavioral/Physiological Assessment:
-
In the same cohort, perform the same behavioral tests or physiological measurements planned for the main study.
-
The goal is to ensure the vehicle itself does not produce an effect on the primary endpoint. For example, if you are studying anxiety, the vehicle should not be anxiogenic or anxiolytic.
-
-
Final Selection:
This systematic approach ensures that any observed effects in the main study can be confidently attributed to the pharmacological action of the compound, not the vehicle used to deliver it.
References
-
Bains, J. S., & Fisher, C. G. (2020). Comparing Effects of Treatment: Controlling for Confounding. Neurosurgery, 86(3), E269–E272. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2002). Pharmacological importance of stereochemical resolution of enantiomeric drugs. Current Drug Discovery, 2(3), 5-10. [Link]
-
Wester, R. C., & Maibach, H. I. (1985). Vehicle effects on percutaneous absorption: in vivo and in vitro comparisons with human skin. Journal of Pharmaceutical Sciences, 74(2), 197-199. [Link]
-
Enantiomeric purity: Significance and symbolism. (2024). IUPAC. [Link]
-
Kumar, V., & Singh, P. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 3(1), 11–16. [Link]
-
G-Varoquaux, J. D., & Poldrack, R. A. (2022). How to remove or control confounds in predictive models, with applications to brain biomarkers. GigaScience, 11, giac014. [Link]
-
Dinga, R., Schmaal, L., Penninx, B. W., Veltman, D. J., & Marquand, A. F. (2020). Controlling for effects of confounding variables on machine learning predictions. bioRxiv. [Link]
-
Snoek, L., Miletic, S., & Scholte, H. S. (2018). How to control for confounds in decoding analyses of neuroimaging data. bioRxiv. [Link]
-
Soukup, S. T. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. LibreTexts Chemistry. [Link]
-
The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. (2024). ResearchGate. [Link]
-
Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. (2024). PubMed. [Link]
-
Dinga, R., Schmaal, L., et al. (2020). Controlling for effects of confounding variables on machine learning predictions. bioRxiv. [Link]
-
Vehicle effects on in vitro percutaneous absorption through rat and human skin. (1995). PubMed. [Link]
-
This compound, min 97%, 250 mg. CP Lab Safety. [Link]
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1523571-91-6 | this compound. Aribo Biotechnology. [Link]
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Vehicle Brake Wear Particles: Formation Mechanisms, Behavior, and Health Impacts with an Emphasis on Ultrafine Particles. (2024). MDPI. [Link]
-
Oral Fenbendazole for Cancer Therapy in Humans and Animals. (2024). Anticancer Research. [Link]
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- 8. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Therapeutic Efficacy of cis-(3-Aminocyclobutyl)acetic acid hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical validation of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, a conformationally restricted analog of γ-aminobutyric acid (GABA).[1] We will explore the scientific rationale, detail essential experimental protocols, and present a comparative analysis against established alternatives. Our approach is grounded in the principles of rigorous target validation and efficacy demonstration, designed to equip researchers with the necessary tools to thoroughly evaluate this compound's therapeutic potential.
Introduction: The Rationale for Targeting the GABAergic System
The GABAergic system is the primary inhibitory network in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[2][3] A disruption in the delicate balance between excitatory and inhibitory neurotransmission is implicated in numerous neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[2][4][5] Consequently, enhancing GABAergic tone represents a well-established and highly validated therapeutic strategy.[6]
One of the most effective mechanisms for augmenting GABAergic signaling is the inhibition of GABA reuptake. Synaptic transmission is terminated by the removal of GABA from the synaptic cleft via GABA transporters (GATs).[2][7] By blocking these transporters, particularly GAT1, the extracellular concentration of GABA increases, prolonging its inhibitory action on postsynaptic receptors.[6][8] Clinically successful drugs, such as the anticonvulsant Tiagabine, validate this mechanism of action.[2][8]
This compound, as a structural analog of GABA, is hypothesized to act as a GAT inhibitor.[1] Its rigid cyclobutyl scaffold offers conformational constraint, which can lead to enhanced selectivity and improved pharmacokinetic properties compared to more flexible molecules. This guide outlines the critical experiments required to test this hypothesis and build a robust data package for this promising compound.
The GABAergic Synapse: Mechanism of Action
To understand the validation process, we must first visualize the target system. The diagram below illustrates the key components of a GABAergic synapse and the proposed mechanism of action for a GAT inhibitor like this compound.
Caption: Proposed mechanism of cis-(3-Aminocyclobutyl)acetic acid HCl at the GABAergic synapse.
In Vitro Validation: Confirming Target Engagement and Selectivity
The foundational step in validating our test compound is to demonstrate its direct interaction with and functional inhibition of the intended molecular targets, the GABA transporters. These experiments are crucial for determining potency and selectivity.
Experimental Workflow: In Vitro Assays
The following diagram outlines the logical flow for the in vitro characterization of a novel GAT inhibitor.
Caption: Workflow for in vitro validation of a putative GAT inhibitor.
Protocol: Radioligand Binding Assays
Causality: This assay directly measures the ability of the test compound to compete with a known radiolabeled ligand for the binding site on the transporter.[6] It is the first step in confirming a direct interaction and allows for the calculation of the binding affinity constant (Ki), a fundamental measure of potency.
Methodology:
-
Preparation of Membranes: Prepare cell membranes from stable cell lines individually expressing human GAT1, GAT2, GAT3, and BGT1.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radiolabeled GAT1 ligand (e.g., [³H]tiagabine or [³H]NO-711).[6]
-
Competition: Add increasing concentrations of unlabeled this compound to the wells.
-
Equilibrium and Filtration: Allow the reaction to reach equilibrium. Then, rapidly separate the bound from free radioligand by filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Determine the IC50 (the concentration that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.
Protocol: [³H]GABA Uptake Assay
Causality: While binding is essential, it doesn't guarantee functional inhibition. This assay measures the compound's ability to block the primary function of the transporter: the uptake of GABA.[9][10] It provides a functional potency (IC50) value, which is often more physiologically relevant than the binding affinity.
Methodology:
-
Cell Culture: Culture stable cell lines expressing human GAT1, GAT2, GAT3, or BGT1 in 96-well plates until confluent.[9]
-
Pre-incubation: Wash the cells and pre-incubate them for 10-20 minutes with increasing concentrations of this compound.
-
Initiate Uptake: Add a solution containing a fixed concentration of [³H]GABA to initiate the uptake process. Incubate for a short period (e.g., 3-5 minutes) at room temperature or 37°C.[10]
-
Terminate Uptake: Rapidly wash the cells with ice-cold buffer to remove extracellular [³H]GABA and stop the transport process.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Analysis: Plot the percentage of inhibition of [³H]GABA uptake against the test compound concentration to determine the functional IC50 value.[9][10]
Comparative Analysis: Potency and Selectivity
To contextualize the performance of this compound, its IC50 values should be compared against well-characterized GAT inhibitors. The following table presents a template for such a comparison, populated with illustrative data for our compound of interest.
| Compound | GAT1 IC50 (µM) | GAT2 IC50 (µM) | GAT3 IC50 (µM) | BGT1 IC50 (µM) |
| cis-(3-Aminocyclobutyl)acetic acid HCl (Illustrative) | ~0.25 | >150 | >150 | >200 |
| Tiagabine[6] | ~0.05 - 0.1 | >100 | >100 | >100 |
| NNC-711[6] | ~0.02 - 0.04 | 740 | 350 | 3,570 |
| Nipecotic Acid[6][11] | ~10 - 20 | >1000 | >1000 | >1000 |
Data for established compounds are compiled from multiple sources and may vary based on experimental conditions.[6][11]
Interpretation: In this illustrative example, this compound demonstrates potent inhibition of GAT1 with high selectivity over other GABA transporters, a profile desirable for minimizing off-target effects. Its potency is less than that of Tiagabine and NNC-711 but significantly greater than Nipecotic Acid.
In Vivo Validation: Demonstrating Therapeutic Effect
Positive in vitro results are a prerequisite, but in vivo experiments are essential to demonstrate that the compound can reach its target in a living system and produce a therapeutically relevant effect.
Experimental Workflow: In Vivo Studies
Caption: Workflow for in vivo validation of a GAT inhibitor.
Protocol: In Vivo Microdialysis
Causality: This technique provides direct evidence of target engagement in the CNS.[7] By measuring GABA concentrations in the brain's extracellular fluid following drug administration, we can confirm that the compound crosses the blood-brain barrier and exerts its intended pharmacological effect at the synaptic level.[12]
Methodology:
-
Surgical Implantation: Stereotactically implant a microdialysis probe into a target brain region (e.g., hippocampus or thalamus) of an anesthetized rat or mouse.
-
Baseline Collection: After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate. Collect baseline dialysate samples to establish basal GABA levels.
-
Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.
-
Analysis: Analyze the GABA concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.[12]
-
Interpretation: A significant, dose-dependent increase in extracellular GABA levels post-administration confirms in vivo target engagement.[7]
Protocol: Epilepsy Models (MES & scPTZ)
Causality: These are gold-standard, acute seizure models used to screen for anticonvulsant activity. The Maximal Electroshock (MES) test models generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazole (scPTZ) test models myoclonic seizures.[13] Protection in these models is highly predictive of clinical anti-epileptic efficacy.
Methodology:
-
Animal Groups: Use groups of mice or rats. Administer vehicle control to one group and varying doses of this compound to the others. A positive control group receiving a known anticonvulsant (e.g., Tiagabine) should be included.
-
Drug Administration: Administer the test compound, typically 30-60 minutes before seizure induction.
-
Seizure Induction:
-
MES: Deliver a brief electrical stimulus via corneal or ear-clip electrodes.
-
scPTZ: Administer a convulsive dose of Pentylenetetrazole subcutaneously.
-
-
Observation: Observe the animals for the presence or absence of characteristic seizure endpoints (e.g., tonic hindlimb extension in MES; generalized clonic seizures in scPTZ).
-
Analysis: Determine the dose of the test compound that protects 50% of the animals from the seizure endpoint (the ED50).
Protocol: Neuropathic Pain Models
Causality: Chronic neuropathic pain is often characterized by a loss of inhibitory tone. GAT1 inhibitors have shown efficacy in preclinical pain models, suggesting this as a potential therapeutic application.[5]
Methodology:
-
Model Induction: Induce a neuropathic state in rats or mice using a standard model, such as Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI).
-
Baseline Sensitivity: After several days, confirm the development of mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus) using von Frey filaments and a radiant heat source, respectively.
-
Drug Administration: Administer this compound to the animals.
-
Post-Dose Assessment: Re-evaluate mechanical and thermal sensitivity at various time points after drug administration.
-
Analysis: A significant increase in the paw withdrawal threshold (reduced allodynia) or latency (reduced hyperalgesia) compared to vehicle-treated animals indicates an analgesic effect.
Conclusion and Future Directions
This guide provides a systematic and robust framework for validating the therapeutic effects of this compound. By following these self-validating protocols, researchers can definitively establish its mechanism of action, potency, selectivity, and preclinical efficacy. A strong performance in these assays, demonstrating potent and selective GAT1 inhibition that translates to increased brain GABA levels and significant efficacy in animal models of epilepsy or neuropathic pain, would provide a compelling rationale for advancing this compound into further development as a novel CNS therapeutic.
References
- Unknown. (n.d.). An in Vivo Method for Testing GABAergic Compounds. PubMed.
- Richards, D. A., & Bowery, N. G. (1996). Comparative effects of the GABA uptake inhibitors, tiagabine and NNC-711, on extracellular GABA levels in the rat ventrolateral thalamus. PubMed.
- Rekling, J. C., Jahnsen, H., & Laursen, A. M. (1992). Comparison of the effect of the GABA uptake blockers, tiagabine and nipecotic acid, on inhibitory synaptic efficacy in hippocampal CA1 neurones. PubMed.
- Drugs.com. (n.d.). List of Gamma-aminobutyric acid reuptake inhibitors.
- BioIVT. (n.d.). GAT1 Transporter Assay.
- Stary, E., et al. (2021). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. PubMed Central.
- BenchChem. (n.d.). Validating the Primary Molecular Target of GAT1 Inhibitors: A Comparative Guide.
- Taylor & Francis Online. (n.d.). GABA reuptake inhibitors – Knowledge and References.
- Wikipedia. (n.d.). GABA reuptake inhibitor.
- Stary, E., et al. (2021). Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ACS Publications.
- Unknown. (n.d.). In silico prediction and in vivo testing of promoters targeting GABAergic inhibitory neurons.
- Carland, J. E., et al. (2022). Structural basis of GABA reuptake inhibition. PubMed Central.
- Johnston, G. A., et al. (1978). Cyclobutane analogs of GABA. PubMed.
- ResearchGate. (n.d.). In vitro GABA-transaminase inhibition assay of selected compounds.
- Hiller, A., et al. (2005). In vivo rat model to detect neurotransmitters GABA and glutamate during high frequency stimulation. ResearchGate.
- Al-Khawaja, O., et al. (2020). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity.
- Sencar, L., et al. (2021). Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. PubMed Central.
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A Comparative Guide to cis-(3-Aminocyclobutyl)acetic acid hydrochloride and Other GABA Analogues for Researchers
For drug development professionals, researchers, and scientists navigating the complex landscape of GABAergic modulation, the selection of appropriate research tools is paramount. This guide provides an in-depth, objective comparison of cis-(3-Aminocyclobutyl)acetic acid hydrochloride and other prominent GABA analogues, namely gabapentin, pregabalin, and baclofen. By delving into their distinct mechanisms of action, receptor binding profiles, and the experimental data that underpins our understanding of these compounds, this document aims to empower researchers to make informed decisions for their preclinical studies.
Introduction to GABA and Its Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] Its effects are mediated through ionotropic GABAA and metabotropic GABAB receptors.[2] However, GABA itself has limited therapeutic potential due to its poor ability to cross the blood-brain barrier. This has led to the development of GABA analogues, synthetic compounds designed to mimic or modulate the effects of GABA in the CNS.[1] These analogues have diverse pharmacological profiles and have found applications as anticonvulsants, analgesics, and anxiolytics.[3]
Unveiling this compound: A Structurally Constrained GABA Analogue
This compound is a conformationally restricted analogue of GABA. While specific pharmacological data for this exact compound is limited in publicly available literature, valuable insights can be drawn from a closely related structure, cis-3-aminocyclobutane-1-carboxylic acid .[4] This parent compound, lacking the methylene bridge of our topic compound, has been synthesized and evaluated for its GABA-like activity.
Research has shown that the cis isomer of 3-aminocyclobutane-1-carboxylic acid exhibits weak to moderate activity across several GABAergic pathways.[4] This includes:
-
Inhibition of GABA uptake: The compound demonstrated the ability to block the reuptake of GABA in rat brain minislices.[4]
-
GABA Receptor Binding: It showed inhibition of sodium-independent binding of GABA to rat brain membranes, suggesting an interaction with GABA receptors.[4]
-
Substrate for GABA Transaminase (GABA-T): The compound was found to be a substrate for GABA-T, the enzyme responsible for GABA degradation.[4]
-
Neuronal Inhibition: In vivo studies on cat spinal neurons revealed a depressive effect on their firing rate.[4]
The cyclobutane ring introduces conformational rigidity, which can provide valuable structure-activity relationship (SAR) data for the design of more selective GABAergic agents. The "pinning back" of the polar amino and carboxylic acid groups in the trans isomer of 3-aminocyclobutane-1-carboxylic acid resulted in significantly lower activity, highlighting the importance of the spatial orientation of these key functional groups for interacting with GABAergic targets.[4]
It is reasonable to hypothesize that the addition of a methylene group in this compound may alter its potency and selectivity profile compared to its direct analogue, cis-3-aminocyclobutane-1-carboxylic acid. Further experimental validation is necessary to fully characterize its pharmacological properties.
Established GABA Analogues: A Comparative Overview
To provide a comprehensive context, we will now compare this compound's inferred properties with three widely researched GABA analogues: gabapentin, pregabalin, and baclofen.
Gabapentin and Pregabalin: The Gabapentinoids
Despite being structural analogues of GABA, gabapentin and pregabalin do not act directly on GABAA or GABAB receptors.[5][6] Instead, their primary mechanism of action involves binding with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[6][7] This interaction reduces the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[6][8]
-
Gabapentin: Initially developed as an anticonvulsant, gabapentin is now widely used for the management of neuropathic pain.[2][7] It has no activity at GABAA or GABAB receptors and does not inhibit GABA uptake.[5]
-
Pregabalin: A successor to gabapentin, pregabalin exhibits a higher binding affinity for the α2δ-1 subunit, making it more potent.[9] It is also used for neuropathic pain, fibromyalgia, and generalized anxiety disorder.[1][3]
Baclofen: The Prototypical GABAB Receptor Agonist
Baclofen is a close structural analogue of GABA, with a chlorophenyl group substitution.[10] Its primary mechanism of action is as a selective agonist of GABAB receptors.[4][11] Activation of these G-protein coupled receptors leads to the inhibition of adenylyl cyclase and modulation of calcium and potassium channels, resulting in a decrease in the release of excitatory neurotransmitters.[11][12] Baclofen is primarily used as a muscle relaxant and antispastic agent.[4]
Comparative Data Summary
The following table summarizes the key pharmacological properties of the discussed GABA analogues.
| Compound | Primary Mechanism of Action | Primary Target(s) | Key Research Applications |
| This compound (inferred) | Weak to moderate GABA-like activity | GABA uptake transporters, GABA receptors, GABA-T | Preclinical research in GABAergic modulation, SAR studies |
| Gabapentin | Inhibition of α2δ-1 subunit of VGCCs | α2δ-1 subunit of VGCCs | Neuropathic pain, epilepsy[2][7] |
| Pregabalin | Potent inhibition of α2δ-1 subunit of VGCCs | α2δ-1 subunit of VGCCs | Neuropathic pain, fibromyalgia, anxiety[1][3] |
| Baclofen | Selective GABAB receptor agonist | GABAB receptors | Spasticity, muscle relaxation[4] |
Experimental Protocols
To facilitate further research, this section outlines standardized experimental protocols for characterizing the activity of GABA analogues.
Radioligand Binding Assay for GABA Receptor Affinity
This protocol determines the binding affinity of a test compound for GABAA or GABAB receptors.
Methodology:
-
Membrane Preparation: Isolate synaptic membranes from rat brain tissue.
-
Incubation: Incubate the membranes with a specific radioligand (e.g., [3H]GABA for GABAA receptors, [3H]baclofen for GABAB receptors) and varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) and calculate the equilibrium dissociation constant (Ki).
In Vitro GABA Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of GABA into neurons or glial cells.
Methodology:
-
Cell Culture: Use primary neuronal cultures or synaptosomes.
-
Incubation: Pre-incubate the cells with the test compound.
-
Uptake Initiation: Add [3H]GABA to initiate uptake.
-
Uptake Termination: Stop the uptake process by rapid washing with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity.
-
Data Analysis: Calculate the IC50 value for the inhibition of GABA uptake.
Visualizing the Mechanisms
Signaling Pathways
Caption: Mechanisms of action of different GABA analogues at the synapse.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The landscape of GABA analogues is diverse, with each compound offering a unique tool for probing the complexities of the GABAergic system. While this compound remains a compound with limited published data, its structurally related analogue, cis-3-aminocyclobutane-1-carboxylic acid, provides a valuable, albeit inferred, starting point for understanding its potential as a weak to moderate modulator of GABAergic transmission. In contrast, gabapentin, pregabalin, and baclofen are well-characterized molecules with distinct mechanisms of action that have translated into significant clinical applications. For researchers, the choice of a GABA analogue should be guided by the specific research question, with a clear understanding of the compound's molecular target and pharmacological profile. Further investigation into conformationally restricted analogues like this compound holds promise for the development of novel and more selective therapeutics targeting the GABA system.
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A Senior Application Scientist's Guide to Ensuring the Reproducibility of cis-(3-Aminocyclobutyl)acetic acid hydrochloride Findings
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the bedrock of scientific advancement. In the rapidly evolving field of targeted protein degradation, the use of novel building blocks like cis-(3-Aminocyclobutyl)acetic acid hydrochloride in Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention. However, the unique structural characteristics of this compound present specific challenges to ensuring the consistency and reliability of research outcomes. This guide provides an in-depth, technically-grounded framework for the validation and quality control of this compound, empowering researchers to build a solid foundation for their discoveries.
The Critical Role of Reproducibility in PROTAC Development
PROTACs are bifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer; its length, rigidity, and chemical properties profoundly influence the efficacy and selectivity of the PROTAC. This compound is a valuable linker component due to its rigid, four-membered ring structure, which can confer favorable conformational constraints to the PROTAC molecule. However, this rigidity also introduces stereochemical complexities that, if not properly controlled, can lead to inconsistent experimental results.
Inherent Challenges to Reproducibility with this compound
Synthetic routes to aminocyclobutane structures can be complex, and the separation of cis and trans isomers can be challenging. The four-membered ring is also susceptible to ring-opening reactions under certain conditions, potentially introducing further impurities that may be difficult to detect and identify. Therefore, a rigorous analytical workflow to confirm the identity, purity, and stereochemical integrity of the starting material is not just recommended—it is essential.
A Framework for Ensuring Quality and Identity
To ensure the reproducibility of your findings, a multi-pronged analytical approach is necessary. The following protocols provide a comprehensive framework for the quality control of this compound.
Part 1: Identity Confirmation
The first step is to unequivocally confirm the chemical identity of the compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is the gold standard for this purpose.
1.1. ¹H and ¹³C NMR Spectroscopy
-
Objective: To confirm the chemical structure and connectivity of the molecule.
-
Protocol:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz.
-
Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the presence of all expected protons and carbons.
-
Table 1: Expected NMR Data for this compound
| Assignment | ¹H Chemical Shift (ppm, D₂O) | ¹³C Chemical Shift (ppm, D₂O) |
| -CH₂-COOH | 2.4 - 2.6 | 35 - 40 |
| -CH(CH₂)₂- | 2.2 - 2.4 | 30 - 35 |
| -CH-NH₃⁺ | 3.6 - 3.8 | 45 - 50 |
| Cyclobutyl CH₂ | 1.8 - 2.2 | 25 - 30 |
| -COOH | Not observed in D₂O | 175 - 180 |
1.2. Mass Spectrometry
-
Objective: To confirm the molecular weight of the compound.
-
Protocol:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water).
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for the free base (C₆H₁₁NO₂) is at m/z 129.08.
-
Part 2: Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of small molecules.
2.1. Reverse-Phase HPLC
-
Objective: To determine the purity of the compound and identify any potential impurities.
-
Protocol:
-
Develop a reverse-phase HPLC method using a C18 column.
-
Use a mobile phase gradient of water and acetonitrile with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid).
-
Monitor the elution profile using a UV detector at a low wavelength (e.g., 210 nm) to detect non-chromophoric compounds.
-
The purity is calculated as the percentage of the main peak area relative to the total peak area. A purity of ≥97% is generally considered acceptable for research purposes.[1]
-
Table 2: Example HPLC Gradient for Purity Analysis
| Time (min) | % Mobile Phase A (Water + 0.1% TFA) | % Mobile Phase B (Acetonitrile + 0.1% TFA) |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Part 3: Stereochemical Purity
Confirming the cis stereochemistry is arguably the most critical step for ensuring reproducibility. The biological activity of the cis and trans isomers can differ significantly.
3.1. 2D NMR Spectroscopy (NOESY)
-
Objective: To confirm the cis relative stereochemistry of the substituents on the cyclobutane ring.
-
Protocol:
-
Prepare a concentrated NMR sample (20-30 mg) in a suitable deuterated solvent.
-
Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum.
-
In the cis isomer, the protons on the carbons bearing the amino and acetic acid groups are on the same face of the ring and should show a NOE correlation. The trans isomer would not show this correlation.
-
Caption: Quality control workflow for this compound.
Comparison with Alternative PROTAC Linkers
While this compound offers unique advantages in terms of its rigidity, it is important to consider alternative linker strategies in PROTAC design. The choice of linker can significantly impact the physicochemical properties and biological activity of the final molecule.
Table 3: Comparison of Common PROTAC Linker Moieties
| Linker Moiety | Key Characteristics | Potential Advantages | Potential Disadvantages |
| cis-(3-Aminocyclobutyl)acetic acid | Rigid, defined stereochemistry | Conformational restriction, potential for improved potency and selectivity | Synthetic complexity, potential for isomeric impurities |
| Piperidine/Piperazine | Semi-rigid, basic nitrogen | Good solubility, established synthetic routes | Can introduce basicity, may affect cell permeability |
| PEG-based linkers | Flexible, hydrophilic | Improved solubility, can span longer distances | Lack of conformational rigidity, potential for "linker-ology" to be unpredictable |
| Alkyl chains | Flexible, hydrophobic | Simple to synthesize | Can lead to poor solubility and high lipophilicity ("greasiness") |
Conclusion: A Commitment to Rigorous Science
The reproducibility of scientific findings is a collective responsibility. For researchers working at the cutting edge of drug discovery, the validation of key building blocks like this compound is a critical, non-negotiable step. By implementing the comprehensive analytical framework outlined in this guide, scientists can ensure the integrity of their starting materials, leading to more robust and reliable experimental outcomes. This commitment to rigorous quality control will not only accelerate the pace of individual research projects but also strengthen the foundation upon which the entire field of targeted protein degradation is built.
References
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CP Lab Safety. This compound, min 97%, 250 mg. [Link]
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A Researcher's Guide to a Conformationally Restricted GABA Analogue: cis-(3-Aminocyclobutyl)acetic acid hydrochloride as a Negative or Positive Control
In the landscape of neuroscience and pharmacology research, the precise selection of control compounds is paramount to the integrity and validity of experimental outcomes. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on how to approach a novel compound, cis-(3-Aminocyclobutyl)acetic acid hydrochloride, and systematically determine its utility as either a positive or negative control in assays related to GABAergic neurotransmission and associated targets.
This compound is a conformationally restricted analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Its rigid cyclobutyl backbone offers a unique structural scaffold compared to the flexible nature of GABA itself. This structural constraint makes it an intriguing candidate for probing GABA receptor subtypes or related targets with potentially higher specificity. However, a significant challenge exists: there is a conspicuous absence of publicly available pharmacological data for this compound.
This guide, therefore, takes a prospective approach. It is structured as a validation workflow, outlining the essential experiments required to characterize this compound and objectively determine its suitability as a control. We will explore its potential interactions with canonical GABAergic targets and, drawing parallels with the well-characterized GABA analogue, Gabapentin, investigate its potential effects on voltage-gated calcium channels (VGCCs).
The Central Question: A Positive Agonist, an Inert Negative Control, or Something Else?
Before utilizing any new chemical entity in an assay, its fundamental pharmacological properties must be established. For this compound, we must ascertain:
-
Does it bind to and/or activate GABA receptors (GABA-A or GABA-B)?
-
Does it, like Gabapentin, interact with the α2δ subunit of VGCCs?
-
Does it exhibit any off-target effects that would preclude its use as a specific control?
The answers to these questions will dictate whether this compound can serve as a reliable positive control (if it consistently elicits a measurable and specific response) or a dependable negative control (if it consistently shows no activity at the target of interest).
Proposed Experimental Workflow for Pharmacological Characterization
The following sections detail a multi-tiered experimental approach to comprehensively profile this compound. This workflow is designed to be a self-validating system, where each stage builds upon the last to create a complete picture of the compound's activity.
Diagram of the Proposed Experimental Workflow
Caption: A tiered approach to characterizing this compound.
Tier 1: Determining Target Binding Affinity
The initial step is to ascertain whether this compound physically interacts with the primary targets of interest. Radioligand binding assays are a robust method for quantifying these interactions.
GABA-A Receptor Binding Assay
-
Objective: To determine if the test compound binds to the GABA-A receptor.
-
Methodology: A competitive radioligand binding assay using [³H]muscimol, a high-affinity GABA-A receptor agonist.[1]
-
Positive Control: Unlabeled GABA or muscimol.
-
Negative Control: A compound known not to interact with the GABA-A receptor (e.g., a selective GABA-B agonist like baclofen).
Experimental Protocol: [³H]muscimol Binding Assay
-
Membrane Preparation: Prepare synaptic membranes from rat cerebral cortex.[1]
-
Assay Buffer: 50 mM Tris-citrate buffer, pH 7.1.
-
Incubation: Incubate the membranes with a fixed concentration of [³H]muscimol (e.g., 2-4 nM) and varying concentrations of this compound.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of unlabeled GABA (e.g., 100-200 µM).[1]
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific [³H]muscimol binding) and subsequently the Ki (inhibition constant).
GABA-B Receptor Binding Assay
-
Objective: To determine if the test compound binds to the GABA-B receptor.
-
Methodology: A competitive radioligand binding assay using a high-affinity GABA-B receptor antagonist, such as [³H]CGP54626.
-
Positive Control: Unlabeled GABA or baclofen.
-
Negative Control: A selective GABA-A agonist like muscimol.
Experimental Protocol: [³H]CGP54626 Binding Assay
-
Membrane Preparation: Use synaptic membranes from rat brain.
-
Assay Buffer: 50 mM Tris-HCl buffer containing 2.5 mM CaCl₂.
-
Incubation: Incubate membranes with a fixed concentration of [³H]CGP54626 (e.g., 1-5 nM) and a range of concentrations of the test compound.
-
Non-specific Binding: Define non-specific binding using a high concentration of unlabeled baclofen (e.g., 100 µM).
-
Termination and Quantification: Follow the same procedure as for the GABA-A binding assay.
-
Data Analysis: Determine the IC₅₀ and Ki values.
Voltage-Gated Calcium Channel (VGCC) α2δ Subunit Binding Assay
Given the structural similarity to Gabapentin, which is known to bind to the α2δ subunit of VGCCs, this assay is crucial.[2]
-
Objective: To determine if the test compound binds to the α2δ subunit of VGCCs.
-
Methodology: A competitive radioligand binding assay using [³H]gabapentin.[3]
-
Positive Control: Unlabeled Gabapentin or pregabalin.
-
Negative Control: A compound known not to interact with the α2δ subunit (e.g., a classic benzodiazepine like diazepam).
Experimental Protocol: [³H]gabapentin Binding Assay
-
Membrane Preparation: Prepare membranes from porcine or rat brain, which are rich in α2δ subunits.[3]
-
Assay Buffer: A suitable buffer such as HEPES-based buffer.
-
Incubation: Incubate membranes with a fixed concentration of [³H]gabapentin and varying concentrations of the test compound.
-
Non-specific Binding: Determine non-specific binding in the presence of a saturating concentration of unlabeled Gabapentin.
-
Termination and Quantification: Utilize rapid filtration and scintillation counting.
-
Data Analysis: Calculate the IC₅₀ and Ki values.
| Target | Radioligand | Positive Control | Interpretation of Binding |
| GABA-A Receptor | [³H]muscimol | GABA, Muscimol | A low Ki indicates high binding affinity. |
| GABA-B Receptor | [³H]CGP54626 | Baclofen, GABA | A low Ki suggests significant interaction. |
| VGCC α2δ Subunit | [³H]gabapentin | Gabapentin | A low Ki suggests a gabapentin-like mechanism. |
Tier 2: Assessing Functional Activity
Binding does not always equate to function. Therefore, the next tier of experiments focuses on determining whether this compound elicits a functional response at the targets where binding was observed.
Electrophysiology: Patch-Clamp Analysis of GABA Receptors
-
Objective: To determine if the test compound acts as an agonist, antagonist, or allosteric modulator at GABA-A and/or GABA-B receptors.
-
Methodology: Whole-cell patch-clamp recordings from cells expressing the target receptors (e.g., HEK293 cells stably expressing specific GABA-A receptor subtypes or cultured neurons).[4][5][6]
-
Positive Controls: GABA (for agonist activity), bicuculline (for GABA-A antagonist activity), diazepam (for GABA-A positive allosteric modulation), baclofen (for GABA-B agonist activity).
-
Negative Control: Application of the vehicle solution.
Experimental Protocol: Patch-Clamp for GABA Receptors
-
Cell Preparation: Use cultured neurons or a cell line stably expressing the desired GABA receptor subtype.
-
Recording: Establish a whole-cell patch-clamp configuration.
-
Agonist Testing: Apply increasing concentrations of this compound and measure any induced current. Compare the maximal response to that of a saturating concentration of GABA.
-
Antagonist Testing: Co-apply the test compound with a known concentration of GABA (e.g., EC₅₀) to see if it inhibits the GABA-induced current.
-
Modulator Testing: Apply a low concentration of GABA (e.g., EC₁₀-EC₂₀) in the presence and absence of the test compound to assess for potentiation or inhibition of the GABA response.[6]
Electrophysiology and Calcium Imaging for VGCCs
If binding to the α2δ subunit is confirmed, functional assays for VGCCs are necessary.
-
Objective: To determine if the test compound modulates VGCC activity.
-
Methodology:
-
Positive Control: Gabapentin (for inhibition of VGCC function, often requires chronic incubation) or a known VGCC blocker like nimodipine.
-
Negative Control: Vehicle control.
Experimental Protocol: VGCC Functional Assays
A. Patch-Clamp for VGCCs
-
Cell Preparation: Use cells endogenously expressing high levels of VGCCs, such as dorsal root ganglion (DRG) neurons.
-
Recording: In a whole-cell voltage-clamp configuration, use a voltage step protocol to elicit calcium currents.
-
Drug Application: Acutely perfuse the test compound to observe immediate effects. For gabapentin-like compounds, chronic incubation (several hours to days) may be necessary to observe an effect on channel trafficking and function.[11][12]
-
Data Analysis: Measure the peak current amplitude before and after drug application.
B. Cell-Based Calcium Flux Assay
-
Cell Culture: Plate cells expressing the target VGCCs in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Incubate cells with the test compound for the desired duration (acute or chronic).
-
Depolarization: Stimulate the cells with a depolarizing agent (e.g., high potassium solution) to open VGCCs.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the change in fluorescence, which corresponds to intracellular calcium levels.
-
Data Analysis: Compare the calcium influx in compound-treated wells to control wells.
| Assay | Positive Control | Negative Control | Expected Outcome for Activity |
| Patch-Clamp (GABA-R) | GABA (agonist), Diazepam (PAM) | Vehicle | Elicits current (agonist) or potentiates GABA current (PAM). |
| Patch-Clamp (VGCC) | Gabapentin (chronic) | Vehicle | Reduction in calcium current amplitude. |
| Calcium Flux (VGCC) | Gabapentin (chronic) | Vehicle | Decreased fluorescence signal upon depolarization. |
Tier 3: Interpretation and Classification
Based on the integrated data from the binding and functional assays, a clear classification of this compound can be made.
Diagram for Interpretation and Classification
Caption: Decision tree for classifying the test compound based on experimental outcomes.
Scenario 1: Use as a Positive Control
This compound would be a suitable positive control if it demonstrates consistent and reproducible:
-
Agonist activity at GABA-A or GABA-B receptors: It directly activates the receptor, leading to a measurable downstream effect (e.g., ion flux, change in membrane potential).
-
Positive allosteric modulation of GABA receptors: It enhances the effect of GABA.
-
Inhibition of VGCC function: It binds to the α2δ subunit and reduces calcium influx, similar to Gabapentin.
In this case, it could be used to validate an assay's ability to detect a specific pharmacological effect. For example, if it is a selective GABA-A agonist, it can be used in high-throughput screens to identify novel GABA-A modulators.
Scenario 2: Use as a Negative Control
The compound would be an excellent negative control under the following conditions:
-
No binding or functional activity at the target of interest: For instance, if experiments are focused on GABA-A receptors, and the compound shows no binding or functional effect on these receptors, it can be used to establish a baseline and control for non-specific effects of adding a chemical compound to the assay.
-
Specificity is key: If the compound is active at VGCCs but completely inactive at GABA receptors, it can serve as a negative control in GABA receptor assays and vice-versa. This specificity is highly valuable for dissecting signaling pathways.
A negative control is crucial for ensuring that any observed effects from other test compounds are not artifacts of the experimental conditions.[13][14][15]
Conclusion and Recommendations
The utility of this compound as a control compound is currently undefined due to a lack of pharmacological data. However, its structurally constrained GABA analogue nature makes it a compelling tool for neuroscience research, pending a thorough characterization.
We strongly advise against using this compound as a control without first performing the validation studies outlined in this guide. By systematically evaluating its binding and functional profiles at GABA receptors and voltage-gated calcium channels, researchers can confidently and appropriately classify it. This rigorous, evidence-based approach is the cornerstone of scientific integrity and will ultimately lead to more reliable and reproducible data in the pursuit of novel therapeutics for neurological and psychiatric disorders.
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A Researcher's Guide to Characterizing Novel GABAergic Ligands: Confirming the Binding Affinity and Selectivity of cis-(3-Aminocyclobutyl)acetic acid hydrochloride
For researchers and drug development professionals, the exploration of novel compounds targeting the γ-aminobutyric acid (GABA) system is a continuous frontier. Cis-(3-Aminocyclobutyl)acetic acid hydrochloride presents as a structurally intriguing molecule with potential GABAergic activity. However, a significant lack of publicly available pharmacological data necessitates a rigorous, foundational investigation to ascertain its binding affinity and selectivity.
This guide provides a comprehensive framework for characterizing such a novel compound. We will outline the essential experimental protocols, rationale, and comparative data required to determine if this compound interacts with GABA receptors or other potential targets, and to what extent. By using well-established ligands as benchmarks, we can create a clear picture of the compound's pharmacological profile.
The Central Question: Defining a Novel Compound's Mechanism of Action
The structural similarity of this compound to GABA suggests a potential interaction with GABA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1][2] However, it is crucial to approach this hypothesis with empirical rigor. The history of GABA analogs, such as gabapentin, has shown that structural resemblance does not guarantee direct interaction with GABA receptors.[3][4][5] Gabapentin, for instance, exerts its effects not by binding to GABA receptors, but by targeting the α2δ-1 subunit of voltage-gated calcium channels.[3][6]
Therefore, our investigation into this compound must be twofold:
-
Primary Target Validation: Does it bind to GABAA or GABAB receptors?
-
Selectivity Profiling: If it binds to GABA receptors, what is its subtype selectivity? If not, what are its alternative binding sites?
Experimental Workflow for Determining Binding Affinity and Selectivity
A multi-pronged approach is essential to confidently characterize a new chemical entity. Radioligand binding assays are a cornerstone of this process, providing direct measurement of a ligand's ability to bind to a specific receptor.
Workflow for Binding Affinity Determination
Figure 1: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol: GABAA Receptor Binding Assay
This protocol is adapted from established methods for measuring binding to the GABAA receptor.[7]
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in a buffered solution.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membranes multiple times to remove endogenous GABA.
-
-
Competitive Binding Assay:
-
In a series of tubes, combine the prepared membranes with a fixed concentration of a GABAA receptor radioligand, such as [3H]muscimol.
-
Add increasing concentrations of the unlabeled test compound, this compound.
-
Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled known ligand like GABA or bicuculline).
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each tube through a glass fiber filter to trap the membranes with bound radioligand.
-
Wash the filters to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to determine specific binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
A similar protocol can be employed for GABAB receptors, typically using [3H]GABA as the radioligand in the presence of a GABAA receptor antagonist to isolate GABAB binding.[7]
Comparative Framework: Benchmarking Against Known Ligands
To interpret the experimental data for this compound, it is essential to compare its binding affinity (Ki) to that of well-characterized compounds. The table below provides a reference point for such a comparison.
| Compound | Primary Target(s) | Typical Binding Affinity (Ki) | Classification |
| GABA | GABAA and GABAB Receptors | High affinity (nM to low µM range) | Endogenous Agonist |
| Muscimol | GABAA Receptors | High affinity (nM range) | Potent GABAA Agonist |
| Bicuculline | GABAA Receptors | High affinity (nM range) | Competitive GABAA Antagonist |
| Baclofen | GABAB Receptors | High affinity (nM to low µM range) | GABAB Agonist |
| Gabapentin | α2δ-1 subunit of VGCCs | High affinity (nM range) | Gabapentinoid |
| Pregabalin | α2δ-1 subunit of VGCCs | High affinity (nM range, ~6-fold higher than Gabapentin)[6] | Gabapentinoid |
Note: Binding affinities can vary depending on the specific receptor subunit composition and experimental conditions.[8][9]
Interpreting the Results: Affinity, Selectivity, and Functional Implications
The outcome of the binding assays will place this compound into one of several categories:
-
Potent and Selective GABAA/GABAB Ligand: A low Ki value at one GABA receptor type and a significantly higher Ki at others would indicate potency and selectivity. This would warrant further investigation into its functional activity (agonist, antagonist, or modulator) using techniques like electrophysiology.
-
Non-selective GABA Receptor Ligand: Similar Ki values for both GABAA and GABAB receptors would suggest a lack of selectivity.
-
Weak or No Affinity for GABA Receptors: High Ki values (in the high micromolar to millimolar range) or no displacement of the radioligand would indicate that this compound is not a direct ligand for GABA receptors. In this scenario, screening against other targets, such as the α2δ-1 subunit of voltage-gated calcium channels, would be the logical next step.
Visualizing the Decision-Making Process
Figure 2: Decision tree for characterizing a novel compound based on binding data.
Conclusion
While this compound remains an uncharacterized compound, this guide provides a robust framework for its systematic evaluation. By employing established radioligand binding assays and benchmarking against known ligands, researchers can definitively determine its binding affinity and selectivity. This foundational data is the critical first step in uncovering the pharmacological profile of this and other novel molecules, paving the way for potential therapeutic applications. The principles of rigorous, comparative, and multi-faceted investigation are paramount to advancing our understanding of neuropharmacology.
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A Senior Application Scientist's Guide to Cross-Validation of cis-(3-Aminocyclobutyl)acetic acid hydrochloride in Preclinical Research
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the cross-validation of experimental results obtained with cis-(3-Aminocyclobutyl)acetic acid hydrochloride. As a conformationally restricted analogue of γ-aminobutyric acid (GABA), this compound and others in its class are pivotal in exploring the intricacies of the GABAergic system, which is implicated in numerous neurological and psychiatric disorders.[1][2][3] This document emphasizes scientific integrity, offering objective comparisons to alternative compounds and detailing robust experimental protocols to ensure the reliability and reproducibility of findings.
Introduction: The Role of GABA Analogues in Neuroscience
The inhibitory neurotransmitter GABA is central to maintaining balanced neural activity in the central nervous system (CNS).[2] Dysregulation of GABAergic signaling is a hallmark of conditions like epilepsy, neuropathic pain, and anxiety disorders.[4][5] Consequently, compounds that modulate the GABA system are of significant therapeutic interest.
This compound belongs to a class of GABA analogues, which are structurally similar to GABA.[3][6][7] These molecules are designed to interact with components of the GABAergic synapse, such as receptors or transporters, to potentiate inhibitory signaling.[3][5] Unlike broad-acting agents, many modern analogues offer more refined mechanisms. For instance, while structurally similar to GABA, highly successful drugs like Gabapentin and Pregabalin do not bind directly to GABA receptors but rather to the α2-δ subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.[8][9][10] Other compounds, such as Tiagabine, act as GABA reuptake inhibitors (GRIs) by blocking GABA transporters (GATs), thereby increasing the extracellular concentration of GABA.[4][5]
The focus of this guide, cis-(3-Aminocyclobutyl)acetic acid, is a rigid analogue where the cyclobutane ring restricts the molecule's conformation.[3] This structural constraint is a key experimental tool, as it can confer selectivity for specific GABA-related targets. Early research on similar cyclobutane analogues showed they possess weak to moderate GABA-like activity, including the inhibition of GABA uptake.[3]
The Imperative of Cross-Validation: Reproducibility is the cornerstone of scientific advancement. Cross-validation in preclinical pharmacology is not merely about repeating an experiment; it involves systematically verifying results using orthogonal methods and comparing performance against established benchmarks. This process ensures that an observed biological effect is genuinely attributable to the compound's mechanism of action and is not an artifact of a specific assay system.
Comparative Pharmacological Context
To properly validate the results of this compound, it is essential to compare its performance against well-characterized alternatives. The choice of comparators should be mechanism-driven.
| Compound Class | Primary Mechanism of Action | Key Examples | Primary Therapeutic Use |
| α2-δ Ligands | Bind to the α2-δ subunit of voltage-gated calcium channels, reducing excitatory neurotransmitter release.[8][10][11] | Gabapentin, Pregabalin | Neuropathic pain, epilepsy.[7][12] |
| GAT-1 Inhibitors | Block the GABA Transporter 1 (GAT-1), preventing GABA reuptake from the synaptic cleft.[4][5] | Tiagabine, SKF-89976A | Epilepsy.[5] |
| GABA Receptor Agonists | Directly activate GABAA or GABAB receptors. | Muscimol (GABAA), Baclofen (GABAB) | Research tool, muscle relaxant. |
| Cyclic GABA Analogues | Conformationally restricted analogues designed for target selectivity. | cis-(3-Aminocyclobutyl)acetic acid , cis-1,3-aminocyclohexane carboxylic acid[13] | Primarily research compounds. |
Why this comparison is critical: If this compound is hypothesized to act as a GAT inhibitor, its functional profile should align more closely with Tiagabine than with Pregabalin. Discrepancies in these comparative results can uncover novel mechanisms or highlight off-target effects, guiding further investigation.
A Framework for Experimental Cross-Validation
A robust validation strategy proceeds from in vitro target engagement to cellular function and finally to in vivo physiological response. This multi-tiered approach ensures that mechanistic hypotheses are consistently supported across different biological complexities.
Caption: A decision-making flowchart for interpreting cross-validation data.
Conclusion
The validation of a novel compound like this compound is a systematic process of hypothesis testing across multiple biological platforms. By employing orthogonal in vitro and in vivo assays and benchmarking performance against compounds with known mechanisms, researchers can build a robust and reliable data package. This rigorous approach not only validates the specific findings for the compound but also upholds the principles of scientific integrity, ensuring that preclinical discoveries are built on a solid and reproducible foundation.
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A Senior Application Scientist's Guide to Benchmarking cis-(3-Aminocyclobutyl)acetic acid hydrochloride Against Standard-of-Care Neuromodulatory Agents
Authored For: Researchers, Scientists, and Drug Development Professionals
Editorial Foreword: This document serves as a comprehensive strategic guide for the preclinical benchmarking of a novel GABA analogue, cis-(3-Aminocyclobutyl)acetic acid hydrochloride. In the landscape of neuromodulatory drug discovery, rigorous, head-to-head comparison against established therapeutic agents is not merely a formality but the crucible in which a compound's potential is truly forged. This guide eschews a rigid, one-size-fits-all template. Instead, it provides a bespoke evaluation strategy grounded in the established pharmacology of relevant therapeutic classes. As your Senior Application Scientist, my objective is to provide not just the "what" but the "why"—elucidating the causal logic behind each experimental step. We will establish the current therapeutic landscape as our benchmark and then detail a robust, multi-tiered plan to determine where this compound may fit within it, or indeed, how it might redefine it.
Introduction: Defining the Therapeutic Landscape
cis-(3-Aminocyclobutyl)acetic acid is a structural analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS). Its cyclobutyl scaffold represents a conformationally restricted motif designed to explore specific pharmacophores and improve upon the pharmacokinetic or pharmacodynamic properties of linear GABA analogues. The primary hypothesis is its function as a GABAB receptor (GABABR) agonist, placing it in a therapeutic category aimed at conditions of neuronal hyperexcitability, such as spasticity and neuropathic pain.[1][2]
To ascertain its therapeutic potential, a direct and rigorous comparison against established agents is essential. We have selected three standard-of-care compounds for this purpose, chosen to represent two distinct but related mechanisms of action:
-
Baclofen: The archetypal GABAB receptor agonist, serving as the most direct mechanistic comparator. It is clinically used primarily for the treatment of spasticity.[1]
-
Gabapentin & Pregabalin: These are GABA analogues that, despite their structural similarity to GABA, do not act on GABA receptors. Their primary mechanism involves binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs), which reduces the release of excitatory neurotransmitters.[3][4] They are frontline treatments for neuropathic pain and seizures.
This guide will first summarize the known pharmacological profiles of these three agents to establish a clear benchmark. Subsequently, it will lay out a comprehensive, phased experimental plan to characterize this compound and determine its comparative efficacy and selectivity.
The Benchmark: Profiles of Existing Therapeutic Agents
A new agent's value is measured against the current gold standards. The following sections and data tables summarize the critical pharmacological parameters for our selected comparators.
Mechanism of Action Overview
The therapeutic targets for our comparator compounds are distinct, providing a clear framework for assessing the selectivity of our test compound.
-
Baclofen acts as a direct agonist at the GABAB receptor, a metabotropic G-protein coupled receptor (GPCR). Presynaptically, its activation inhibits voltage-gated Ca2+ channels, reducing neurotransmitter release. Postsynaptically, it activates inwardly rectifying K+ channels, leading to hyperpolarization and an overall inhibitory effect.[5][6]
-
Gabapentin and Pregabalin bind with high affinity to the α2δ-1 subunit of VGCCs.[3][4] This interaction is thought to disrupt the trafficking of calcium channels to the presynaptic membrane, leading to a decrease in calcium influx and a subsequent reduction in the release of excitatory neurotransmitters like glutamate and substance P.[3]
Figure 1: Mechanisms of Action for Comparator Agents.
Quantitative Benchmarking Data
The following tables summarize key in vitro and in vivo pharmacological parameters for the comparator agents, compiled from peer-reviewed literature. The corresponding values for this compound are listed as "To Be Determined" (TBD), as these are the critical data points our experimental plan aims to generate.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Primary Target | Radioligand | Ki / Kd (nM) | Citation(s) |
|---|---|---|---|---|
| cis-(3-Aminocyclobutyl)acetic acid HCl | GABAB Receptor (Hypothesized) | [3H]-Baclofen or [3H]-CGP54626 | TBD | |
| Baclofen (R-enantiomer) | GABAB Receptor | [3H]-Baclofen | IC50: 15 | [1] |
| Gabapentin | α2δ-1 Subunit | [3H]-Gabapentin | Kd: 59 | [5] |
| Pregabalin | α2δ-1 Subunit | [3H]-Pregabalin | Kd: 6.0 |[4] |
Table 2: In Vitro Functional Potency
| Compound | Assay Type | Parameter | Potency (EC50, µM) | Citation(s) |
|---|---|---|---|---|
| cis-(3-Aminocyclobutyl)acetic acid HCl | GABABR Functional Assay | G-protein activation / K+ current | TBD |
| Baclofen | Electrophysiology (DA neurons) | Inhibition of firing rate | 0.27 |[7] |
Table 3: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Therapeutic Indication | ED50 | Citation(s) |
|---|---|---|---|---|
| cis-(3-Aminocyclobutyl)acetic acid HCl | TBD (Spasticity or Neuropathic Pain) | Spasticity / Neuropathic Pain | TBD | |
| Baclofen | Mouse Spasticity Model | Spasticity | Effective doses reported, but specific ED50 varies by model. | [8] |
| Gabapentin | Rat Orofacial Formalin Test (Phase 2) | Neuropathic Pain | 8.27 µg (intrathecal) | [9][10] |
| Pregabalin | Rat Neuropathic Pain Model (Tactile Allodynia) | Neuropathic Pain | ~10 mg/kg (IP) |[11] |
Proposed Experimental Benchmarking Plan
This plan is designed as a phased, decision-gated approach, starting with fundamental in vitro characterization and progressing to in vivo efficacy models. This ensures that resources are allocated efficiently, with each phase informing the next.
Figure 2: Phased Experimental Workflow for Benchmarking.
Detailed Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the key experiments outlined in our benchmarking plan. They are designed to be self-validating systems, incorporating appropriate controls to ensure data integrity.
Tier 1 Protocol: Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the GABAB receptor and the α2δ-1 subunit, establishing primary target engagement and selectivity.
Methodology: Competitive Binding Assay using Membrane Preparations
-
Membrane Preparation:
-
Homogenize rat whole brain tissue (for GABABR) or porcine cerebral cortex (for α2δ-1) in ice-cold homogenization buffer (e.g., 0.32 M sucrose).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 140,000 x g for 30 minutes at 4°C to pellet the membranes.[12]
-
Wash the membrane pellet by resuspension in binding buffer and repeat centrifugation. This step is critical to remove endogenous ligands.[13]
-
Resuspend the final pellet in the appropriate binding buffer to a protein concentration of ~0.5-1.0 mg/mL, as determined by a Bradford or BCA protein assay. Aliquot and store at -80°C.
-
-
GABAB Receptor Binding Assay:
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4. The presence of divalent cations like Ca2+ is essential for high-affinity agonist binding to GABAB receptors.[13]
-
Radioligand: [3H]-Baclofen (~2-5 nM final concentration).
-
Assay Setup (96-well plate):
-
Total Binding: Add membrane preparation, radioligand, and binding buffer.
-
Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of unlabeled GABA (10 mM) or Baclofen (100 µM) to saturate all specific binding sites.[12]
-
Competition: Add membrane preparation, radioligand, and varying concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
-
Incubation: Incubate plates for 45-60 minutes at 4°C or room temperature to reach equilibrium.[12]
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C, presoaked in polyethyleneimine to reduce non-specific binding). Wash filters multiple times with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation spectrometry.
-
Data Analysis: Calculate specific binding (Total - NSB). Plot the percentage of specific binding against the log concentration of the test compound and fit to a one-site competition model to determine the IC50. Convert IC50 to Ki using the Cheng-Prusoff equation.
-
-
α2δ-1 Subunit Binding Assay:
-
Follow the same general procedure as above, with the following modifications:
-
Radioligand: [3H]-Gabapentin or [3H]-Pregabalin (~5-10 nM).
-
NSB: Use a high concentration of unlabeled Gabapentin or Pregabalin (e.g., 100 µM).
-
Tier 2 Protocol: [35S]GTPγS Functional Assay
Objective: To measure the functional consequence of GABAB receptor binding by quantifying G-protein activation, thereby determining if this compound is an agonist, antagonist, or has no functional effect.
Methodology: [35S]GTPγS Scintillation Proximity Assay (SPA)
-
Reagents:
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
GTPγS Solution: [35S]GTPγS (final concentration ~0.1 nM) and unlabeled GDP (final concentration ~30 µM to maintain low basal signaling).
-
Membrane Preparation: Use the same GABABR-rich membrane preparation from Tier 1.
-
SPA Beads: Wheat Germ Agglutinin (WGA)-coated SPA beads.
-
-
Assay Procedure (96-well plate):
-
To each well, add membrane preparation, SPA beads, and varying concentrations of the test compound (or Baclofen as a positive control).
-
Incubate for 15 minutes at room temperature to allow compound binding and membrane-bead interaction.
-
Initiate the reaction by adding the GTPγS solution.
-
Incubate for 30-60 minutes at 30°C with gentle agitation.
-
Centrifuge the plates briefly to settle the beads.
-
Measure the radioactivity using a microplate scintillation counter. No washing is required in the SPA format.
-
-
Data Analysis:
-
Plot the scintillation counts against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to the full agonist, Baclofen. This will classify the test compound as a full agonist, partial agonist, or antagonist (if tested in the presence of Baclofen).
-
Tier 3 Protocol: In Vivo Rodent Formalin Test
Objective: To assess the analgesic efficacy of the test compound in a model of persistent inflammatory and neuropathic pain.
Methodology: Hind Paw Formalin Injection in Rats
-
Animal Acclimation:
-
Habituate male Sprague-Dawley rats to the testing environment (e.g., clear Plexiglas observation chambers) for at least 30-60 minutes on consecutive days prior to the experiment to reduce stress-induced responses.
-
-
Drug Administration:
-
Administer this compound (or vehicle/positive controls like Gabapentin) via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the formalin injection (e.g., 30-60 minutes, based on anticipated pharmacokinetics).
-
-
Formalin Injection:
-
Briefly restrain the rat and inject a small volume (e.g., 50 µL) of dilute formalin solution (e.g., 2.5-5% in saline) subcutaneously into the plantar surface of one hind paw.
-
-
Behavioral Observation and Scoring:
-
Immediately after injection, return the animal to the observation chamber and begin recording pain-related behaviors. The key behavior is the amount of time the animal spends licking, biting, or flinching the injected paw.
-
The response is biphasic:
-
Phase I (Acute Nociceptive Pain): 0-5 minutes post-injection. This phase is caused by the direct chemical activation of nociceptors.[1]
-
Phase II (Inflammatory/Neuropathic Pain): 15-60 minutes post-injection. This phase involves central sensitization within the spinal cord and is more indicative of clinical neuropathic pain.[1]
-
-
An automated system can be used to track paw flinches, or a trained observer, blinded to the treatment groups, can record the cumulative time spent licking/biting in 5-minute bins for the duration of the test (e.g., 60 minutes).
-
-
Data Analysis:
-
Calculate the total time spent in pain behaviors for both Phase I and Phase II.
-
Compare the responses of the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
If dose-dependent effects are observed, calculate the ED50 for the inhibition of Phase II pain behaviors.
-
Conclusion and Forward Look
The successful execution of this benchmarking plan will provide a robust, multi-dimensional profile of this compound. By directly comparing its in vitro and in vivo properties to those of Baclofen, Gabapentin, and Pregabalin, we can make a data-driven assessment of its potential.
The key questions this guide is designed to answer are:
-
Primary Target: Does the compound bind selectively to the GABAB receptor, the α2δ-1 subunit, or another target?
-
Functional Activity: If it binds the GABAB receptor, is it a potent and efficacious agonist?
-
In Vivo Efficacy: Does its target engagement translate to meaningful efficacy in established animal models of spasticity or neuropathic pain?
-
Competitive Profile: How do its potency and efficacy compare to the established benchmarks?
The resulting data will form the cornerstone of a " go/no-go " decision for further development and will guide the design of future IND-enabling studies. This structured, benchmark-driven approach ensures that our research and development efforts are focused, efficient, and grounded in a deep understanding of the competitive therapeutic landscape.
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A Guide to the Stereoselective Efficacy and Potency of Cyclic GABA Analogs: A Comparative Analysis
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of Stereochemistry in Neuromodulation
In the intricate landscape of neuropharmacology, the three-dimensional arrangement of a molecule is not a trivial detail but a fundamental determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different, and sometimes opposing, pharmacological profiles. This guide delves into the stereoselective efficacy and potency of cyclic gamma-aminobutyric acid (GABA) analogs, a class of molecules with significant potential for modulating inhibitory neurotransmission.
Due to a lack of publicly available, direct comparative data for the specific isomers of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, this guide will utilize the well-characterized and structurally related isomers, cis- and trans-4-aminocrotonic acid (CACA and TACA), as exemplary surrogates. The principles of stereoselectivity demonstrated by CACA and TACA provide a robust framework for understanding the potential pharmacological divergence of other cyclic GABA analogs, including the isomers of this compound.
The GABAergic System: The Brain's Primary Inhibitory Network
The GABAergic system is the principal inhibitory neurotransmitter system in the mammalian central nervous system. GABA receptors, broadly classified into GABA-A, GABA-B, and GABA-C subtypes, are crucial for maintaining the balance between neuronal excitation and inhibition.[1][2]
-
GABA-A Receptors: These are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.[1][2] They are the primary targets for many anxiolytic, sedative, and anticonvulsant drugs.[2]
-
GABA-B Receptors: These are G-protein coupled receptors that mediate slower and more prolonged inhibitory signals.
-
GABA-C Receptors: Also ligand-gated ion channels, these receptors are less widespread than GABA-A receptors and exhibit distinct pharmacological properties.[3]
The conformation of a GABA analog plays a pivotal role in its selectivity and activity at these different receptor subtypes.
Comparative Pharmacology of cis- and trans-4-Aminocrotonic Acid (CACA and TACA)
The geometric isomers CACA and TACA serve as a classic example of how stereochemistry dictates receptor specificity and functional outcome. While both are analogs of GABA, their rigid, unsaturated backbone forces them into distinct conformations, leading to differential interactions with GABA receptor subtypes.
Efficacy and Potency at GABA Receptors
| Compound | Receptor Subtype | Activity | Potency (KD or IC50) | Reference |
| trans-4-Aminocrotonic Acid (TACA) | GABA-A | Potent Agonist | KD = 0.6 µM (for GABA-C) | [4] |
| GABA-C | Potent Agonist | KD = 0.6 µM | [4] | |
| cis-4-Aminocrotonic Acid (CACA) | GABA-A | Very Weak Agonist | Low affinity | [5] |
| GABA-C | Selective Agonist | - | [3][6] |
Key Findings:
-
TACA , with its extended conformation, acts as a potent agonist at both GABA-A and GABA-C receptors.[3][4] This broader spectrum of activity is attributed to its ability to adopt a conformation that fits the binding pockets of both receptor subtypes.
-
CACA , constrained to a folded conformation, demonstrates remarkable selectivity as an agonist for GABA-C receptors, with minimal activity at GABA-A receptors.[3][6][7] This highlights the unique conformational requirements of the GABA-C receptor binding site.
This stark difference in receptor selectivity and potency underscores the profound impact of stereoisomerism on the pharmacological profile of these cyclic GABA analogs.
Experimental Protocols for Comparative Analysis
To rigorously assess the efficacy and potency of GABA analog isomers, a combination of in vitro assays is essential. The following are standard, validated protocols in the field.
Radioligand Binding Assays
This technique is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Protocol: [3H]GABA Displacement Assay for GABA-A Receptors
-
Membrane Preparation: Prepare crude synaptic membranes from rat whole brain or a specific brain region (e.g., cerebellum for high GABA-A receptor density).
-
Incubation: In a 96-well plate, incubate the prepared membranes with a fixed concentration of [3H]GABA and a range of concentrations of the test compound (e.g., TACA or CACA).
-
Equilibration: Allow the binding to reach equilibrium (typically 30-60 minutes at 4°C).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]GABA). Calculate the Ki value using the Cheng-Prusoff equation.
Electrophysiological Assays
These functional assays measure the direct effect of a compound on receptor activity, such as ion channel opening.
Protocol: Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and prepare them for injection.
-
cRNA Injection: Inject oocytes with cRNA encoding the subunits of the desired GABA receptor (e.g., human ρ1 for GABA-C receptors).
-
Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).
-
Drug Application: Perfuse the oocyte with a control solution and then with solutions containing various concentrations of the test compound.
-
Data Analysis: Measure the current responses evoked by the compound. Construct concentration-response curves to determine the EC50 (the concentration that elicits a half-maximal response) and the maximal efficacy.
Visualizing the Concepts
Signaling Pathway of GABA-A Receptor Activation
Caption: Workflow for a competitive radioligand binding assay to determine receptor affinity.
Conclusion: The Imperative of Stereochemical Characterization
The comparative analysis of cis- and trans-4-aminocrotonic acid provides compelling evidence for the critical role of stereochemistry in defining the pharmacological profile of cyclic GABA analogs. The distinct receptor selectivity and potency of these isomers underscore the necessity of synthesizing and evaluating individual enantiomers or stereoisomers early in the drug discovery process. For researchers and drug development professionals working with compounds like this compound, a thorough investigation of its individual isomers is paramount to unlocking its full therapeutic potential and avoiding unforeseen off-target effects. This guide serves as a foundational framework for approaching such investigations with scientific rigor and a clear understanding of the underlying principles.
References
-
Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations - PubMed. (URL: [Link])
-
Involvement of chloride channel coupled GABA(C) receptors in the peripheral antinociceptive effect induced by GABA(C) receptor agonist cis-4-aminocrotonic acid - PubMed. (URL: [Link])
-
Analogues of γ-aminobutyric acid (GABA) and trans-4-aminocrotonic acid (TACA) substituted in the 2 position as GABAC receptor antagonists - NIH. (URL: [Link])
-
Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids - PubMed. (URL: [Link])
-
Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures - PubMed. (URL: [Link])
-
GABA, CACA and TACA. CACA: Cis -aminocrotonic acid; TACA: Trans... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
GABA receptor - Wikipedia. (URL: [Link])
-
GABAA receptor - Wikipedia. (URL: [Link])
Sources
- 1. GABA receptor - Wikipedia [en.wikipedia.org]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of chloride channel coupled GABA(C) receptors in the peripheral antinociceptive effect induced by GABA(C) receptor agonist cis-4-aminocrotonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of cis-(3-Aminocyclobutyl)acetic acid hydrochloride
As researchers and scientists at the forefront of drug development, our work with novel compounds like cis-(3-Aminocyclobutyl)acetic acid hydrochloride demands not only rigorous scientific execution but also an unwavering commitment to safety and environmental stewardship. The proper disposal of this compound is a critical, yet often overlooked, aspect of laboratory best practices. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
The causality behind these stringent disposal protocols is rooted in the inherent hazard profile of the compound. Safety Data Sheets (SDS) consistently classify this compound with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications necessitate a disposal plan that minimizes direct contact and prevents environmental release.
Part 1: Pre-Disposal Planning and Waste Minimization
Effective waste management begins before the first gram of the compound is used. A sound experimental design that minimizes waste is not only environmentally responsible but also cost-effective.
1.1. Source Reduction Strategies:
-
Accurate Calculation: Order and use only the quantity of this compound required for your experiments.
-
Inventory Management: Maintain a detailed inventory of your chemicals to avoid ordering duplicates.
-
Scaled-Down Experiments: Whenever feasible, reduce the scale of your experiments to decrease the volume of waste generated.[2]
1.2. Engineering Controls and Personal Protective Equipment (PPE): Before handling the compound for any purpose, including disposal, ensure you are in a well-ventilated area, preferably a fume hood.[1] The required PPE is your primary line of defense.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and irritation.[1] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes and airborne particles.[1] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area.[1] If dust is generated, a NIOSH-approved respirator may be necessary. | To prevent respiratory tract irritation from dust or aerosols.[1] |
Part 2: Segregation and Collection of Waste
Proper segregation of chemical waste at the point of generation is paramount to prevent dangerous reactions and ensure compliant disposal.
2.1. Waste Stream Identification: this compound waste should be classified as hazardous chemical waste . It should never be mixed with non-hazardous trash or disposed of down the drain.[3][4] Environmental precautions clearly state not to let the product enter drains, other waterways, or soil.[1]
2.2. Container Selection and Labeling:
-
Container Compatibility: Use a chemically compatible, leak-proof container with a secure lid.[5] The original container is often a good choice if it is in good condition.[6]
-
Labeling: The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Harmful," "Irritant")
-
The date of accumulation start.
-
2.3. Collection Protocol:
-
Solid Waste:
-
Carefully sweep up any solid this compound with non-sparking tools.
-
Place the collected solid into the designated hazardous waste container.
-
Any grossly contaminated items, such as weigh boats or filter paper, should also be placed in this container.
-
-
Solutions:
-
Aqueous or solvent-based solutions containing this compound should be collected in a separate, compatible liquid waste container.
-
Do not mix with incompatible waste streams. For instance, store acids and bases separately.[6]
-
-
Empty Containers:
Part 3: Storage and Disposal Workflow
The temporary storage of hazardous waste within the laboratory is strictly regulated.
3.1. Satellite Accumulation Areas (SAAs): Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][6]
Key SAA Requirements:
-
The area must be under the control of the laboratory personnel.
-
Waste containers must be kept closed except when adding waste.[2][6]
-
The total volume of hazardous waste in the SAA should not exceed 55 gallons.[2]
3.2. Disposal Workflow Diagram:
Sources
Personal protective equipment for handling cis-(3-Aminocyclobutyl)acetic acid hydrochloride
As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative research. This guide provides a comprehensive framework for the safe handling of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, ensuring that your critical work in drug development is protected by best-in-class safety practices. Our goal is to empower you with not just the "what," but the "why" behind each recommendation, fostering a culture of safety and scientific excellence in your laboratory.
Hazard Analysis: Understanding the Compound
This compound is a solid reagent that requires careful handling due to its potential health effects. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications are our primary drivers for establishing appropriate personal protective equipment (PPE) protocols. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles. Our defense strategy, therefore, must establish effective barriers against these routes.
Engineering and Administrative Controls: The First Line of Defense
Before detailing personal protective equipment, it is crucial to emphasize the foundational role of engineering and administrative controls. PPE is the last line of defense.
-
Engineering Controls: Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control to minimize the inhalation of dust. Facilities should also be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.[1][2]
-
Administrative Controls: Develop and strictly follow a written Standard Operating Procedure (SOP) for handling this compound. Ensure all personnel are trained on the specific hazards and handling procedures. Never work alone, and always wash hands thoroughly after handling, even when gloves have been worn.[1] Do not eat, drink, or smoke in the laboratory area where this chemical is handled or stored.[1]
Personal Protective Equipment (PPE): Your Essential Barrier
The following PPE is mandatory when handling this compound. The selection is directly correlated with the identified hazards.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Protects against skin irritation (H315) upon direct contact.[1] |
| Eye & Face Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities. | Prevents serious eye irritation (H319) from dust particles or splashes.[1] |
| Skin & Body Protection | Fully-buttoned laboratory coat | Provides a barrier against accidental skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | NIOSH-approved particulate respirator (e.g., N95) if engineering controls are insufficient or if dust generation is likely. | Mitigates the risk of respiratory irritation (H335) from inhaling fine dust particles.[1][3] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned experimental procedure.
Caption: PPE selection workflow based on procedural risk.
Procedural Guidance: Donning, Doffing, and Disposal
The integrity of your safety protocol relies on the correct use of PPE.
Step-by-Step Donning Procedure:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): Perform a seal check for the respirator.
-
Eye/Face Protection: Put on safety glasses or goggles.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Step-by-Step Doffing Procedure (to prevent cross-contamination):
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique. Dispose of them immediately in the designated waste container.
-
Lab Coat: Remove the lab coat by folding it inward on itself to contain any surface contamination.
-
Eye/Face Protection: Remove eye and face protection.
-
Respiratory Protection (if required): Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical final step to prevent environmental contamination and accidental exposure.
-
Chemical Waste: Dispose of unused this compound and any reaction waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal.[1] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a designated, sealed waste bag and disposed of as hazardous waste, in accordance with your institution's EHS protocols. Do not dispose of contaminated PPE in the regular trash.
By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your scientific endeavors.
References
- MSDS of cis-3-aminocyclobutanol hydrochloride. (n.d.).
-
CP Lab Safety. (n.d.). This compound, min 97%, 250 mg. Retrieved from [Link]
-
Aribo Biotechnology. (n.d.). 1523571-91-6 | this compound. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

